L-Aspartic acid beta-methyl ester hydrochloride
Description
The exact mass of the compound (S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-4-methoxy-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBMPUYOGOCYDJ-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16856-13-6 | |
| Record name | L-Aspartic acid, 4-methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16856-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl hydrogen L-aspartate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-Aspartic Acid β-Methyl Ester Hydrochloride: A Technical Guide to its Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Aspartic acid β-methyl ester hydrochloride is a derivative of the endogenous amino acid L-aspartic acid. While it is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules, its structural similarity to L-aspartate, a key excitatory neurotransmitter, suggests potential interactions with several components of the central nervous system. This technical guide consolidates the current understanding of L-aspartic acid and its derivatives to propose a hypothesized mechanism of action for L-aspartic acid β-methyl ester hydrochloride. We explore its potential interactions with ionotropic and metabotropic glutamate receptors, as well as excitatory amino acid transporters (EAATs). This document provides a theoretical framework and detailed experimental protocols for investigating these potential mechanisms, intended to guide future research and drug discovery efforts.
Introduction
L-Aspartic acid is a non-essential amino acid that plays a crucial role in central nervous system (CNS) physiology, acting as an excitatory neurotransmitter. Its derivative, L-Aspartic acid β-methyl ester hydrochloride, is a commercially available compound used in various synthetic applications.[1][2][3] Due to the modification of the β-carboxyl group to a methyl ester, the physicochemical properties of the molecule are altered, which may influence its biological activity. This guide will delve into the hypothesized mechanisms of action of L-Aspartic acid β-methyl ester hydrochloride, focusing on its potential as a modulator of glutamatergic neurotransmission.
Chemical and Physical Properties
A summary of the key chemical and physical properties of L-Aspartic acid β-methyl ester hydrochloride is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClNO₄ | [1] |
| Molecular Weight | 183.59 g/mol | [1] |
| CAS Number | 16856-13-6 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | MedChemExpress Product Page |
| Storage | 4°C, sealed storage, away from moisture | MedChemExpress Product Page |
Hypothesized Mechanisms of Action
Based on the known pharmacology of L-aspartic acid and its analogs, we propose three primary potential mechanisms of action for L-Aspartic acid β-methyl ester hydrochloride:
-
Interaction with N-Methyl-D-Aspartate (NMDA) Receptors: As an analog of L-aspartate, a known agonist at the glutamate binding site of NMDA receptors, the β-methyl ester derivative may exhibit activity at this receptor.
-
Modulation of Metabotropic Glutamate Receptors (mGluRs): L-aspartate derivatives have been shown to interact with mGluRs. The β-methyl ester may act as an agonist or antagonist at these G-protein coupled receptors.
-
Inhibition of Excitatory Amino Acid Transporters (EAATs): L-aspartate and its analogs are substrates for EAATs. The β-methyl ester derivative could potentially act as a competitive inhibitor of glutamate and aspartate uptake.
These potential interactions are depicted in the signaling pathway diagram below.
Caption: Hypothesized interactions of L-Aspartic Acid β-Methyl Ester Hydrochloride.
Experimental Protocols
To investigate the hypothesized mechanisms of action, the following experimental protocols are recommended.
NMDA Receptor Binding Assay
This protocol is designed to determine the binding affinity of L-Aspartic acid β-methyl ester hydrochloride to NMDA receptors using a radioligand competition assay.
Experimental Workflow:
Caption: Workflow for NMDA receptor binding assay.
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Pellet the supernatant at 40,000 x g for 20 minutes. Wash the pellet by resuspension and centrifugation. The final pellet is resuspended in assay buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]CGP 39653 for the glutamate binding site), and a range of concentrations of L-Aspartic acid β-methyl ester hydrochloride.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of L-Aspartic acid β-methyl ester hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Metabotropic Glutamate Receptor Activity Assay
This protocol measures the functional activity of L-Aspartic acid β-methyl ester hydrochloride at Group I mGluRs by quantifying the accumulation of inositol phosphates (IPs) following receptor activation.
Experimental Workflow:
Caption: Workflow for mGluR functional assay.
Methodology:
-
Cell Culture and Labeling: Culture primary neurons or use acute brain slices and label them overnight with [³H]-myo-inositol.
-
Stimulation: Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with various concentrations of L-Aspartic acid β-methyl ester hydrochloride.
-
Extraction: Terminate the stimulation and extract the soluble inositol phosphates.
-
Chromatography: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantification: Measure the radioactivity in the eluted fractions corresponding to total inositol phosphates.
-
Data Analysis: Plot the concentration-response curve to determine the potency (EC₅₀) if the compound is an agonist, or the inhibitory potency (IC₅₀) if it is an antagonist against a known agonist.
Excitatory Amino Acid Transporter Uptake Assay
This protocol assesses the ability of L-Aspartic acid β-methyl ester hydrochloride to inhibit the uptake of a radiolabeled substrate (e.g., [³H]-D-aspartate) into synaptosomes or cells expressing EAATs.
Experimental Workflow:
Caption: Workflow for EAAT uptake assay.
Methodology:
-
Preparation of Synaptosomes or Cells: Prepare synaptosomes from brain tissue or use cell lines stably expressing a specific EAAT subtype.
-
Uptake Assay: Incubate the synaptosomes or cells with a fixed concentration of a radiolabeled EAAT substrate, such as [³H]-D-aspartate, in the presence of varying concentrations of L-Aspartic acid β-methyl ester hydrochloride.
-
Termination of Uptake: After a short incubation period, terminate the transport process by rapid filtration and washing with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells or synaptosomes and measure the amount of radioactivity taken up using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.
Anticipated Results and Interpretation
The outcomes of these experiments will elucidate the potential interaction of L-Aspartic acid β-methyl ester hydrochloride with key components of the glutamatergic system.
| Experiment | Possible Outcome | Interpretation |
| NMDA Receptor Binding Assay | Competitive binding (finite Ki value) | The compound directly interacts with the glutamate binding site on the NMDA receptor. Further functional assays would be needed to determine if it is an agonist or antagonist. |
| No significant binding | The compound does not have a high affinity for the NMDA receptor glutamate binding site. | |
| mGluR Activity Assay | Dose-dependent increase in IP accumulation | The compound acts as an agonist at Group I mGluRs. |
| Inhibition of agonist-induced IP accumulation | The compound acts as an antagonist at Group I mGluRs. | |
| No effect | The compound does not functionally interact with Group I mGluRs. | |
| EAAT Uptake Assay | Dose-dependent inhibition of [³H]-D-aspartate uptake | The compound is an inhibitor of one or more EAAT subtypes. |
| No inhibition | The compound does not significantly inhibit EAATs. |
Conclusion
While L-Aspartic acid β-methyl ester hydrochloride is primarily recognized as a synthetic intermediate, its structural relationship to L-aspartic acid warrants investigation into its potential pharmacological activities. This technical guide provides a comprehensive, albeit hypothesized, framework for exploring its mechanism of action. The detailed experimental protocols herein offer a clear path for researchers to systematically evaluate the interaction of this compound with NMDA receptors, metabotropic glutamate receptors, and excitatory amino acid transporters. The elucidation of its pharmacological profile could uncover novel therapeutic applications for this and similar molecules in the modulation of glutamatergic neurotransmission.
References
An In-depth Technical Guide to L-Aspartic Acid Beta-Methyl Ester Hydrochloride for Researchers and Drug Development Professionals
Introduction: L-Aspartic acid beta-methyl ester hydrochloride is a derivative of the non-essential amino acid L-aspartic acid, a key molecule in various metabolic and neurobiological processes. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. Its utility stems from the selective protection of the β-carboxyl group as a methyl ester, allowing for specific modifications at other reactive sites of the aspartic acid molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in biological signaling pathways.
Core Chemical and Physical Properties
This compound is a white crystalline powder with good solubility in water, a characteristic that makes it amenable to a variety of experimental conditions.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Synonyms | L-Asp(OMe)-OH·HCl, H-Asp(OMe)-OH·HCl | [1] |
| CAS Number | 16856-13-6 | [1] |
| Molecular Formula | C₅H₉NO₄·HCl | [1] |
| Molecular Weight | 183.59 g/mol | |
| Appearance | White crystalline powder | [1] |
| Melting Point | 191-193 °C | |
| Optical Rotation | [α]²⁰/D = +15.9° to +16.9° (c=1 in Methanol) | [1] |
| Solubility | Soluble in DMSO: 100 mg/mL (544.69 mM) | |
| Purity | ≥98% | |
| Storage Conditions | 0-8 °C, away from moisture | [1] |
Spectroscopic Data
¹H NMR (300 MHz, DMSO-d₆): δ (ppm) = 3.05 (dd, J = 3.4, 4.7 Hz, 2H, CH₂), 3.78 (s, 3H, OCH₃), 4.31-4.35 (m, 1H, CHN).
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from L-aspartic acid and thionyl chloride in methanol.
Materials:
-
L-Aspartic acid
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
Procedure:
-
Cool 26 mL of anhydrous methanol to -10 °C in an appropriate reaction vessel.
-
Slowly add 3.8 mL of thionyl chloride to the cooled methanol while stirring.
-
To this solution, slowly add 5 g of L-aspartic acid.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add 75 mL of anhydrous diethyl ether to the reaction mixture to precipitate the product.
-
Collect the resulting white crystalline solid by filtration.
-
Wash the collected solid with two 50 mL portions of anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound. The expected yield is approximately 85%.
Purification
The synthesized this compound can be further purified by recrystallization from methanol by the addition of anhydrous diethyl ether.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in SPPS, where the β-methyl ester serves as a protecting group for the side-chain carboxyl group. The following is a general protocol for the incorporation of an Fmoc-protected version of this amino acid into a growing peptide chain on a solid support.
Materials:
-
Fmoc-Asp(OMe)-OH (N-terminally protected L-Aspartic acid beta-methyl ester)
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OMe)-OH (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. Add DIPEA (4 equivalents) to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 30-60 minutes.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
Biological Activity and Signaling Pathways
L-Aspartic acid is an excitatory neurotransmitter that acts on N-methyl-D-aspartate (NMDA) receptors and other glutamate receptors. Derivatives such as L-Aspartic acid beta-methyl ester are investigated for their potential to modulate these pathways. The esterification of the beta-carboxyl group can influence the molecule's interaction with receptors and transporters.
Interaction with NMDA Receptors
L-Aspartate is a known agonist of the NMDA receptor, a key player in synaptic plasticity and memory formation. The binding of L-aspartate to the GluN2 subunit of the NMDA receptor, along with the co-agonist glycine or D-serine binding to the GluN1 subunit, leads to the opening of the receptor's ion channel. This allows for the influx of Ca²⁺ ions, which triggers downstream signaling cascades. While direct studies on this compound are limited, its structural similarity to L-aspartate suggests it may act as a competitive ligand at the NMDA receptor.
Below is a diagram illustrating the proposed interaction at the NMDA receptor.
Role in Excitatory Amino Acid Transport
Excitatory Amino Acid Transporters (EAATs) are crucial for maintaining low extracellular concentrations of glutamate and aspartate, thereby preventing excitotoxicity. These transporters are located on both neurons and glial cells. L-Aspartate is a substrate for EAATs. The modification of the carboxyl group in L-Aspartic acid beta-methyl ester could potentially alter its affinity for and transport by EAATs, making it a useful tool for studying transporter function.
The following diagram illustrates the general workflow for a glutamate uptake assay, which can be adapted to study the effect of this compound.
Applications in Drug Development and Research
The primary applications of this compound are:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The protected side chain allows for precise chemical modifications to develop novel drug candidates.
-
Peptide Chemistry: As a protected amino acid, it is widely used in the synthesis of peptides and peptidomimetics. This is crucial for creating bioactive peptides with therapeutic potential.
-
Biochemical Research: It is utilized in studies of amino acid metabolism and protein synthesis.[1] Its ability to potentially modulate glutamate receptors and transporters makes it a valuable tool in neurobiology and cognitive research.[1]
Conclusion
This compound is a versatile and valuable compound for researchers in chemistry, biology, and pharmacology. Its well-defined chemical properties and utility as a protected amino acid make it an essential tool in the synthesis of complex molecules, including therapeutic peptides and novel drug candidates. Further research into its specific interactions with neuronal receptors and transporters will likely uncover new applications and deepen our understanding of excitatory neurotransmission.
References
L-Aspartic Acid β-Methyl Ester Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid β-methyl ester hydrochloride is a derivative of the non-essential amino acid L-aspartic acid. It serves as a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis, where it is utilized as a protected form of aspartic acid.[1] Its application extends to the synthesis of various compounds and has been linked to bodily immunity and metabolism.[2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methodologies related to L-Aspartic acid β-methyl ester hydrochloride, offering valuable insights for professionals in research and drug development.
Chemical and Physical Properties
L-Aspartic acid β-methyl ester hydrochloride is a white to off-white crystalline powder.[1][3] A summary of its key chemical and physical properties is presented in the tables below.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀ClNO₄ | [3] |
| Molecular Weight | 183.59 g/mol | [3] |
| CAS Number | 16856-13-6 | [3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 191-193 °C | [2] |
Solubility and Storage
| Property | Value | Reference(s) |
| Solubility | Soluble in DMSO (100 mg/mL, with sonication) | [3] |
| Storage (Powder) | -20°C for 3 years (keep away from moisture) | [2] |
| Storage (In Solvent) | -80°C for 1 year | [2] |
Spectroscopic Data
| Property | Value | Reference(s) |
| ¹H NMR (DMSO) | δ (ppm) = 3.05 (dd, J = 3.4, 4.7 Hz, 2H, CH₂), 3.78 (s, 3H, OCH₃), 4.31-4.35 (m, 1H, CHN) | [2] |
Experimental Protocols
Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride
A common method for the synthesis of L-Aspartic acid β-methyl ester hydrochloride involves the esterification of L-aspartic acid using methanol and a suitable activating agent, such as thionyl chloride (SOCl₂).
Materials:
-
L-Aspartic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
-
Cool anhydrous methanol to -10°C in a suitable reaction vessel equipped with a stirring mechanism.
-
Slowly add thionyl chloride to the cooled methanol with constant stirring.
-
Gradually add L-aspartic acid to the methanol/thionyl chloride mixture.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.
-
To induce precipitation of the product, add anhydrous diethyl ether to the reaction mixture.
-
Collect the resulting white solid by filtration.
-
Wash the collected solid with diethyl ether to remove any remaining impurities.
-
Dry the final product under vacuum.
A detailed protocol can be found in the Journal of Chemical and Pharmaceutical Sciences.[1]
Purification
Recrystallization is a standard method for the purification of L-Aspartic acid β-methyl ester hydrochloride.
Procedure:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Slowly add anhydrous diethyl ether until the solution becomes turbid.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with cold diethyl ether.
-
Dry the crystals under vacuum.[2]
Analytical Characterization
The purity and identity of the synthesized L-Aspartic acid β-methyl ester hydrochloride can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the compound. The characteristic peaks for the methylene (CH₂), methoxy (OCH₃), and alpha-proton (CHN) are observed, as detailed in the spectroscopic data table above.[2]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Applications in Synthesis
L-Aspartic acid β-methyl ester hydrochloride is a key intermediate in peptide synthesis. The methyl ester group protects the β-carboxyl group of aspartic acid, preventing it from participating in unwanted side reactions during peptide coupling.
Workflow: Dipeptide Synthesis using L-Aspartic Acid β-Methyl Ester Hydrochloride
The following diagram illustrates a typical workflow for the synthesis of a dipeptide using L-Aspartic acid β-methyl ester hydrochloride.
Caption: A simplified workflow for the synthesis of a dipeptide.
Safety and Handling
L-Aspartic acid β-methyl ester hydrochloride is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Precautionary Measures:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Use only in a well-ventilated area.
-
Wear protective gloves, protective clothing, and eye/face protection.
In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove to fresh air and keep at rest in a position comfortable for breathing.
Stability and Reactivity
L-Aspartic acid β-methyl ester hydrochloride is stable under recommended storage conditions. It is incompatible with strong oxidizing agents. Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride.
Conclusion
L-Aspartic acid β-methyl ester hydrochloride is a valuable reagent for chemical synthesis, particularly in the construction of peptides and other complex molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe use in a research and development setting. The information provided in this guide serves as a comprehensive resource for scientists and professionals working with this important compound.
References
An In-depth Technical Guide to L-Aspartic Acid β-Methyl Ester Hydrochloride for Researchers and Drug Development Professionals
CAS Number: 16856-13-6
This technical guide provides a comprehensive overview of L-Aspartic acid β-methyl ester hydrochloride, a pivotal chiral building block in modern chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, detailed synthesis and purification protocols, and its significant applications, particularly in the creation of neurologically active compounds.
Chemical and Physical Properties
L-Aspartic acid β-methyl ester hydrochloride is a white crystalline powder.[1] It is the hydrochloride salt of the β-methyl ester of L-aspartic acid, a naturally occurring amino acid. This modification enhances its utility in organic synthesis by protecting one of the two carboxylic acid groups, allowing for selective reactions at the unprotected α-carboxylic acid and the amino group. The compound is soluble in water, making it convenient for various laboratory and industrial applications.[1]
Table 1: Physicochemical Properties of L-Aspartic Acid β-Methyl Ester Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 16856-13-6 | [1] |
| Molecular Formula | C₅H₉NO₄·HCl | [1] |
| Molecular Weight | 183.59 g/mol | [2] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 190-193 °C | [3] |
| Optical Rotation | [α]²⁰/D = +15.9° to +16.9° (c=1 in CH₃OH) | [1] |
| Solubility | Soluble in water. Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][3][4] |
| Storage Conditions | 0 - 8 °C; Store in freezer under -20°C for long-term storage. | [1][3] |
Table 2: Spectroscopic Data
| Type | Data | Reference(s) |
| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm) = 3.05 (dd, J = 3.4, 4.7 Hz, 2H, CH₂), 3.78 (s, 3H, OCH₃), 4.31-4.35 (m, 1H, CHN) | [3] |
Experimental Protocols
Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride
A common and efficient method for the synthesis of L-Aspartic acid β-methyl ester hydrochloride involves the esterification of L-aspartic acid using methanol and a suitable activating agent, such as thionyl chloride (SOCl₂).
Detailed Protocol:
-
Reaction Setup: Cool 27 mL of methanol to -10 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: Slowly add 3.86 mL of thionyl chloride (SOCl₂) to the cooled methanol. Following this, add 5 g of L-aspartic acid to the solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature, at which point a clear solution should be obtained. Let the reaction proceed for an additional 25 minutes at room temperature.
-
Crystallization: Add 75 mL of absolute ether to the reaction mixture. Upon cooling and shaking, the hydrochloride salt of L-Aspartic acid β-methyl ester will crystallize as colorless needles.
-
Isolation and Purification: Immediately filter the crystals and wash them carefully with absolute ether. The resulting product can be dried under vacuum. This method typically yields the product in high purity (around 92%).[5]
Purification by Recrystallization
For applications requiring very high purity, L-Aspartic acid β-methyl ester hydrochloride can be further purified by recrystallization.
Detailed Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol.
-
Precipitation: Slowly add anhydrous diethyl ether to the hot methanolic solution until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold diethyl ether. Dry the crystals under vacuum.[3]
Applications in Research and Drug Development
L-Aspartic acid β-methyl ester hydrochloride serves as a crucial intermediate in the synthesis of a wide array of organic molecules, most notably in peptide synthesis and the development of pharmaceuticals targeting the central nervous system.[1]
Peptide Synthesis
The selective protection of the β-carboxyl group makes this compound an ideal building block for incorporating aspartic acid residues into peptide chains using both solid-phase and solution-phase synthesis techniques. The free α-carboxylic acid allows for coupling with the amino group of another amino acid, while the amino group can be protected (e.g., with Fmoc or Cbz) and subsequently deprotected for chain elongation.[5]
Synthesis of Neurologically Active Compounds
L-aspartic acid itself is an excitatory neurotransmitter that can potentiate inward currents in spinal cord neurons.[6] While the direct neuroactivity of its β-methyl ester is not extensively documented, it is a key precursor in the synthesis of compounds with significant neurological effects. For instance, it is a component in the synthesis of aspartame (L-aspartyl-L-phenylalanine methyl ester), an artificial sweetener that has been shown to competitively inhibit the binding of L-glutamate to NMDA receptors in rat brain synaptic membranes.[7] This suggests that derivatives of L-Aspartic acid β-methyl ester can interact with excitatory amino acid receptors.
Furthermore, L-aspartate neurotoxicity, which is mediated primarily through the N-methyl-D-aspartate (NMDA) receptor, is a key area of research in neurodegenerative diseases.[8] The availability of chiral building blocks like L-Aspartic acid β-methyl ester hydrochloride is essential for the synthesis of novel NMDA receptor modulators, which are being investigated for the treatment of a variety of neurological and psychiatric disorders.[9]
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of L-Aspartic acid β-methyl ester hydrochloride in the synthesis of a dipeptide, a common step in drug discovery and development.
Caption: Synthetic workflow using L-Aspartic acid β-methyl ester HCl.
Role in Neurological Drug Discovery
The diagram below outlines the logical relationship of how L-Aspartic acid β-methyl ester hydrochloride, as a chiral precursor, contributes to the development of potential therapeutics for neurological disorders by enabling the synthesis of NMDA receptor modulators.
Caption: Role in the synthesis of potential neurological disorder treatments.
Conclusion
L-Aspartic acid β-methyl ester hydrochloride is a versatile and valuable reagent for chemical synthesis. Its well-defined structure and reactivity make it an essential component in the toolbox of chemists and pharmacologists. While its direct biological activity is an area that warrants further investigation, its role as a key building block in the synthesis of peptides and complex molecules with therapeutic potential, particularly in the realm of neuroscience, is firmly established. The experimental protocols and data presented in this guide are intended to support and facilitate the work of researchers in advancing drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Aspartic acid β-methyl ester 16856-13-6 [sigmaaldrich.com]
- 3. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jchps.com [jchps.com]
- 6. L-aspartic acid potentiates 'slow' inward current in cultured spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of aspartame on N-methyl-D-aspartate-sensitive L-[3H]glutamate binding sites in rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspartate neurotoxicity on cultured cortical neurons [pubmed.ncbi.nlm.nih.gov]
- 9. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
L-Aspartic Acid β-Methyl Ester Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Aspartic acid β-methyl ester hydrochloride, a pivotal molecule in biochemical research and pharmaceutical development. This document outlines its chemical and physical properties, synthesis protocols, and key applications, presenting data in a structured and accessible format for laboratory and development settings.
Core Properties and Specifications
L-Aspartic acid β-methyl ester hydrochloride is the hydrochloride salt of the β-methyl ester of L-aspartic acid. It serves as a crucial intermediate and building block in the synthesis of peptides and other complex organic molecules.[1] Its hydrochloride form enhances stability and solubility, making it a versatile reagent in various chemical reactions.
Physicochemical Data
A summary of the key quantitative data for L-Aspartic acid β-methyl ester hydrochloride is presented in Table 1.
| Property | Value | References |
| Molecular Weight | 183.59 g/mol | [2][3][4][5] |
| Molecular Formula | C₅H₁₀ClNO₄ | [2][4] |
| CAS Number | 16856-13-6 | [2][3][4][5] |
| Appearance | White to off-white crystalline powder | [1][2][3][6] |
| Melting Point | 191-193 °C | [2] |
| Purity | ≥ 99% (Assay) | [1] |
| Optical Rotation | [α]²⁰/D = 15.9 - 16.9º (c=1 in CH₃OH) | [1] |
| EC Number | 240-880-5 | [3][5] |
Solubility and Storage
Proper handling and storage are critical for maintaining the integrity of L-Aspartic acid β-methyl ester hydrochloride.
| Parameter | Details | References |
| Solubility | Soluble in DMSO. | [4][7] |
| Storage Conditions | Store at -20°C in a sealed container, away from moisture. | [2][3][7] |
Synthesis and Experimental Protocols
The synthesis of L-Aspartic acid β-methyl ester hydrochloride is a fundamental procedure for laboratories requiring this intermediate.
Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride
A common and efficient method for the synthesis involves the esterification of L-aspartic acid using thionyl chloride in methanol.
Experimental Protocol:
-
Reaction Setup: Cool a solution of anhydrous methanol (26 mL) to -10°C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (3.8 mL, 41.2 mmol) to the cooled methanol.
-
Addition of L-Aspartic Acid: Gradually add L-aspartic acid (5 g, 37.6 mmol) to the methanol-thionyl chloride solution while maintaining the temperature at -10°C.
-
Reaction: Stir the reaction mixture continuously at room temperature for 2 hours.
-
Precipitation: Add diethyl ether (75 mL) to the reaction mixture to induce the precipitation of the product.
-
Isolation: Collect the resulting white solid by filtration.
-
Washing: Wash the collected solid with two portions of diethyl ether (50 mL each).
-
Yield: This protocol typically yields the final product, (S)-aspartic acid-β-methyl ester hydrochloride, as a white solid with a yield of approximately 85%.[2]
Purification
For applications requiring high purity, recrystallization is a standard purification method.
Experimental Protocol:
-
Dissolution: Dissolve the crude L-Aspartic acid β-methyl ester hydrochloride in a minimal amount of hot methanol.
-
Recrystallization: Add anhydrous diethyl ether to the methanol solution until the product precipitates.
-
Isolation: Collect the purified crystals by filtration and dry under vacuum.[2]
Applications in Research and Development
L-Aspartic acid β-methyl ester hydrochloride is a versatile compound with a range of applications in scientific research and pharmaceutical manufacturing.
Pharmaceutical Development
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its utility is particularly noted in the development of drugs targeting neurological disorders, where it contributes to enhancing drug efficacy and specificity.[1] It is also used in the synthesis of orally active carbapenems.[3]
Biochemical Research
In the field of biochemical research, it is frequently employed in studies concerning amino acid metabolism and the mechanisms of protein synthesis.[1] As a protected form of L-aspartic acid, it allows for controlled introduction of the aspartate moiety in complex syntheses.[2][6] L-aspartic acid itself is a nonessential amino acid involved in the biosynthesis of other amino acids and acts as a neurotransmitter, increasing membrane conductance in mammalian neurons.[2][6]
Peptide Synthesis
The compound serves as a fundamental building block in peptide synthesis.[1] Its protected carboxyl group at the β-position allows for selective peptide bond formation at the α-amino and α-carboxyl groups.
Safety and Handling
Appropriate safety precautions must be observed when handling L-Aspartic acid β-methyl ester hydrochloride.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[2] The signal word is "Warning".[2][5]
Recommended Protective Measures
-
Engineering Controls: Use only in a well-ventilated area.[8][9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust.[8][9] Wash hands thoroughly after handling.[5][8][9][10]
Visualized Workflows and Pathways
To further elucidate the role and synthesis of L-Aspartic acid β-methyl ester hydrochloride, the following diagrams are provided.
Caption: Synthesis workflow for L-Aspartic acid β-methyl ester hydrochloride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [chemicalbook.com]
- 3. L-Aspartic acid β-methyl ester 16856-13-6 [sigmaaldrich.com]
- 4. β-Methyl L-aspartate hydrochloride | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 5. echemi.com [echemi.com]
- 6. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [amp.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aksci.com [aksci.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to L-Aspartic Acid β-Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid β-methyl ester hydrochloride is a derivative of the non-essential amino acid L-aspartic acid. It serves as a crucial building block in peptide synthesis and as an intermediate in the manufacturing of various pharmaceuticals.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization.
Chemical Structure and Formula
The chemical structure of L-Aspartic acid β-methyl ester hydrochloride is characterized by an amino group, a carboxylic acid group, and a methyl ester at the β-position of the aspartic acid backbone. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Molecular Formula: C₅H₁₀ClNO₄[2]
Chemical Structure:
Synonyms: β-Methyl L-aspartate hydrochloride, H-Asp(OMe)-OH·HCl, (S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of L-Aspartic acid β-methyl ester hydrochloride is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 183.59 g/mol | [2][3] |
| CAS Number | 16856-13-6 | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 191-193 °C | [2] |
| Solubility | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1][2] |
| Storage Temperature | -20°C | [2][3] |
| Optical Rotation | [α]20/D = +15.9 to +16.9° (c=1 in CH₃OH) | [1] |
Experimental Protocols
Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride
A common and efficient method for the synthesis of L-Aspartic acid β-methyl ester hydrochloride involves the esterification of L-aspartic acid using methanol in the presence of thionyl chloride (SOCl₂).[2]
Detailed Methodology:
-
Reaction Setup: To a solution of 26 mL of anhydrous methanol, 3.8 mL (41.2 mmol) of thionyl chloride is slowly added at -10°C.
-
Addition of L-Aspartic Acid: 5 g (37.6 mmol) of L-aspartic acid is then slowly added to the cooled methanol solution.
-
Reaction: The reaction mixture is stirred continuously at room temperature for 2 hours.
-
Precipitation: To promote the precipitation of the product, 75 mL of diethyl ether is added to the reaction mixture.
-
Isolation and Purification: The resulting white solid is collected by filtration and washed twice with 50 mL of diethyl ether.
-
Yield: This process typically yields the final product, (S)-aspartic acid-β-methyl ester hydrochloride, as a white solid with a yield of approximately 85%.[2]
Purification
Recrystallization from methanol by the addition of anhydrous diethyl ether can be employed for further purification.[2]
Analytical Data
¹H NMR Spectroscopy:
The structure of L-Aspartic acid β-methyl ester hydrochloride can be confirmed by ¹H NMR spectroscopy.
-
¹H NMR (300 MHz, DMSO-d₆): δ 3.05 (dd, J = 4.7, 3.4 Hz, 2H, CH₂), 3.78 (s, 3H, OCH₃), 4.31-4.35 (m, 1H, CHN).[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of L-Aspartic acid β-methyl ester hydrochloride.
Caption: Synthesis workflow for L-Aspartic acid β-methyl ester hydrochloride.
Applications in Research and Development
L-Aspartic acid β-methyl ester hydrochloride is a versatile compound with several applications in scientific research and pharmaceutical development:
-
Peptide Synthesis: It serves as a protected form of L-aspartic acid, making it a valuable building block in the synthesis of peptides and proteins.[1]
-
Pharmaceutical Intermediate: This compound is an important intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[1]
-
Biochemical Research: It is utilized in studies investigating amino acid metabolism and neurotransmitter functions.[1] The parent compound, L-aspartic acid, is known to increase membrane conductance in mammalian neurons.[4]
Safety and Handling
L-Aspartic acid β-methyl ester hydrochloride is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound. It should be stored in a freezer under an inert atmosphere.[2]
References
The Pivotal Role of L-Aspartic Acid and Its Derivatives in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biological functions of L-aspartic acid and its principal derivatives—N-acetylaspartate (NAA), N-acetylaspartylglutamate (NAAG), and D-aspartic acid—within the central nervous system. We delve into their roles as neurotransmitters, their interactions with key excitatory receptors, and their involvement in fundamental neuronal processes and pathologies. This document provides a comprehensive overview for researchers and professionals engaged in neuroscience and drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
L-Aspartic Acid: An Excitatory Neurotransmitter
L-aspartic acid, a non-essential amino acid, functions as an excitatory neurotransmitter, primarily acting on N-methyl-D-aspartate (NMDA) receptors and, to a lesser extent, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It is stored in synaptic vesicles and released in a calcium-dependent manner to propagate excitatory signals across synapses.[2] While its role as a neurotransmitter is well-established, its potency at NMDA receptors is generally considered to be lower than that of glutamate, the primary excitatory neurotransmitter in the mammalian brain.
Key Derivatives of L-Aspartic Acid in Neuroscience
N-Acetylaspartate (NAA)
N-acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the brain, synthesized in neurons from L-aspartic acid and acetyl-CoA. While not directly acting as a classical neurotransmitter, NAA serves several crucial functions:
-
Precursor for NAAG Synthesis: NAA is the direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).
-
Neuronal Health Marker: Due to its high concentration in neurons, NAA levels are often used as a marker of neuronal viability and density in magnetic resonance spectroscopy (MRS).
-
Myelination: NAA is transported from neurons to oligodendrocytes, where it is broken down to provide acetate for myelin synthesis.
N-Acetylaspartylglutamate (NAAG)
NAAG is the most abundant peptide neurotransmitter in the mammalian nervous system and acts as a mixed agonist/antagonist at NMDA receptors and a potent agonist at metabotropic glutamate receptor 3 (mGluR3). Its primary roles include:
-
Neuromodulation: By activating presynaptic mGluR3 receptors, NAAG inhibits the release of glutamate, thereby regulating synaptic transmission and preventing excitotoxicity.
-
Cognitive Function: Emerging evidence suggests a role for NAAG and mGluR3 in cognitive processes.
D-Aspartic Acid
D-aspartic acid, the D-enantiomer of aspartic acid, is present in the brain and is known to be a potent agonist at the NMDA receptor. Its functions are an active area of research and include:
-
Synaptic Plasticity: D-aspartate is involved in modulating synaptic plasticity, a fundamental process for learning and memory.
-
Neurodevelopment: It is found in higher concentrations during embryonic development, suggesting a role in the formation of the nervous system.
Quantitative Data: Receptor Interactions
The following tables summarize the available quantitative data on the potency and binding affinity of L-aspartic acid derivatives at key glutamate receptors. Note: Comprehensive Ki (binding affinity) values are not consistently available in the literature for all compounds at all receptors.
| Ligand | Receptor | Parameter | Value | Species | Reference |
| D-Aspartic Acid | AMPA Receptor | Kb | 0.93 mM | Rat | [3] |
| NAAG | mGluR3 | EC50 | 11-100 µM | ||
| NAAG | mGluR3 | IC50 | < 5 µM | ||
| NAAG | NMDA Receptor | EC50 | 666 µM |
Signaling Pathways
The interactions of L-aspartic acid and its derivatives with their respective receptors trigger complex intracellular signaling cascades that are fundamental to neuronal function.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by agonists like L-aspartate and D-aspartate, along with the co-agonist glycine or D-serine, leads to an influx of Ca²⁺. This calcium influx acts as a second messenger, initiating a cascade of events including the activation of calmodulin, CaMKII, and subsequent downstream signaling that influences synaptic plasticity and gene expression.
AMPA Receptor Trafficking
The regulation of AMPA receptor density at the postsynaptic membrane is a critical mechanism for synaptic plasticity. This process, known as AMPA receptor trafficking, involves a dynamic cycle of exocytosis (insertion into the membrane) and endocytosis (removal from the membrane). This trafficking is influenced by NMDA receptor activation and subsequent Ca²⁺-dependent signaling pathways.
mGluR3 Signaling Pathway
NAAG's activation of the presynaptic mGluR3, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), which in turn decreases the activity of protein kinase A (PKA). A key consequence of this pathway is the inhibition of voltage-gated calcium channels, leading to a reduction in neurotransmitter (e.g., glutamate) release.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of L-aspartic acid derivatives are provided below.
Radioligand Binding Assay for NMDA Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the NMDA receptor using a radiolabeled antagonist like [³H]CGP 39653.
Materials:
-
Rat cortical membranes (prepared from fresh or frozen tissue)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]CGP 39653 (specific activity ~20-60 Ci/mmol)
-
Non-specific binding control: 1 mM L-glutamate
-
Test compounds (L-aspartic acid derivatives) at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]CGP 39653 (final concentration ~2-5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 1 mM L-glutamate, 50 µL of [³H]CGP 39653, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of test compound at varying concentrations, 50 µL of [³H]CGP 39653, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a filtration manifold. Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Currents
This protocol outlines the recording of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) from cultured hippocampal neurons.
Materials:
-
Cultured hippocampal neurons on coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
Pharmacological agents: Tetrodotoxin (TTX, 1 µM) to block voltage-gated sodium channels, picrotoxin (100 µM) to block GABA-A receptors, and D-AP5 (50 µM) to block NMDA receptors.
-
Patch pipettes (3-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.
-
Pipette Filling: Fill a patch pipette with the internal solution.
-
Cell Approach and Sealing: Under visual guidance using the microscope, approach a neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Recording: Clamp the neuron at a holding potential of -70 mV.
-
Pharmacological Isolation: Perfuse the cell with an external solution containing TTX, picrotoxin, and D-AP5 to isolate AMPA receptor-mediated currents.
-
Data Acquisition: Record spontaneous miniature EPSCs (mEPSCs) or evoke EPSCs by stimulating presynaptic neurons with a separate stimulating electrode.
-
Data Analysis: Analyze the frequency, amplitude, and kinetics (rise and decay times) of the recorded AMPA receptor-mediated currents using appropriate software.
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the measurement of extracellular L-aspartate and glutamate levels in the brain of a freely moving rat.
Materials:
-
Microdialysis probes (e.g., 2 mm active membrane length, 20 kDa molecular weight cutoff)
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection
-
Artificial cerebrospinal fluid (aCSF) for perfusion (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂ (pH 7.4).
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or striatum).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Setup: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow a 1-2 hour equilibration period for the probe to stabilize within the brain tissue.
-
Sample Collection: Collect dialysate samples into vials at regular intervals (e.g., every 10-20 minutes).
-
Stimulation (Optional): To study evoked release, a depolarizing agent (e.g., high K⁺ solution) can be infused through the probe (reverse dialysis) or a behavioral stimulus can be applied.
-
Sample Analysis: Analyze the concentration of L-aspartate and glutamate in the collected dialysate samples using a sensitive analytical technique such as HPLC with pre-column derivatization and fluorescence detection or LC-MS/MS.
-
Data Analysis: Plot the neurotransmitter concentrations over time to determine basal levels and changes in response to stimulation.
Conclusion
L-aspartic acid and its derivatives play multifaceted and critical roles in the neuroscience landscape. From direct excitatory neurotransmission to subtle neuromodulation and involvement in synaptic plasticity, these molecules are integral to the brain's complex signaling network. A thorough understanding of their interactions with NMDA, AMPA, and metabotropic glutamate receptors, as detailed in this guide, is essential for researchers and drug development professionals aiming to unravel the intricacies of brain function and develop novel therapeutics for a range of neurological and psychiatric disorders. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into this vital class of neuroactive compounds.
References
L-Aspartic Acid β-Methyl Ester Hydrochloride: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
L-Aspartic acid β-methyl ester hydrochloride is a pivotal amino acid building block, extensively utilized in peptide synthesis and as a crucial intermediate in the development of novel pharmaceuticals.[1] Its unique structural characteristics and reactivity profile make it an invaluable tool for chemists and biochemists engaged in the synthesis of complex organic molecules and the exploration of biochemical pathways. This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with detailed experimental protocols and workflow visualizations.
Core Properties and Specifications
L-Aspartic acid β-methyl ester hydrochloride is the hydrochloride salt of the β-methyl ester of L-aspartic acid. This modification protects the side-chain carboxylic acid, allowing for selective reactions at the α-amino and α-carboxylic acid groups, which is fundamental in peptide synthesis.[2]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for L-Aspartic acid β-methyl ester hydrochloride is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₄ · HCl | [1] |
| Molecular Weight | 183.59 g/mol | |
| CAS Number | 16856-13-6 | |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 190-193 °C | [3][4] |
| Solubility | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][3] |
| Optical Rotation | [α]²⁰/D = +15.9° to +16.9° (c=1 in Methanol) | [1] |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 3.05 (dd, J=3.4, 4.7 Hz, 2H, CH₂), 3.78 (s, 3H, OCH₃), 4.31-4.35 (m, 1H, CHN) | [3] |
Applications in Research and Development
The utility of L-Aspartic acid β-methyl ester hydrochloride spans several key areas of scientific research and pharmaceutical development:
-
Peptide Synthesis: It serves as a fundamental building block for the incorporation of aspartic acid residues into peptide chains, particularly in solid-phase peptide synthesis.[2] The esterified side chain prevents unwanted side reactions.
-
Pharmaceutical Development: This compound is a critical intermediate in the synthesis of various pharmaceuticals.[1] Notably, it is used in the development of drugs targeting neurological disorders.[1]
-
Biochemical Research: Researchers utilize this molecule in studies of amino acid metabolism and protein synthesis to better understand cellular functions.[1] It is also employed in neurobiology to investigate neurotransmitter functions.[1]
Experimental Protocols
Detailed methodologies for the synthesis and a common application of L-Aspartic acid β-methyl ester hydrochloride are provided below.
Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride
This protocol outlines the synthesis of the title compound from L-aspartic acid.
Materials:
-
L-Aspartic acid
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Cool 26 mL of anhydrous methanol to -10 °C in a suitable reaction vessel.
-
Slowly add 3.8 mL of thionyl chloride to the cooled methanol.
-
To this solution, slowly add 5 g of L-aspartic acid.
-
Allow the reaction mixture to warm to room temperature and stir continuously for 2 hours.
-
Add 75 mL of diethyl ether to the reaction mixture to induce precipitation of the product.
-
Collect the resulting white solid by filtration.
-
Wash the solid with two 50 mL portions of diethyl ether.
-
Dry the final product, (S)-aspartic acid-β-methyl ester hydrochloride, to yield a white solid (typical yield: 85%).[3]
Purification:
-
Recrystallize the product from methanol by the addition of anhydrous diethyl ether.[3]
Synthesis of N-Boc-L-aspartic acid-β-methyl ester
This protocol details the protection of the amino group of L-Aspartic acid β-methyl ester hydrochloride, a common step before its use in peptide synthesis.[5]
Materials:
-
L-Aspartic acid β-methyl ester hydrochloride
-
Methanol
-
Triethylamine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
1N HCl aqueous solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 9.18 g (50 mmol) of L-Aspartic acid β-methyl ester hydrochloride in 120 mL of methanol at room temperature.
-
Add 20.24 g (200 mmol) of triethylamine and 21.8 g (100 mmol) of di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Concentrate the reaction solution to dryness under reduced pressure.
-
Add cold 1N HCl aqueous solution to adjust the pH to 2-3.
-
Extract the aqueous layer with four 80 mL portions of ethyl acetate.
-
Combine the organic phases and wash with saturated salt solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the product.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Synthetic workflow for L-Aspartic acid β-methyl ester hydrochloride.
Caption: Workflow for the N-Boc protection of L-Aspartic acid β-methyl ester.
References
The Neurotransmitter Potential of Aspartic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartic acid, a non-essential amino acid, plays a crucial role in the central nervous system (CNS) as an excitatory neurotransmitter.[1][2][3] Both its L- and D-isomers are known to interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype, thereby modulating synaptic plasticity and neuronal excitability.[1] The structural similarity of aspartic acid to glutamate, the primary excitatory neurotransmitter in the brain, has prompted investigations into its own neurotransmitter capabilities and those of its derivatives.
This technical guide explores the neurotransmitter potential of aspartic acid esters. By modifying the carboxyl groups of aspartic acid through esterification, it is possible to alter the molecule's physicochemical properties, such as lipophilicity and charge distribution. These changes can, in turn, influence its ability to cross the blood-brain barrier, its affinity for various glutamate receptor subtypes, and its overall pharmacological profile. This guide provides a comprehensive overview of the current understanding of aspartic acid esters as potential modulators of glutamatergic neurotransmission, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways involved.
Signaling Pathways of Aspartic Acid Ester-Mediated Neurotransmission
Aspartic acid esters are presumed to exert their effects primarily through the activation of ionotropic and metabotropic glutamate receptors, mirroring the actions of aspartic acid itself. The primary target is the NMDA receptor, a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[4]
Upon binding of an aspartic acid ester agonist and a co-agonist (glycine or D-serine) to the NMDA receptor, and concurrent depolarization of the postsynaptic membrane to relieve the magnesium (Mg²⁺) block, the channel opens, allowing the influx of calcium ions (Ca²⁺).[4][5] This influx of Ca²⁺ acts as a second messenger, initiating a cascade of intracellular signaling events. These events can lead to both short-term changes in synaptic efficacy and long-term changes in gene expression, ultimately influencing neuronal function.[5]
Quantitative Data on Receptor Interactions
The available quantitative data on the interaction of aspartic acid esters with glutamate receptors is currently limited. Most studies have focused on the parent compound, aspartic acid, or more complex derivatives. The following table summarizes the available data. It is important to note that the lack of extensive data represents a significant gap in the literature and an opportunity for future research.
| Compound | Receptor/Site | Assay Type | Value | Species | Reference |
| Aspartame (L-aspartyl-L-phenylalanine methyl ester) | NMDA Receptor | Radioligand Binding (inhibition of L-[³H]glutamate binding) | Competitive Inhibition (Specific IC₅₀/Kᵢ not reported) | Rat | [6] |
| L-Aspartic Acid | NMDA Receptor | Radioligand Binding (inhibition of L-[³H]glutamate binding) | More potent than Aspartame (Specific IC₅₀/Kᵢ not reported) | Rat | [6] |
| N-methyl-D-aspartic acid (NMDA) | NMDA Receptor | Electrophysiology (whole-cell patch clamp) | EC₅₀ = 57 µM | Human (iPSC-derived neurons) | [7] |
Structure-Activity Relationships
The structure-activity relationship (SAR) for ligands of glutamate receptors is well-established for the amino acid moiety and the acidic groups. Esterification of the carboxyl groups of aspartic acid is expected to have a significant impact on receptor affinity and efficacy.
-
Lipophilicity and Blood-Brain Barrier Penetration: Esterification increases the lipophilicity of the aspartic acid molecule by masking the negatively charged carboxyl groups. This could potentially enhance its ability to cross the blood-brain barrier, a significant hurdle for the therapeutic use of native amino acid neurotransmitters.
-
Receptor Binding: The free carboxyl groups of glutamate and aspartate are critical for their interaction with the binding sites of glutamate receptors. Esterification of one or both of these groups would likely reduce the affinity of the molecule for the receptor, as it would disrupt the ionic interactions that are essential for binding. However, the extent of this reduction would depend on the size and nature of the ester group. It is also possible that some esters could act as prodrugs, being hydrolyzed back to aspartic acid by esterases in the brain.
-
Receptor Subtype Selectivity: The different subtypes of glutamate receptors (NMDA, AMPA, kainate, and metabotropic receptors) have distinct binding pocket geometries. It is conceivable that specific ester modifications could introduce steric or electronic properties that favor binding to one subtype over others, leading to a more selective pharmacological profile.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the neurotransmitter potential of aspartic acid esters.
Competitive Radioligand Binding Assay for NMDA Receptors
This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., an aspartic acid ester) for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.
Workflow Diagram:
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the prepared brain membranes, a fixed concentration of a suitable radioligand (e.g., [³H]MK-801 for the channel site or [³H]CGP 39653 for the glutamate binding site), and varying concentrations of the test aspartic acid ester.
-
For determination of non-specific binding, include a high concentration of a known unlabeled ligand.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents evoked by the application of an aspartic acid ester to a neuron, providing information about its efficacy (ability to activate the receptor) and potency (concentration required for activation).
Methodology:
-
Cell Preparation:
-
Prepare acute brain slices or cultured neurons that express the glutamate receptors of interest.
-
Place the preparation in a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).
-
-
Patch-Clamp Recording:
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution that mimics the intracellular environment.
-
Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the membrane potential and measurement of transmembrane currents.
-
-
Drug Application and Data Acquisition:
-
Voltage-clamp the neuron at a holding potential (e.g., -70 mV).
-
Apply the aspartic acid ester at various concentrations to the neuron via the perfusion system.
-
Record the resulting transmembrane currents using a patch-clamp amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the current evoked at each concentration of the aspartic acid ester.
-
Plot the current amplitude against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve with a sigmoidal function (e.g., the Hill equation) to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximal response (Eₘₐₓ).
-
Calcium Imaging
This method is used to visualize and quantify changes in intracellular calcium concentration in response to the application of an aspartic acid ester, providing a functional readout of receptor activation.
Methodology:
-
Cell Loading with Calcium Indicator:
-
Incubate cultured neurons or brain slices with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases to its active, calcium-sensitive form.
-
-
Imaging Setup:
-
Place the loaded cells in a recording chamber on a fluorescence microscope.
-
Excite the fluorescent dye with light of the appropriate wavelength and capture the emitted fluorescence using a sensitive camera.
-
-
Stimulation and Image Acquisition:
-
Acquire a baseline fluorescence image.
-
Apply the aspartic acid ester to the cells.
-
Acquire a time-series of fluorescence images to monitor the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within each ROI for each image in the time-series.
-
Express the change in fluorescence as a ratio (ΔF/F₀), where ΔF is the change in fluorescence from baseline and F₀ is the baseline fluorescence.
-
Plot the ΔF/F₀ over time to visualize the calcium transient. By applying different concentrations of the ester, a dose-response curve for the calcium response can be generated and the EC₅₀ can be determined.
-
Conclusion and Future Directions
The study of aspartic acid esters as potential neurotransmitter modulators is a nascent field with considerable therapeutic potential. The ability to modify the physicochemical properties of aspartic acid through esterification opens up possibilities for developing novel CNS drugs with improved pharmacokinetic and pharmacodynamic profiles. However, the current body of literature on the direct interaction of simple aspartic acid esters with glutamate receptors is sparse.
Future research should focus on a systematic synthesis and pharmacological characterization of a library of aspartic acid esters. This would involve:
-
Quantitative Receptor Binding Studies: Determining the binding affinities (Kᵢ) of a range of aspartic acid esters at all major glutamate receptor subtypes (NMDA, AMPA, kainate, and metabotropic receptors).
-
Functional Assays: Characterizing the functional activity (EC₅₀ and Eₘₐₓ) of these esters using electrophysiological and calcium imaging techniques to determine whether they act as agonists, antagonists, or allosteric modulators.
-
In Vivo Studies: Evaluating the in vivo effects of promising aspartic acid esters on neuronal activity, synaptic plasticity, and behavior in animal models of neurological and psychiatric disorders.
-
Prodrug Strategies: Investigating the potential for certain aspartic acid esters to act as prodrugs, being locally converted to aspartic acid in the brain to achieve targeted delivery.
By addressing these research gaps, a more complete understanding of the neurotransmitter potential of aspartic acid esters can be achieved, potentially leading to the development of a new class of therapeutics for a variety of CNS disorders.
References
- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of aspartame on N-methyl-D-aspartate-sensitive L-[3H]glutamate binding sites in rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to L-Aspartic Acid β-Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid β-methyl ester hydrochloride is a derivative of the non-essential amino acid L-aspartic acid. It serves as a crucial intermediate in organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis. Its utility lies in the protection of the β-carboxyl group of aspartic acid, allowing for selective reactions at the α-carboxyl and amino groups. This guide provides a comprehensive overview of its discovery, history, synthesis, properties, and applications.
Discovery and History
The specific discovery of L-aspartic acid β-methyl ester hydrochloride is not attributed to a single individual or event but rather emerged from the broader field of amino acid chemistry. The groundwork for its synthesis was laid by the pioneering work of Emil Fischer and Arthur Speier, who in 1895 described the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now known as the Fischer-Speier esterification.[1][2][3] This fundamental reaction provided the basis for the synthesis of various amino acid esters, including those of aspartic acid.
The primary motivation for the synthesis of compounds like L-aspartic acid β-methyl ester hydrochloride was the need for selectively protected amino acids in peptide synthesis.[4] By converting one of the carboxylic acid groups to an ester, chemists could control which functional group would react during the formation of peptide bonds. This control is essential for the synthesis of complex peptides and proteins with specific sequences. While early methods of amino acid esterification were developed in the late 19th and early 20th centuries, the specific synthesis and characterization of L-aspartic acid β-methyl ester hydrochloride likely occurred as the techniques for peptide synthesis became more sophisticated in the mid-20th century.
Physicochemical Properties
L-Aspartic acid β-methyl ester hydrochloride is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClNO₄ | |
| Molecular Weight | 183.59 g/mol | |
| CAS Number | 16856-13-6 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 174-177 °C | [5] |
| Storage Temperature | -20°C | |
| Solubility | Soluble in water. | |
| InChI Key | QRBMPUYOGOCYDJ-DFWYDOINSA-N | |
| SMILES | Cl.COC(=O)C--INVALID-LINK--C(O)=O |
Experimental Protocols
Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride
A common and efficient method for the synthesis of L-aspartic acid β-methyl ester hydrochloride is through the reaction of L-aspartic acid with methanol in the presence of thionyl chloride (SOCl₂).[5]
Materials:
-
L-Aspartic acid (5g)
-
Methanol (27 ml)
-
Thionyl chloride (3.86 ml)
-
Absolute ether (75 ml)
Procedure:
-
Cool 27 ml of methanol to -10°C in a suitable reaction vessel.
-
Slowly add 3.86 ml of thionyl chloride to the cooled methanol with stirring.
-
To this solution, add 5g of L-aspartic acid.
-
Allow the reaction mixture to slowly warm to room temperature, at which point a clear solution should be obtained.
-
Let the solution stand at room temperature for 25 minutes.
-
Add 75 ml of absolute ether to the reaction mixture.
-
Induce crystallization by cooling and shaking the vessel. The hydrochloride salt of L-aspartic acid β-methyl ester will crystallize as colorless needles.
-
Filter the crystals immediately and wash them carefully with absolute ether.
-
The resulting product can be used in subsequent steps without further purification. The reported yield for this method is approximately 92%.[5]
Logical Relationships and Workflows
The synthesis of L-Aspartic acid β-methyl ester hydrochloride is a key step in the preparation of more complex molecules, such as N-protected amino acid derivatives used in peptide synthesis. The following diagram illustrates a typical workflow.
Applications in Research and Development
L-Aspartic acid β-methyl ester hydrochloride is a versatile building block with several applications in scientific research and pharmaceutical development.
-
Peptide Synthesis: Its primary application is as a protected form of L-aspartic acid in the synthesis of peptides and proteins.[4] The ester group prevents the β-carboxyl group from participating in peptide bond formation, allowing for the specific formation of the desired peptide sequence.
-
Pharmaceutical Development: This compound serves as an intermediate in the synthesis of various pharmaceuticals.[6] Given the role of L-aspartic acid as an excitatory neurotransmitter, derivatives of L-aspartic acid β-methyl ester are of interest in the development of drugs targeting neurological disorders.[6][7]
-
Biochemical Research: It is utilized in studies of amino acid metabolism and protein synthesis.[6] Researchers can use isotopically labeled versions of this compound to trace the metabolic fate of aspartic acid in various biological systems.
-
Neuroscience Research: As a derivative of L-aspartic acid, it is used in neurobiological research to study the function of excitatory amino acid receptors and transporters.[6] While not as potent as L-aspartate itself, it can be used as a tool to probe these systems.
Signaling Pathways
The direct interaction of L-Aspartic acid β-methyl ester hydrochloride with specific signaling pathways is not extensively documented. Its biological effects are largely considered to be mediated by its parent molecule, L-aspartic acid. L-aspartic acid is an excitatory neurotransmitter that acts on N-methyl-D-aspartate (NMDA) receptors and other glutamate receptors in the central nervous system.[7] The general signaling pathway for L-aspartate is depicted below.
Conclusion
L-Aspartic acid β-methyl ester hydrochloride is a compound of significant utility in the chemical and biomedical sciences. Its history is intertwined with the development of peptide synthesis, and it continues to be an indispensable tool for chemists and drug developers. The well-established protocols for its synthesis, combined with its versatile reactivity, ensure its continued importance in the creation of novel peptides, pharmaceuticals, and research tools.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jchps.com [jchps.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-Aspartic Acid Beta-Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Aspartic acid beta-methyl ester hydrochloride, a key derivative of the nonessential amino acid L-Aspartic acid. This compound serves as a crucial intermediate and building block in various biochemical and pharmaceutical applications, including peptide synthesis and the development of novel therapeutics.[1][2] This document details its physical and chemical properties, experimental protocols for its synthesis and purification, and its role in biological contexts.
Core Physical and Chemical Properties
L-Aspartic acid β-methyl ester hydrochloride is consistently described as a solid, appearing as a white to off-white crystalline powder.[1][3][4][5] Under specific crystallization conditions, it can also form colorless needles.[6]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of L-Aspartic acid β-methyl ester hydrochloride compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClNO₄ | [3][4] |
| Molecular Weight | 183.59 g/mol / 183.64 g/mol | [1][4][7] |
| Melting Point | 174 - 193 °C | [5][6][7] |
| Density | 1.299 g/cm³ | [7] |
| Boiling Point | 301.7 °C at 760 mmHg | [7] |
| Flash Point | 136.3 °C | [7] |
| Optical Rotation | [α]²⁰D = +15.9 to +16.9° (c=1 in CH₃OH) | [1] |
| Purity | ≥95% - 99% | [1][5][8] |
| Storage Temperature | -20°C to 8°C | [1][4][7] |
Solubility Profile
L-Aspartic acid β-methyl ester hydrochloride exhibits good solubility in water and various organic solvents, making it versatile for a range of experimental conditions.[1][5]
| Solvent | Solubility | Source(s) |
| Water | Excellent | [1] |
| DMSO | 100 mg/mL (544.69 mM) | [3][8] |
| Other Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of L-Aspartic acid β-methyl ester hydrochloride are critical for its application in research and development.
Synthesis via Esterification of L-Aspartic Acid
A common and efficient method for preparing the title compound is the esterification of L-Aspartic acid using thionyl chloride (SOCl₂) in methanol.[5][6]
Protocol:
-
Cooling: Cool 27 mL of methanol to -10°C in a suitable reaction vessel.
-
Reagent Addition: Slowly add 3.86 mL of thionyl chloride (SOCl₂) to the cooled methanol. Following this, add 5 g of L-Aspartic acid to the solution.
-
Warming and Dissolution: Allow the mixture to slowly warm to room temperature, at which point a clear solution should be obtained.
-
Incubation: Let the solution stand for 25 minutes at room temperature.
-
Crystallization: Add 75 mL of absolute diethyl ether. Upon cooling and shaking, the hydrochloride salt of L-Aspartic acid β-methyl ester will crystallize.
-
Isolation: Filter the resulting colorless needles immediately and wash them carefully with absolute ether.
-
Yield: This protocol has a reported yield of approximately 92%.[6]
The synthesis workflow is visualized in the diagram below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. β-Methyl L-aspartate hydrochloride | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Aspartic acid β-methyl ester 16856-13-6 [sigmaaldrich.com]
- 5. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [chemicalbook.com]
- 6. jchps.com [jchps.com]
- 7. echemi.com [echemi.com]
- 8. medchemexpress.com [medchemexpress.com]
L-Aspartic Acid Beta-Methyl Ester Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of L-Aspartic acid beta-methyl ester hydrochloride, a key derivative of the non-essential amino acid L-aspartic acid. This document consolidates critical data, experimental methodologies, and relevant biological context to support its application in research and development. The information is tailored for professionals in the fields of biochemistry, neurobiology, and pharmaceutical sciences.
Synonyms and Alternative Names
This compound is known by several alternative names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.
-
(S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride[4][5][6]
-
l-asparitc acid 4-methyl ester hydrochloride[7]
-
L-ASPARTIC ACID B-METHYL ESTER HCL[7]
-
ASPARTIC ACID(OME)-OH HCL[7]
Physicochemical Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 16856-13-6 | [1][4][12] |
| Molecular Formula | C5H10ClNO4 | [1][7] |
| Molecular Weight | 183.59 g/mol | [1][4][12] |
| Appearance | White to off-white solid/crystalline powder | [1][8] |
| Melting Point | 190-193 °C | [4][6][7] |
| Solubility | DMSO: 100 mg/mL (544.69 mM) | [1][2] |
| Storage Conditions | 4°C, sealed storage, away from moisture. For solutions: -80°C (6 months); -20°C (1 month) | [1][2] |
| EC Number | 240-880-5 | [4][12] |
| MDL Number | MFCD00038972 | [8][12] |
Biological Context and Applications
This compound serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. As a derivative of L-aspartic acid, an excitatory neurotransmitter, this compound is also utilized in neurobiological research to study metabolic pathways and neurotransmitter functions. L-aspartate itself is known to interact with glutamate receptors, playing a role in excitatory neurotransmission.
While a specific signaling pathway for this compound is not extensively documented, its structural relationship to L-aspartate suggests its relevance in the context of glutamatergic signaling. The following diagram illustrates the general role of L-aspartate as an excitatory neurotransmitter.
Figure 1: Role of L-Aspartate in Excitatory Neurotransmission.
Experimental Protocols
This compound is frequently used as a starting material in various synthetic procedures. Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of N-Boc-L-aspartic acid-beta-methyl ester
This protocol details the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc)2O.
Materials:
-
This compound
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 9.18 g (50 mmol) of this compound in 120 mL of methanol at room temperature.
-
Add 20.24 g (200 mmol) of triethylamine to the solution.
-
Add 21.8 g (100 mmol) of di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction solution overnight at room temperature.
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
To the residue, add cold 1N HCl aqueous solution to adjust the pH to 2-3.
-
Extract the aqueous layer with ethyl acetate (4 x 80 mL).
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the N-Boc-L-aspartic acid-beta-methyl ester product.
Protocol 2: Synthesis of N-Cbz-L-Aspartic acid β-methyl ester
This protocol describes the protection of the amino group using benzyl chloroformate (Cbz-Cl).
Materials:
-
This compound
-
Dioxane
-
Water
-
Sodium carbonate (Na2CO3)
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate (EtOAc)
-
6N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Prepare a solution of 5.03 g (34.4 mmol) of this compound in 76 mL of water and 35 mL of dioxane.
-
Cool the solution to 0°C and add 3.6 g (34.4 mmol) of sodium carbonate.
-
Slowly add a solution of 5.93 g (34.74 mmol) of benzyl chloroformate in 42 mL of dioxane over 2-3 hours with constant stirring.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Extract the solution with 50 mL of ethyl acetate to remove impurities.
-
Acidify the aqueous layer to pH 2 with 6N HCl.
-
Extract the product with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield N-Cbz-L-Aspartic acid β-methyl ester.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound, after appropriate N-terminal protection (e.g., with Fmoc or Boc), is a valuable building block in solid-phase peptide synthesis (SPPS). The ester group protects the side-chain carboxyl group during peptide bond formation. The following diagram illustrates a generalized workflow for a single coupling cycle in Fmoc-based SPPS.
Figure 2: Generalized Workflow for Solid-Phase Peptide Synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Aspartic acid β-methyl ester 16856-13-6 [sigmaaldrich.com]
- 4. β-Methyl L-aspartate hydrochloride | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 5. graphviz.org [graphviz.org]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. technoprocur.cz [technoprocur.cz]
- 10. peptide.com [peptide.com]
- 11. Beta-DL-methylene-aspartate, an inhibitor of aspartate aminotransferase, potently inhibits L-glutamate uptake into astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Methodological & Application
Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of L-Aspartic acid β-methyl ester hydrochloride, a crucial intermediate in the production of various pharmaceuticals and a valuable building block in peptide synthesis.[1] The presented method involves the selective esterification of the β-carboxyl group of L-Aspartic acid using methanol in the presence of an acid catalyst. This protocol offers a straightforward and efficient procedure for obtaining the desired product in high yield.
Introduction
L-Aspartic acid β-methyl ester hydrochloride is a derivative of the nonessential amino acid L-Aspartic acid.[2] It serves as a key precursor in the synthesis of more complex molecules, including peptide-based drugs and other pharmacologically active compounds. The selective protection of one of the two carboxylic acid groups in L-Aspartic acid is a critical step in its utilization for further chemical modifications. This protocol focuses on the Fischer-Speier esterification of L-Aspartic acid, where methanol acts as both the solvent and the reactant, and an acid catalyst facilitates the reaction to selectively form the β-ester.
Experimental Protocol
This protocol is based on established literature procedures for the synthesis of L-Aspartic acid β-methyl ester hydrochloride.[2][3]
Materials:
-
L-Aspartic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, add anhydrous methanol.
-
Cooling: Cool the methanol to a temperature between -10°C and 0°C using an ice-salt bath or a cryocooler.
-
Catalyst Addition: While stirring, slowly add the acid catalyst (either thionyl chloride or chlorotrimethylsilane) to the cold methanol. Caution: This step is exothermic and should be performed in a well-ventilated fume hood.
-
Addition of L-Aspartic Acid: Once the catalyst has been added and the temperature has stabilized, slowly add L-Aspartic acid to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period (typically 2 hours to overnight) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[2][4]
-
Precipitation: Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the product.[2][3]
-
Isolation: Collect the resulting white solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of anhydrous diethyl ether to remove any unreacted starting materials or byproducts.[2]
-
Drying: Dry the final product, L-Aspartic acid β-methyl ester hydrochloride, under vacuum to obtain a white crystalline powder.
Quantitative Data Summary
| Parameter | Thionyl Chloride Method | Reference |
| Starting Material | L-Aspartic acid | [2][3] |
| Reagents | Methanol, Thionyl chloride, Diethyl ether | [2][3] |
| Reaction Temperature | -10°C to Room Temperature | [2][3] |
| Reaction Time | 2 hours - 25 minutes standing | [2][3] |
| Yield | 85% - 92% | [2][3] |
| Melting Point | 174-177°C | [3] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of L-Aspartic acid β-methyl ester hydrochloride.
Signaling Pathways and Logical Relationships
For this synthesis, a direct chemical transformation occurs rather than a biological signaling pathway. The logical relationship is a linear sequence of steps designed to achieve a specific chemical modification.
Caption: Logical relationship of reactants and conditions leading to the final product.
References
Application Notes and Protocols for L-Aspartic Acid β-Methyl Ester Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid β-methyl ester hydrochloride (H-Asp(OMe)-OH·HCl) is an amino acid derivative used in peptide synthesis. The protection of the β-carboxyl group as a methyl ester offers an alternative to the more commonly used tert-butyl (OtBu) or benzyl (Bzl) esters. This document provides detailed application notes on its use, particularly in the context of Solid-Phase Peptide Synthesis (SPPS), and presents protocols for its incorporation into peptide chains. A primary focus is the mitigation of aspartimide formation, a critical side reaction associated with the incorporation of aspartic acid residues.
Key Challenge: Aspartimide Formation
A significant challenge when incorporating aspartic acid into a peptide sequence is the base-catalyzed formation of an aspartimide intermediate, especially during the piperidine-mediated Fmoc deprotection step in SPPS. This cyclic imide can subsequently undergo nucleophilic attack by piperidine or trace water, leading to the formation of difficult-to-separate impurities, including β-aspartyl peptides and racemized products.[1][2] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.
The choice of the side-chain protecting group plays a crucial role in minimizing this side reaction. Sterically bulkier protecting groups can shield the side-chain carbonyl from intramolecular attack.
Data Presentation: Comparative Performance of Aspartic Acid Side-Chain Protecting Groups
The following table summarizes the relative performance of different aspartic acid side-chain protecting groups in mitigating aspartimide formation during Fmoc-SPPS. The data indicates that while no ester-based protecting group completely eliminates the issue, bulkier groups offer significantly better suppression than the methyl ester.
| Protecting Group | Structure | Relative Steric Hindrance | Efficacy in Preventing Aspartimide Formation | Key Considerations |
| Methyl (OMe) | -CH₃ | Low | Low | Prone to high rates of aspartimide formation. Not recommended for standard Fmoc-SPPS.[2][3] |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Medium | Moderate | Standard protecting group, but can still lead to significant aspartimide formation in susceptible sequences.[2] |
| 3-methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | High | High | Offers improved suppression over OtBu due to increased steric bulk.[4] |
| 3-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₄H₉) | Very High | Very High | Virtually eliminates aspartimide formation even in problematic sequences.[5] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)
This protocol outlines a standard cycle for Fmoc-SPPS, into which an aspartic acid derivative would be incorporated.
Materials:
-
Fmoc-protected amino acids (including the desired Fmoc-Asp(Side-chain protection)-OH)
-
Rink Amide resin (or other suitable solid support)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Synthesis of a Dipeptide using Z-Asp(OMe)-OH
L-Aspartic acid β-methyl ester is more amenable to solution-phase synthesis, particularly when used with N-terminal Z (benzyloxycarbonyl) protection (Z-Asp(OMe)-OH).
Materials:
-
Z-Asp(OMe)-OH
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Methylmorpholine (NMM) or DIPEA
-
Anhydrous DMF or DCM
-
1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Amine Component Preparation: Dissolve the amino acid ester hydrochloride (1 equivalent) in DMF and neutralize with NMM or DIPEA (1 equivalent) to obtain the free amine.
-
Carboxyl Component Activation: In a separate flask, dissolve Z-Asp(OMe)-OH (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF. Cool the solution to 0°C.
-
Coupling: Add EDC hydrochloride (1.2 equivalents) to the Z-Asp(OMe)-OH/HOBt solution, followed by the addition of the free amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by recrystallization or column chromatography.
Visualizations
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed intramolecular cyclization mechanism leading to the formation of the aspartimide intermediate during the Fmoc deprotection step in SPPS.
Caption: Base-catalyzed aspartimide formation pathway during Fmoc-SPPS.
Experimental Workflow for Solid-Phase Peptide Synthesis
This diagram outlines the major steps involved in a typical solid-phase peptide synthesis workflow.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Conclusion
The choice of the side-chain protecting group for aspartic acid is a critical parameter in peptide synthesis that significantly influences the purity and yield of the final product. Due to its low steric hindrance, L-Aspartic acid β-methyl ester is highly susceptible to aspartimide formation, making it a suboptimal choice for standard Fmoc-based solid-phase peptide synthesis.[2][3] For Fmoc-SPPS, the use of bulkier side-chain protecting groups, such as OMpe or OBno, is strongly recommended to minimize the formation of aspartimide-related impurities, especially in sequences known to be problematic.[4] L-Aspartic acid β-methyl ester, particularly as the N-Z-protected derivative, is better suited for solution-phase peptide synthesis where reaction conditions can be more carefully controlled to mitigate side reactions.[6] Researchers and drug development professionals should carefully consider the synthetic strategy and the inherent risks of aspartimide formation when selecting an aspartic acid derivative for their work.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Pharmaceutical Intermediate Synthesis
This document provides detailed application notes and experimental protocols for advanced methods in the synthesis of pharmaceutical intermediates, tailored for researchers, scientists, and drug development professionals. The following sections highlight key applications of biocatalysis, continuous flow chemistry, and high-throughput experimentation in modern pharmaceutical development.
Application Note 1: Biocatalytic Synthesis of a Chiral Amine Intermediate for Saxagliptin
Introduction: The production of single-enantiomer chiral intermediates is crucial for the efficacy and safety of many drugs. Biocatalysis, utilizing enzymes for chemical transformations, offers significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and reduced environmental impact.[1] This application note details the chemoenzymatic synthesis of (S)-N-Boc-3-hydroxyadamantylglycine, a key chiral intermediate for the dipeptidyl peptidase IV (DPP-IV) inhibitor, Saxagliptin, used in the treatment of type 2 diabetes.[2][3] The process employs a dual-enzyme system for the asymmetric reductive amination of a keto acid precursor.[4]
Core Principle: The synthesis utilizes a phenylalanine dehydrogenase (PDH) mutant, engineered for activity on the bulky adamantyl substrate, to catalyze the stereoselective amination. A formate dehydrogenase (FDH) is used in tandem to regenerate the NADH cofactor required by the PDH, using ammonium formate as both the amine source and the reductant. This creates a highly efficient, atom-economical process where the only significant by-product is carbon dioxide.[4][5]
Experimental Protocol: Asymmetric Reductive Amination
1. Enzyme Preparation:
-
Co-express the genes for the Thermoactinomyces intermedius PDH mutant (TiPDHm) and Pichia pastoris FDH (PpFDH) in an E. coli expression system.
-
Harvest the cells and prepare a clarified cell-free extract or a concentrated enzyme solution via ultrafiltration.[4]
2. Reaction Setup:
-
To a temperature-controlled reaction vessel, add the keto acid precursor, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.
-
Add ammonium formate buffer (e.g., 0.6 M, pH 8.5-9.0).[4][5]
-
Add the NAD+ cofactor to a final concentration of ~1 mM.
-
Initiate the reaction by adding the concentrated dual-enzyme solution (TiPDHm and FDH).
3. Reaction Conditions:
-
Maintain the reaction temperature at 30-40°C.
-
Keep the pH between 8.5 and 9.0.[4]
-
Agitate the mixture for 12-24 hours.
4. Work-up and Product Isolation:
-
Monitor the reaction for completion (conversion >95%) using HPLC.[4]
-
Once complete, stop the reaction by lowering the pH to denature the enzymes.
-
Without isolating the resulting amino acid, directly protect the amine group using Di-tert-butyl dicarbonate (Boc₂O) to yield the final product, (S)-N-Boc-3-hydroxyadamantylglycine.
-
Purify the product via crystallization or chromatography.
Data Presentation
| Parameter | Condition / Value | Reference |
| Substrate | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | [4] |
| Enzymes | PDH Mutant (TiPDHm), Formate Dehydrogenase (FDH) | [2][4] |
| Amine/Reductant Source | Ammonium Formate | [4][5] |
| pH | 8.5 - 9.0 | [4] |
| Temperature | 30 - 40 °C | [5] |
| Reaction Time | 12 hours | [4] |
| Conversion Rate | > 95% | [4] |
| Enantiomeric Excess | > 99% ee | [1] |
Visualization: Chemoenzymatic Synthesis Workflow
References
Application Notes and Protocols: L-Aspartic Acid β-Methyl Ester Hydrochloride in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid β-methyl ester hydrochloride is a derivative of the non-essential amino acid L-Aspartic acid.[1][2][3] In neuropharmacology, it is primarily utilized as a competitive inhibitor of glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs). By blocking these transporters, it increases the extracellular concentration of glutamate, making it a valuable tool for studying glutamatergic neurotransmission, excitotoxicity, and the role of EAATs in various neurological conditions. While it is mainly known as a transporter inhibitor, some studies suggest it may also have weak agonist activity at N-Methyl-D-Aspartate (NMDA) receptors.[4][5]
Mechanism of Action
The primary mechanism of action of L-Aspartic acid β-methyl ester hydrochloride is the competitive inhibition of glutamate uptake by EAATs located on the plasma membranes of both neurons and glial cells.[6] EAATs are crucial for maintaining low extracellular glutamate concentrations, thereby preventing neuronal overstimulation and subsequent excitotoxicity. By competitively binding to the glutamate binding site on these transporters, L-Aspartic acid β-methyl ester hydrochloride effectively blocks the reuptake of glutamate from the synaptic cleft. This leads to an accumulation of extracellular glutamate, which can potentially activate glutamate receptors such as NMDA and AMPA receptors for a prolonged period.[7]
Key Applications and Experimental Protocols
Inhibition of Glutamate Uptake
A primary application of L-Aspartic acid β-methyl ester hydrochloride is to study the function and kinetics of glutamate transporters. A common method to assess this is the radiolabeled glutamate uptake assay in cell cultures (e.g., primary astrocytes or cell lines expressing specific EAAT subtypes) or synaptosomes.[8]
Experimental Protocol: [³H]-Glutamate Uptake Assay in Primary Astrocyte Cultures
Objective: To determine the inhibitory effect of L-Aspartic acid β-methyl ester hydrochloride on glutamate uptake by astrocytes.
Materials:
-
Primary astrocyte cultures
-
L-Aspartic acid β-methyl ester hydrochloride
-
[³H]-L-Glutamate (radiolabeled)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Plate primary astrocytes in 24-well plates and grow to confluency.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with KRH buffer. Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of L-Aspartic acid β-methyl ester hydrochloride.
-
Initiation of Uptake: Add [³H]-L-Glutamate to each well to a final concentration of a specific range (e.g., 50-100 nM) and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Rapidly aspirate the incubation solution and wash the cells three times with ice-cold KRH buffer to stop the uptake.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of L-Aspartic acid β-methyl ester hydrochloride by plotting the percentage of inhibition of [³H]-L-Glutamate uptake against the log concentration of the inhibitor.
Induction of Excitotoxicity
By inhibiting glutamate uptake, L-Aspartic acid β-methyl ester hydrochloride can be used to induce excitotoxicity in neuronal cultures, providing a model to study the mechanisms of neuronal cell death in conditions like stroke and neurodegenerative diseases.[7]
Experimental Protocol: Excitotoxicity Assay in Primary Cortical Neurons
Objective: To induce and quantify excitotoxicity in cortical neurons using L-Aspartic acid β-methyl ester hydrochloride.
Materials:
-
Primary cortical neuron cultures
-
L-Aspartic acid β-methyl ester hydrochloride
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Neurobasal medium and B27 supplement
Procedure:
-
Cell Culture: Culture primary cortical neurons in 96-well plates.
-
Treatment: After a specified number of days in vitro (e.g., 7-10 DIV), replace the culture medium with a medium containing varying concentrations of L-Aspartic acid β-methyl ester hydrochloride (e.g., 10 µM to 1 mM).
-
Incubation: Incubate the neurons for a specified duration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Assessment of Cell Death: Measure cell death by quantifying the release of LDH into the culture medium using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of L-Aspartic acid β-methyl ester hydrochloride relative to a positive control (e.g., total cell lysis) and a negative control (untreated cells). Determine the EC50 for excitotoxicity.
Quantitative Data Summary
| Parameter | Test System | Value | Reference |
| IC50 (Glutamate Uptake) | Astrocytes in primary culture | 136 µM (for L-Aspartic acid) | [6] |
| EC50 (Excitotoxicity) | Murine cortical cell cultures | ~190 µM (for L-Aspartate) | [9] |
| Ki (Glutamate-Aspartate Transaminase) | Soluble pig heart enzyme | ~3 mM (for β-methylene-DL-aspartate) | [10] |
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of L-Aspartic acid β-methyl ester HCl action.
Caption: Experimental workflow for a glutamate uptake assay.
Caption: The logical progression of the excitotoxicity cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Methyl-D-aspartate and L-aspartate activate distinct receptors in piriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-DL-methylene-aspartate, an inhibitor of aspartate aminotransferase, potently inhibits L-glutamate uptake into astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate Excitotoxicity Mediates Neuronal Apoptosis After Hypothermic Circulatory Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of glutamate-aspartate transaminase by beta-methylene-DL-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Preparing Stock Solutions of L-Aspartic Acid Beta-Methyl Ester Hydrochloride
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of L-Aspartic acid beta-methyl ester hydrochloride (CAS No: 16856-13-6). This compound is a derivative of the amino acid L-aspartic acid and is frequently utilized in biochemical research and pharmaceutical development, including peptide synthesis and studies of metabolic pathways.[1][2] Adherence to this protocol will ensure the accurate and consistent preparation of solutions for experimental use.
Compound Information
This compound is a white to off-white solid or crystalline powder.[2][3][4][5] It is essential to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including eye shields and gloves.[4][6]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | References |
| CAS Number | 16856-13-6 | [1][3][4] |
| Molecular Formula | C₅H₁₀ClNO₄ | [1][3] |
| Molecular Weight | 183.59 g/mol | [1][3][4] |
| Appearance | White to off-white solid/crystalline powder | [2][3] |
| Melting Point | 190-193 °C | [7][8] |
| Solubility (DMSO) | 100 mg/mL (544.69 mM) | [3] |
| Solubility (Water) | Soluble | [2][5] |
| Storage (Solid) | -20°C for up to 3 years, sealed and away from moisture. | [1][4][7] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [3] |
Experimental Protocol: Preparation of Aqueous Stock Solution
This protocol outlines the steps to prepare a 100 mM aqueous stock solution of this compound.
Materials and Equipment
-
This compound (CAS: 16856-13-6)
-
High-purity sterile water (e.g., Milli-Q or equivalent)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriately sized sterile conical tube (e.g., 15 mL or 50 mL)
-
Serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure
-
Preparation: Ensure the workspace is clean. Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation, as the compound can be hygroscopic.[3]
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of the compound using the following formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 10 mL of a 100 mM (0.1 mol/L) solution: Mass = 0.1 mol/L × 0.010 L × 183.59 g/mol = 0.1836 g (or 183.6 mg)
-
-
Weighing: Tare the analytical balance with the weighing paper. Carefully weigh out the calculated mass of the this compound.
-
Dissolution: Transfer the weighed powder to the sterile conical tube. Add approximately 8 mL of high-purity sterile water to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The compound exhibits good solubility in water.[2]
-
Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterilization (Optional but Recommended): To ensure the sterility of the stock solution, pass it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles that can degrade the compound.[3] Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Safety Precautions
-
Handle the compound in a well-ventilated area.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][6]
-
Avoid inhalation of the powder and contact with skin and eyes.[6][7]
-
In case of contact, wash the affected area thoroughly with water. If irritation persists, seek medical attention.[6]
-
Dispose of waste according to institutional and local regulations.[6]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for stock solution preparation.
References
- 1. β-Methyl L-aspartate hydrochloride | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-アスパラギン酸 β-メチルエステル 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. chemwhat.com [chemwhat.com]
Application Notes and Protocols: L-Aspartic Acid β-Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the solubility of L-Aspartic acid β-methyl ester hydrochloride in DMSO and water, along with detailed experimental protocols for solubility determination and solution preparation.
Introduction
L-Aspartic acid β-methyl ester hydrochloride is a derivative of the non-essential amino acid L-Aspartic acid. It serves as a crucial intermediate in various biochemical and pharmaceutical applications.[1] Its utility is noted in peptide synthesis, research into amino acid metabolism, and the development of pharmaceuticals, particularly for neurological conditions.[1][] Understanding its solubility in commonly used solvents like dimethyl sulfoxide (DMSO) and water is critical for accurate and reproducible experimental design.
Solubility Data
The solubility of L-Aspartic acid β-methyl ester hydrochloride in DMSO and water is summarized below. It is important to note that hygroscopic DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.[3][4] For DMSO, sonication may be required to achieve maximum solubility.[3][4][5]
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[3][4] | 544.69 mM[3][4] | Ultrasonic assistance may be necessary.[3][4] |
| 18.36 mg/mL[5] | 100.01 mM[5] | Sonication is recommended.[5] | |
| Water | Excellent solubility[1] | Not Quantified | The compound is described as having excellent water solubility.[1] |
Applications and Research Areas
L-Aspartic acid β-methyl ester hydrochloride is utilized across several fields of scientific research and development. The following diagram illustrates the key application areas stemming from its biochemical properties.
Experimental Protocols
Protocol for Determining Maximum Solubility in DMSO
This protocol provides a method to determine the maximum solubility of L-Aspartic acid β-methyl ester hydrochloride in DMSO at room temperature.
Materials:
-
L-Aspartic acid β-methyl ester hydrochloride
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
Procedure:
-
Preparation of a Supersaturated Solution:
-
Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to aid dissolution.
-
If the compound fully dissolves, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed.
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached.
-
Gently mix the solution periodically during this time.
-
-
Separation of Undissolved Compound:
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Determination of Solute Concentration:
-
Carefully collect a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.
-
Determine the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.
-
Protocol for Preparation of a Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of L-Aspartic acid β-methyl ester hydrochloride in DMSO.
Materials:
-
L-Aspartic acid β-methyl ester hydrochloride (Molecular Weight: 183.59 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Based on the molecular weight of the compound and the desired stock concentration (e.g., 100 mM), calculate the mass of the compound needed.
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile tube.
-
Dissolution:
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to facilitate dissolution if necessary.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. When stored at -80°C, the solution can be stable for up to 6 months; at -20°C, it is stable for up to 1 month.[3][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
The following diagram outlines the workflow for preparing a stock solution.
References
Application Notes and Protocols for 1H NMR Sample Preparation of L-Aspartic Acid Beta-Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid beta-methyl ester hydrochloride is a derivative of the non-essential amino acid L-aspartic acid, playing a role as a building block in peptide synthesis and as an intermediate in the manufacturing of pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation and purity assessment of such compounds. Accurate and reproducible 1H NMR data is contingent upon meticulous sample preparation. These application notes provide a detailed protocol for the preparation of this compound samples for 1H NMR analysis, ensuring high-quality spectral data for researchers, scientists, and drug development professionals.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for preparing an this compound sample for 1H NMR analysis.
Caption: Workflow for 1H NMR Sample Preparation.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for preparing this compound for 1H NMR analysis.
Materials and Reagents:
-
This compound (white crystalline powder)
-
Deuterated dimethyl sulfoxide (DMSO-d6), ≥99.8% deuteration
-
Deuterium oxide (D2O), ≥99.8% deuteration
-
High-quality 5 mm NMR tubes
-
Glass vials
-
Pasteur pipettes
-
Glass wool
-
Vortex mixer or sonicator
-
Analytical balance
Protocol for 1H NMR Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial. For routine 1H NMR, this amount is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d6 is a common choice due to its ability to dissolve a wide range of organic compounds, including hydrochloride salts.[2][3] D2O is an alternative for water-soluble compounds; however, be aware that labile protons (e.g., from -NH3+ and -COOH) will exchange with deuterium, leading to their signals disappearing from the spectrum.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1] This volume is optimal for most standard 5 mm NMR tubes.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex or gently sonicate the mixture to ensure the sample is completely dissolved. A clear, particulate-free solution is crucial for high-quality NMR spectra.
-
Filtration and Transfer: To remove any residual solid particles or dust, which can adversely affect the spectral resolution, filter the solution into a clean, dry 5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette plugged with a small amount of glass wool.
-
Final Preparation: Securely cap the NMR tube. Before inserting it into the spectrometer, wipe the exterior of the tube with a lint-free tissue to remove any dust or fingerprints.
Data Presentation
The following table summarizes the expected 1H NMR chemical shifts (δ) and coupling constants (J) for this compound in DMSO-d6. Data for the parent compound, L-Aspartic acid, in D2O is provided for comparison.
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | DMSO-d6 | -CH2- | 3.05 | dd | 3.4, 4.7 |
| -OCH3 | 3.78 | s | - | ||
| -CH- | 4.31-4.35 | m | - | ||
| L-Aspartic acid | D2O | -CH2- | 2.703, 2.786 | - | - |
| -CH- | 3.889 | - | - |
Note: "dd" denotes a doublet of doublets, "s" a singlet, and "m" a multiplet. Data for this compound is from ChemicalBook, and data for L-Aspartic acid is from the Biological Magnetic Resonance Bank (BMRB).[4][5]
Conclusion
Consistent and high-quality 1H NMR spectra of this compound can be readily obtained by following this detailed protocol. The choice of deuterated solvent will depend on the specific information required by the researcher. DMSO-d6 allows for the observation of all protons, including labile ones, while D2O can be used to identify exchangeable protons. Adherence to the recommended sample concentration and careful filtration are key to achieving optimal spectral resolution and signal-to-noise, thereby facilitating accurate structural analysis and purity determination in research and drug development settings.
References
Topic: Kinetic Characterization of Asparaginyl Endopeptidases (AEPs) using L-Aspartic acid β-methyl ester hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Asparaginyl endopeptidases (AEPs), also known as legumains, are a unique class of cysteine proteases that catalyze the cleavage of peptide bonds C-terminal to asparagine or aspartate residues.[1][2] These enzymes are pivotal in various physiological processes in both plants and mammals and are emerging as significant targets in drug development and powerful tools in protein engineering due to their remarkable transpeptidase activity.[1][3] A thorough understanding of their kinetic behavior is essential for harnessing their therapeutic and biotechnological potential. This guide provides a comprehensive framework for characterizing the hydrolytic activity of AEPs using L-Aspartic acid β-methyl ester hydrochloride, a simple and effective model substrate. We detail a robust protocol based on High-Performance Liquid Chromatography (HPLC) for monitoring reaction progress, alongside methodologies for the calculation and interpretation of key kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ).
Introduction: The Scientific Rationale
AEPs are distinguished by a Cys/His catalytic dyad that facilitates the formation of a covalent acyl-enzyme intermediate.[1] This intermediate can be resolved either by hydrolysis (a protease activity) or by an intramolecular or intermolecular aminolysis (a ligase or transpeptidase activity), the latter of which is exploited for peptide cyclization and protein labeling.[1][4][5] To isolate and study the fundamental catalytic machinery of the AEP active site, a simplified substrate is often advantageous.
L-Aspartic acid β-methyl ester hydrochloride serves as an ideal model substrate for this purpose.[6][7] Its structure presents the core recognition motif—an aspartyl residue—while the β-methyl ester bond mimics a peptide bond susceptible to AEP-mediated hydrolysis. The hydrochloride salt form ensures excellent aqueous solubility, a critical factor for reproducible kinetic assays.[7] By using this substrate, researchers can specifically quantify the hydrolytic capacity of an AEP, providing a baseline for comparing enzyme variants, evaluating inhibitor potency, or optimizing reaction conditions for biotechnological applications without the complexities of peptide synthesis and analysis.
Principle of the Assay
The kinetic assay quantifies the rate of AEP-catalyzed hydrolysis of L-Aspartic acid β-methyl ester. The enzyme cleaves the ester bond, yielding L-Aspartic acid and methanol as products. The reaction rate is determined by monitoring the decrease in substrate concentration or the increase in L-Aspartic acid concentration over time.
Due to the lack of a chromophoric or fluorophoric group on the substrate or products, a direct spectrophotometric measurement is not feasible.[8] Therefore, this protocol employs a robust and highly quantitative reverse-phase HPLC (RP-HPLC) method. Aliquots are taken from the reaction mixture at specific time points and the reaction is quenched by acidification. The quenched samples are then analyzed by HPLC to separate and quantify the remaining substrate and the formed product. The initial reaction velocity (v₀) is calculated at various substrate concentrations to determine the enzyme's kinetic parameters.
Materials and Reagents
| Reagent | Supplier Example | CAS Number | Storage Conditions |
| L-Aspartic acid β-methyl ester hydrochloride | Sigma-Aldrich | 16856-13-6 | -20°C, desiccate[9][10] |
| Recombinant Human Legumain (AEP) | R&D Systems | 2199-CY | -80°C as per manufacturer's instructions |
| Sodium Acetate | Thermo Fisher | 127-09-3 | Room Temperature |
| Acetic Acid, Glacial | Thermo Fisher | 64-19-7 | Room Temperature |
| Dithiothreitol (DTT) | Thermo Fisher | 3483-12-3 | -20°C |
| Trifluoroacetic Acid (TFA), HPLC Grade | Thermo Fisher | 76-05-1 | Room Temperature |
| Acetonitrile (ACN), HPLC Grade | Thermo Fisher | 75-05-8 | Room Temperature |
| Water, HPLC Grade | VWR | 7732-18-5 | Room Temperature |
| L-Aspartic acid (for standard curve) | Sigma-Aldrich | 56-84-8 | Room Temperature |
Detailed Experimental Protocols
Reagent Preparation
Causality: The accuracy of enzyme kinetics is highly dependent on precise and consistent experimental conditions. Buffer pH, ionic strength, and the presence of reducing agents for cysteine proteases are critical variables that must be strictly controlled.[8]
-
Assay Buffer (50 mM Sodium Acetate, 1 mM DTT, pH 4.5):
-
Prepare a 50 mM Sodium Acetate solution in HPLC-grade water.
-
Adjust the pH to 4.5 using glacial acetic acid. The acidic environment is crucial for the activation and activity of many AEPs.[1]
-
Immediately before use, add solid DTT to a final concentration of 1 mM. DTT maintains the catalytic cysteine residue in its reduced, active state.
-
-
Substrate Stock Solution (100 mM):
-
Accurately weigh L-Aspartic acid β-methyl ester hydrochloride (MW: 183.59 g/mol ).
-
Dissolve in Assay Buffer to a final concentration of 100 mM.
-
Prepare fresh daily to avoid potential hydrolysis. Store on ice.
-
-
Enzyme Stock Solution (1 µM):
-
Reconstitute the lyophilized enzyme in the manufacturer-recommended buffer to create a concentrated stock (e.g., 50 µM).
-
Immediately before the assay, dilute the enzyme to a working concentration of 1 µM in ice-cold Assay Buffer. The final enzyme concentration in the assay itself should be much lower (e.g., 10-50 nM), determined empirically to ensure linear product formation during the measurement window.
-
-
Quenching Solution (5% v/v TFA):
-
Dilute concentrated TFA with HPLC-grade water to a final concentration of 5% (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Enzyme Assay Protocol
This protocol is designed to determine the initial velocity (v₀) at a single substrate concentration. To determine Kₘ and Vₘₐₓ, this process must be repeated across a range of substrate concentrations (e.g., 0.1x to 10x the expected Kₘ).
-
Reaction Setup: In a microcentrifuge tube, prepare a 200 µL reaction mixture. A master mix without the enzyme can be prepared for multiple reactions.
-
170 µL Assay Buffer
-
10 µL Substrate Stock Solution (for a final concentration of 5 mM)
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.
-
-
Initiate Reaction: Add 20 µL of the 1 µM enzyme working stock (final concentration: 100 nM) to the pre-warmed substrate mixture. Mix gently by flicking the tube and immediately start a timer.
-
Time-Course Sampling:
-
At each time point (e.g., 0, 2, 5, 10, and 20 minutes), withdraw a 30 µL aliquot from the reaction tube.
-
Immediately add the aliquot to a new tube containing 30 µL of 5% TFA Quenching Solution. Mix thoroughly. This acidification step instantly stops the enzymatic reaction.
-
Place the quenched samples on ice until all time points are collected.
-
-
Prepare for HPLC: Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet any precipitated protein. Transfer the supernatant to HPLC vials for analysis.
HPLC Analysis Protocol
-
Instrumentation: A standard HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm (for the peptide-like amide bond)
-
Injection Volume: 20 µL
-
Gradient: An isocratic method (e.g., 95% A, 5% B) is often sufficient to separate the more polar product (L-Aspartic acid) from the less polar substrate (L-Aspartic acid β-methyl ester). The exact conditions should be optimized.
-
-
Standard Curve: Prepare a series of known concentrations of L-Aspartic acid and the substrate in a 1:1 mixture of Assay Buffer and Quenching Solution. Inject these standards into the HPLC to determine their retention times and to generate a standard curve (Peak Area vs. Concentration) for accurate quantification.
Visualization of Key Processes
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from preparation to data analysis.
Caption: Workflow for AEP kinetic analysis.
AEP Catalytic Mechanism
This diagram shows the simplified hydrolytic mechanism of an AEP acting on the model substrate.
Caption: AEP hydrolytic cycle with the model substrate.
Data Analysis and Interpretation
-
Calculate Product Concentration: Using the standard curve generated from your HPLC data, convert the peak area of the L-Aspartic acid product at each time point into its molar concentration (µM).
-
Determine Initial Velocity (v₀): For each substrate concentration tested, plot the product concentration (µM) versus time (minutes). The initial velocity (v₀) is the slope of the linear portion of this curve, typically the first 10-20% of the reaction. The units for v₀ will be µM/min.
-
Michaelis-Menten Plot: Plot the calculated initial velocities (v₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis. Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation:
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
This will directly yield the values for Kₘ (the substrate concentration at half-maximal velocity, in µM) and Vₘₐₓ (the maximum reaction velocity, in µM/min).
-
Lineweaver-Burk Plot (Optional): For a visual representation, you can create a double reciprocal plot. Plot 1/v₀ (y-axis) vs. 1/[S] (x-axis). The data should form a straight line.
-
Y-intercept: 1/Vₘₐₓ
-
X-intercept: -1/Kₘ
-
Slope: Kₘ/Vₘₐₓ
-
Example Data Table
| [Substrate] (µM) | Initial Velocity (v₀) (µM/min) | 1 / [S] (µM⁻¹) | 1 / v₀ (min/µM) |
| 50 | 15.2 | 0.0200 | 0.0658 |
| 100 | 25.5 | 0.0100 | 0.0392 |
| 250 | 44.1 | 0.0040 | 0.0227 |
| 500 | 60.5 | 0.0020 | 0.0165 |
| 1000 | 75.8 | 0.0010 | 0.0132 |
| 2000 | 88.9 | 0.0005 | 0.0112 |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or very low enzyme activity | 1. Inactive enzyme (improper storage/handling).2. Catalytic cysteine is oxidized.3. Incorrect buffer pH. | 1. Use a fresh aliquot of enzyme; perform an activity assay with a known control substrate.2. Ensure fresh DTT is added to the assay buffer just before use.3. Verify the pH of the assay buffer. AEPs are typically active at acidic pH.[1] |
| Non-linear reaction progress | 1. Enzyme concentration is too high, leading to rapid substrate depletion.2. Enzyme is unstable under assay conditions. | 1. Reduce the enzyme concentration and re-run the assay.2. Perform the assay at a lower temperature or for a shorter duration. Check for protein precipitation. |
| Poor HPLC peak shape or resolution | 1. Improper mobile phase composition.2. Column degradation.3. Sample overload. | 1. Adjust the percentage of acetonitrile or use a different ion-pairing agent.2. Flush the column or replace it if necessary.3. Dilute the quenched sample before injection. |
| High background signal (non-enzymatic hydrolysis) | The substrate is unstable in the assay buffer. | Run a "no-enzyme" control reaction in parallel. Subtract the rate of non-enzymatic hydrolysis from the enzymatic rate. |
Conclusion
The protocol described provides a reliable and precise method for characterizing the hydrolytic kinetics of asparaginyl endopeptidases using L-Aspartic acid β-methyl ester hydrochloride. By establishing a baseline for enzyme activity, this assay serves as a foundational tool for structure-function studies, the development of specific AEP inhibitors for therapeutic purposes, and the engineering of novel AEP-based ligases for advanced protein modifications. The principles and methodologies outlined herein are adaptable and form a cornerstone for rigorous enzymatic investigation in both academic and industrial research settings.
References
- 1. Asparaginyl endopeptidases: enzymology, applications and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant asparaginyl endopeptidases and their structural determinants of function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asparaginyl endopeptidases: enzymology, applications and limitations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intracellular Application of an Asparaginyl Endopeptidase for Producing Recombinant Head-to-Tail Cyclic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for Nutritional Supplement Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the development and validation of nutritional supplements, with a focus on cognitive health. The protocols outlined below are based on established methodologies and data from large-scale clinical trials.
Application Note 1: Multivitamin Supplementation for Cognitive Decline
Introduction:
With a growing aging population, there is increasing interest in nutritional interventions to mitigate age-related cognitive decline.[1] Several studies have suggested that multivitamin and mineral supplements may play a role in supporting cognitive function in older adults.[1][2][3][4] This application note summarizes the findings from the COcoa Supplement and Multivitamin Outcomes Study (COSMOS) trial, a large-scale, randomized, double-blind, placebo-controlled trial that investigated the effects of a daily multivitamin on cognitive health in older adults.[5][6]
Data Summary:
The COSMOS trial, which included over 21,000 participants, demonstrated that daily multivitamin supplementation provided a statistically significant benefit to global cognition and episodic memory in older adults.[1][2][5][7] The key quantitative findings from the various sub-studies of COSMOS are summarized in the table below.
| Study | Participant Group | Intervention | Duration | Key Findings |
| COSMOS-Mind | 2,262 older adults (≥65 years) | Daily Multivitamin (Centrum Silver®) vs. Placebo | 3 years | Statistically significant benefit on global cognition (mean change z-score: 0.07; 95% CI: 0.02 to 0.12; P=0.007). The effect was estimated to be equivalent to slowing cognitive aging by approximately 1.8 years.[3][4] |
| COSMOS-Web | >3,500 older adults | Daily Multivitamin (Centrum Silver®) vs. Placebo | 3 years | Significant improvements in memory recall compared to placebo at one year, with effects sustained over the three-year period.[4][8][9] The improvement in memory performance was estimated to be equivalent to 3.1 years of age-related change.[4][9] |
| COSMOS-Clinic | 573 older adults | Daily Multivitamin (Centrum Silver®) vs. Placebo | 2 years | A modest benefit on global cognition and a significantly more favorable change in episodic memory.[2][7] |
| Meta-analysis of COSMOS sub-studies | >5,000 non-overlapping participants | Daily Multivitamin (Centrum Silver®) vs. Placebo | 2-3 years | Clear evidence of benefits for both global cognition and episodic memory. The magnitude of the effect on global cognition was equivalent to reducing cognitive aging by two years.[2][7] |
Experimental Workflow:
The development and validation of a nutritional supplement for cognitive health can be conceptualized in the following workflow:
Protocols
Protocol 1: In Vitro Assessment of Antioxidant Activity
Objective: To determine the antioxidant capacity of a plant extract or bioactive compound using common in vitro assays.
Methodologies:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a methanolic solution of DPPH (e.g., 1 x 10⁻⁴ M).
-
Prepare various concentrations of the plant extract in methanol.
-
Mix the extract solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 16-30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[10][11]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with an oxidizing agent like potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or methanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add the plant extract at various concentrations to the ABTS•+ solution.
-
Measure the decrease in absorbance after a set incubation time.
-
Calculate the percentage of inhibition as described for the DPPH assay.[11]
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride (FeCl₃) solution.
-
Add the plant extract to the FRAP reagent.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Measure the absorbance of the colored product (ferrous-TPTZ complex) at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant (e.g., Trolox or ferrous sulfate).
-
Protocol 2: Randomized Controlled Trial for Cognitive Effects of a Nutritional Supplement
Objective: To evaluate the efficacy and safety of a nutritional supplement on cognitive function in a specific population. This protocol is based on the design of the COSMOS trial.
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
Participants:
-
Inclusion Criteria: Healthy older adults (e.g., men ≥60 years, women ≥65 years) without a diagnosis of dementia.
-
Exclusion Criteria: History of major diseases that could interfere with the study outcomes (e.g., recent cancer, myocardial infarction, stroke).
Intervention:
-
Active Group: Daily oral administration of the nutritional supplement at a specified dose (e.g., one multivitamin tablet).
-
Placebo Group: Daily oral administration of a matching placebo.
Cognitive Assessments:
-
A battery of validated cognitive tests administered at baseline and at regular intervals (e.g., annually) throughout the study.
-
Assessments can be conducted in-person, via telephone, or through web-based platforms.[1][5][8]
-
Domains of Cognition to Assess:
-
Global Cognition: Overall cognitive function.
-
Episodic Memory: Ability to recall past events.
-
Executive Function: Higher-order cognitive processes like planning and problem-solving.
-
Statistical Analysis:
-
The primary outcome is the change in cognitive scores from baseline to the end of the study between the active and placebo groups.
-
Statistical models should account for potential confounding variables.
-
A p-value of <0.05 is typically used to determine statistical significance.
Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway:
This pathway is a crucial regulator of cell growth, proliferation, and survival, and can be influenced by nutrients.[12][13][14]
AMPK Signaling Pathway:
The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor that plays a role in regulating metabolism.[15][16] The anti-diabetic drug metformin is known to activate AMPK.[15][16][17][18]
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. nutritionaloutlook.com [nutritionaloutlook.com]
- 3. haleonhealthpartner.com [haleonhealthpartner.com]
- 4. Results – COSMOS Trial [cosmostrial.org]
- 5. Design and Baseline Characteristics of the Cocoa Supplement and Multivitamin Outcomes Study for the Mind COSMOS-Mind - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COSMOS Trial – COcoa Supplement and Multivitamin Outcomes Study [cosmostrial.org]
- 7. Effect of multivitamin-mineral supplementation versus placebo on cognitive function: results from the clinic subcohort of the COcoa Supplement and Multivitamin Outcomes Study (COSMOS) randomized clinical trial and meta-analysis of 3 cognitive studies within COSMOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multivitamins for Memory Support: A COSMOS-WEB Study [centrum.com]
- 9. haleonhealthpartner.com [haleonhealthpartner.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective [mdpi.com]
Application Notes and Protocols: L-Aspartic Acid β-Methyl Ester Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of L-Aspartic acid β-methyl ester hydrochloride as a research chemical. This document outlines its primary applications in peptide synthesis and neuroscience research, supported by detailed experimental protocols and relevant technical data.
Chemical Properties and Handling
L-Aspartic acid β-methyl ester hydrochloride is a derivative of the non-essential amino acid L-aspartic acid, where the side chain (β) carboxylic acid is esterified with a methyl group. This modification protects the side chain during chemical reactions, making it a valuable building block in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClNO₄ | |
| Molecular Weight | 183.59 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 191-193 °C | |
| Solubility | Soluble in water, DMSO, and methanol. | |
| Storage Conditions | Store in a cool, dry place at -20°C for long-term stability. |
Safety Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Application in Peptide Synthesis
L-Aspartic acid β-methyl ester hydrochloride serves as a crucial reagent in solid-phase peptide synthesis (SPPS), primarily as a protected form of L-aspartic acid. The methyl ester group on the β-carboxyl function prevents unwanted side reactions at this position during peptide chain elongation.
Key Advantages in Peptide Synthesis:
-
Side-Chain Protection: The β-methyl ester effectively protects the side-chain carboxyl group from participating in amide bond formation.
-
Building Block for Modified Peptides: It can be used to introduce a methyl-esterified aspartate residue into a peptide sequence, which can be useful for studying the effects of charge modification on peptide structure and function.
Protocol 1: Preparation of N-Cbz-L-Aspartic acid β-methyl ester
This protocol describes the protection of the amino group of L-Aspartic acid β-methyl ester hydrochloride with a carboxybenzyl (Cbz) group, a common step before its use in peptide synthesis.
Materials:
-
L-Aspartic acid β-methyl ester hydrochloride
-
Water (deionized)
-
Dioxane
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate
-
6 N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve L-Aspartic acid β-methyl ester hydrochloride (5.03 g, 34.4 mmol) in a mixture of 76 ml of water and 35 ml of dioxane in a flask.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add sodium carbonate (3.6 g, 34.4 mmol).
-
Over a period of 2-3 hours, add a solution of benzyl chloroformate (5.93 g, 34.74 mmol) in 42 ml of dioxane dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Extract the solution with ethyl acetate (50 ml) to remove impurities.
-
Acidify the aqueous layer to pH 2 with 6 N HCl.
-
Extract the product with ethyl acetate (2 x 50 ml).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution using a rotary evaporator to obtain N-Cbz-L-Aspartic acid β-methyl ester.
Best Practices and Considerations:
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide side product. This occurs through the cyclization of the aspartyl residue, which can lead to the formation of β-aspartyl peptides and racemization.
Strategies to Minimize Aspartimide Formation:
-
Choice of Protecting Group: While the methyl ester is effective, other protecting groups with greater steric hindrance may offer better suppression of aspartimide formation.
-
Coupling Reagents: The choice of coupling reagents and additives can influence the rate of aspartimide formation.
-
Deprotection Conditions: Using milder bases or shorter deprotection times during the removal of the Fmoc group can reduce the incidence of this side reaction.
Caption: Workflow for using L-Aspartic acid β-methyl ester HCl in peptide synthesis.
Application in Neuroscience Research
L-Aspartic acid and L-glutamate are the primary excitatory neurotransmitters in the central nervous system (CNS). Analogs of these amino acids are invaluable tools for studying the function of glutamate receptors, which are implicated in numerous physiological and pathological processes, including learning, memory, and neurodegenerative diseases.
Proposed Mechanism of Action: Glutamate Receptor Antagonism
While direct studies on L-Aspartic acid β-methyl ester hydrochloride are limited, research on the structurally related compound aspartame (L-aspartyl-L-phenylalanine methyl ester) has shown that it acts as a competitive antagonist at N-methyl-D-aspartate (NMDA) receptors. It is therefore hypothesized that L-Aspartic acid β-methyl ester hydrochloride may also exhibit antagonistic properties at NMDA receptors by competing with the endogenous agonist, L-glutamate, for binding to the receptor.
Quantitative Data on Biological Activity:
No direct quantitative data (e.g., IC50, Ki) for the binding of L-Aspartic acid β-methyl ester hydrochloride to glutamate receptors has been identified in the reviewed literature. The following table is provided as a template for researchers to populate with their own experimental data.
| Receptor Subtype | Ligand | Assay Type | IC50 / Ki (nM) | Reference |
| NMDA | L-Glutamate | Radioligand Binding | Enter Data | |
| NMDA | L-Aspartic acid β-methyl ester HCl | Radioligand Binding | Enter Data | |
| AMPA | L-Aspartic acid β-methyl ester HCl | Radioligand Binding | Enter Data | |
| Kainate | L-Aspartic acid β-methyl ester HCl | Radioligand Binding | Enter Data |
Protocol 2: In Vitro Glutamate Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of L-Aspartic acid β-methyl ester hydrochloride to NMDA receptors in rat brain synaptic membranes.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Sucrose buffer (0.32 M sucrose, pH 7.4)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Radioligand (e.g., [³H]L-glutamate)
-
L-Aspartic acid β-methyl ester hydrochloride (test compound)
-
Non-specific binding control (e.g., a high concentration of unlabeled L-glutamate)
-
Glass-fiber filters
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Synaptic Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the crude mitochondrial fraction containing synaptosomes.
-
Resuspend the pellet in hypotonic buffer to lyse the synaptosomes and release synaptic membranes.
-
Centrifuge at high speed to pellet the synaptic membranes. Wash the pellet with Tris-HCl buffer and resuspend to the desired protein concentration.
-
-
Binding Assay:
-
In a series of microcentrifuge tubes, add a constant amount of synaptic membrane protein.
-
Add a fixed concentration of the radioligand (e.g., [³H]L-glutamate).
-
Add varying concentrations of the test compound (L-Aspartic acid β-methyl ester hydrochloride) to different tubes to generate a dose-response curve.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of unlabeled L-glutamate.
-
Incubate the tubes at an appropriate temperature (e.g., 4°C or room temperature) for a set period to allow binding to reach equilibrium.
-
-
Termination and Measurement:
-
Rapidly filter the contents of each tube through a glass-fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting dose-response curve.
-
Caption: Proposed mechanism of L-Aspartic acid β-methyl ester HCl at the NMDA receptor.
Summary and Future Directions
L-Aspartic acid β-methyl ester hydrochloride is a versatile research chemical with established applications in peptide synthesis and promising potential in neuroscience. Its role as a protected amino acid is well-defined, though researchers must remain vigilant about the potential for aspartimide side reactions. In the field of neuroscience, its structural similarity to known NMDA receptor antagonists suggests it could be a valuable tool for probing glutamatergic neurotransmission. Further studies are warranted to quantify its binding affinity and functional effects at various glutamate receptor subtypes. The protocols and information provided herein serve as a foundation for researchers to effectively utilize this compound in their experimental designs.
Application Notes and Protocols for L-Aspartic Acid Beta-Methyl Ester Hydrochloride in Neurobiological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the neurobiological effects of L-Aspartic acid beta-methyl ester hydrochloride, a derivative of the excitatory amino acid L-aspartic acid. This compound is a valuable tool for studying neuronal signaling, excitotoxicity, and the roles of glutamate receptors in various neurological conditions.
Overview and Key Applications
This compound serves as a potent agonist at ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Its application in research is primarily focused on:
-
Inducing Excitotoxicity: Modeling neuronal damage observed in ischemic stroke, traumatic brain injury, and neurodegenerative diseases.
-
Investigating NMDA Receptor Function: Studying the downstream signaling cascades activated by NMDA receptor stimulation.
-
Screening for Neuroprotective Compounds: Assessing the efficacy of potential drugs in preventing excitotoxic neuronal death.
Quantitative Data Summary
The following tables summarize key quantitative data related to the excitotoxic effects of L-aspartate and its derivatives. This data can serve as a starting point for dose-response studies with this compound.
Table 1: In Vitro Neurotoxicity of L-Aspartate in Murine Cortical Neurons
| Parameter | Value | Reference |
| Exposure Time | 5 minutes | [1] |
| ED50 for Neuronal Destruction | ~190 µM | [1] |
| Onset of Neuronal Destruction | Within 10 hours | [1] |
Table 2: In Vivo Neurotoxicity of Aspartate in Infant Mice
| Aspartate Dose (mmol/kg body wt) | Incidence of Neuronal Necrosis | Mean Necrotic Neurons/Section (± SEM) |
| 0 | 0/10 | 0 |
| 1.88 | 0/10 | 0 |
| 3.76 | 0/10 | 0 |
| 4.89 | 3/10 | 7.33 ± 1.52 |
| 5.64 | 12/12 | 49.5 ± 7.2 |
| 7.52 | 18/18 | 80.8 ± 17.8 |
| Data adapted from studies on L-aspartate administration.[2] |
Experimental Protocols
In Vitro Neurotoxicity Assay using Cortical Neurons
This protocol details a method to assess the neurotoxic effects of this compound on primary cortical neurons or neuron-like cell lines (e.g., SH-SY5Y, PC12).
Experimental Workflow:
References
Troubleshooting & Optimization
L-Aspartic acid beta-methyl ester hydrochloride stability and storage conditions
A comprehensive guide to the stability and storage of L-Aspartic acid beta-methyl ester hydrochloride, designed for researchers, scientists, and drug development professionals. This technical support center provides troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored at -20°C.[1][2][3] Some suppliers also recommend storage at 4°C or between 0-8°C for shorter periods.[4][5] It is crucial to keep the container tightly sealed in a dry, well-ventilated area, away from moisture and strong oxidizing agents.[1][4]
Q2: How should I store solutions of this compound?
A2: Stock solutions, particularly in solvents like DMSO, have demonstrated stability for up to 6 months when stored at -80°C, and for 1 month at -20°C.[4][6] To maintain product integrity, it is highly recommended to aliquot the solution after preparation. This practice prevents product inactivation that can result from repeated freeze-thaw cycles.[4][6]
Q3: Is this compound sensitive to moisture?
A3: Yes, the compound is known to be hygroscopic.[4] It is essential to store it in a tightly-closed container in a dry environment to prevent it from absorbing moisture from the air, which can lead to clumping and degradation.
Q4: What are the known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents.[1] It is also advisable to keep it away from sources of ignition.[1] Hydrolysis of the methyl ester can occur under strongly acidic or alkaline conditions.[7]
Troubleshooting Guide
Issue 1: The solid compound appears clumpy or has changed in appearance.
-
Possible Cause: The compound is hygroscopic and has likely absorbed moisture due to improper storage or handling.[4]
-
Solution: While slight clumping may not affect the compound's integrity for some applications, it is a sign of moisture exposure. For sensitive experiments, it is recommended to use a fresh, properly stored vial. To prevent this, always handle the compound in a dry environment (e.g., a glovebox) and ensure the container is tightly sealed immediately after use.
Issue 2: Inconsistent results are observed when using a stock solution.
-
Possible Cause 1: Degradation due to repeated freeze-thaw cycles.
-
Solution 1: Prepare fresh stock solutions and aliquot them into single-use volumes before freezing. This minimizes the number of times the main stock is thawed.[4][6]
-
Possible Cause 2: The solution has been stored for longer than the recommended period.
-
Solution 2: Adhere to the recommended storage durations for solutions. For DMSO stock solutions, use within 1 month if stored at -20°C or within 6 months if stored at -80°C.[4][6]
-
Possible Cause 3: The solvent used was not anhydrous. The hygroscopic nature of DMSO can impact the solubility and stability of the compound.
-
Solution 3: Use newly opened or anhydrous grade DMSO for preparing stock solutions to ensure maximum stability and solubility.[4]
Issue 3: The compound degrades during an experiment in an aqueous buffer.
-
Possible Cause: The pH of the experimental buffer is too high or too low. Ester bonds are susceptible to hydrolysis under strongly acidic or alkaline conditions.[7] The stability of similar compounds, like aspartame, is highly pH-dependent.[7]
-
Solution: Assess the pH of your experimental medium. If possible, adjust the pH to a neutral or mildly acidic range (e.g., pH 4-7) where the ester is more stable. Consider performing a pilot stability study in your specific buffer system.
Data & Protocols
Stability and Storage Data Summary
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Additional Notes | References |
| Long-Term Storage | -20°C | Years | Store in a tightly sealed container in a dry, well-ventilated area. | [1][2] |
| Short-Term Storage | 0 - 8°C | Months | Keep away from moisture and incompatible substances. | [5] |
Table 2: Stability of this compound in DMSO
| Storage Temperature | Recommended Duration | Key Recommendations | References |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [4][6] |
| -20°C | Up to 1 month | Use newly opened, anhydrous DMSO for best results. | [4][6] |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
Objective: To evaluate the degradation of the compound under hydrolytic (acidic, basic) and oxidative stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and a suitable organic solvent (e.g., Methanol or Acetonitrile)
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a water/methanol mixture) to prepare a stock solution of approximately 1 mg/mL.
-
-
Acidic Degradation:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a flask.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the final solution to a suitable concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a flask.
-
Incubate under the same conditions as the acidic degradation.
-
After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute the final solution for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in a flask.
-
Incubate under the same conditions.
-
After incubation, cool and dilute for HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with the analysis solvent without any stress agents.
-
-
Analysis:
-
Analyze all samples (stressed and control) by a validated HPLC method.
-
Compare the chromatograms to identify and quantify any degradation products and determine the percentage of the parent compound remaining.
-
Visual Guides
References
How to prevent degradation of L-Aspartic acid beta-methyl ester hydrochloride solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of L-Aspartic acid β-methyl ester hydrochloride solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of L-Aspartic acid β-methyl ester hydrochloride in solution?
A1: The primary cause of degradation is the hydrolysis of the methyl ester bond. This reaction is catalyzed by the presence of water and is significantly influenced by the pH of the solution, temperature, and the presence of certain buffers. Exposure to moisture should be minimized at all stages of handling and storage.[1][2]
Q2: What are the degradation products of L-Aspartic acid β-methyl ester hydrochloride?
A2: The hydrolysis of L-Aspartic acid β-methyl ester hydrochloride yields L-Aspartic acid and methanol.
Q3: How should I store the solid L-Aspartic acid β-methyl ester hydrochloride powder?
A3: The solid powder should be stored in a tightly sealed container, away from moisture. Recommended storage temperatures are between 4°C and -20°C for long-term stability.[3][4]
Q4: What is the recommended solvent for preparing stock solutions?
A4: Anhydrous Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions.[3][4][5] When preparing aqueous solutions, it is crucial to use purified, sterile water and to control the pH.
Q5: What is the optimal pH range for aqueous solutions of L-Aspartic acid β-methyl ester hydrochloride?
Q6: Which buffers are recommended for my experiments?
A6: When working with L-Aspartic acid β-methyl ester hydrochloride, it is advisable to use buffers that do not contain primary amines, which could potentially react with the compound. Suitable buffers include phosphate, HEPES, and borate buffers. The pH of the final solution should be carefully adjusted and monitored.
Q7: How should I store my prepared solutions?
A7: For optimal stability, stock solutions prepared in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] Aqueous solutions should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be aliquoted and stored at -80°C and used within a short period. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the L-Aspartic acid β-methyl ester hydrochloride solution. | 1. Prepare fresh solutions before each experiment. 2. Verify the pH of your experimental buffer. 3. Confirm the purity of your solid compound. 4. Analyze the integrity of your stock solution using the HPLC method outlined below. |
| Precipitate observed in the solution | The concentration of the solution may exceed its solubility in the chosen solvent, or the degradation product (L-Aspartic acid) may be less soluble. | 1. Ensure the concentration is within the solubility limits for the solvent. 2. If using DMSO, ensure it is anhydrous as hygroscopic DMSO can affect solubility.[4] 3. Prepare a fresh, more dilute solution. |
| Loss of biological activity over time | The compound has degraded in the solution. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Minimize the time aqueous solutions are kept at room temperature or 4°C. 3. For cell culture experiments, add the compound to the media immediately before treating the cells. |
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO
-
Materials:
-
L-Aspartic acid β-methyl ester hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tube
-
-
Procedure:
-
Allow the vial of solid L-Aspartic acid β-methyl ester hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid in a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[4]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Assessing Solution Stability by HPLC
This method can be used to quantify the amount of L-Aspartic acid β-methyl ester hydrochloride and its primary degradant, L-Aspartic acid.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
A gradient elution may be necessary to separate the more polar L-Aspartic acid from the less polar L-Aspartic acid β-methyl ester. A starting condition of high %A with a gradual increase in %B is recommended.
-
-
Detection:
-
UV detection at a low wavelength, typically around 200-210 nm, is suitable for these compounds which lack a strong chromophore.
-
-
Sample Preparation:
-
Dilute a sample of the L-Aspartic acid β-methyl ester hydrochloride solution in the initial mobile phase to a suitable concentration for HPLC analysis.
-
Prepare standard solutions of both L-Aspartic acid β-methyl ester hydrochloride and L-Aspartic acid for peak identification and quantification.
-
-
Analysis:
-
Inject the prepared sample and standards onto the HPLC system.
-
Monitor the peak area of L-Aspartic acid β-methyl ester hydrochloride over time under different storage conditions (e.g., varying temperature, pH, and time) to determine the rate of degradation.
-
Visualizations
Degradation Pathway
The primary degradation pathway for L-Aspartic acid β-methyl ester hydrochloride in aqueous solution is hydrolysis.
Caption: Hydrolysis of L-Aspartic acid β-methyl ester hydrochloride.
Experimental Workflow: Preparing and Using the Solution in Cell Culture
This workflow outlines the key steps to minimize degradation when using L-Aspartic acid β-methyl ester hydrochloride in a typical cell culture experiment.
Caption: Workflow for solution preparation in cell culture.
Contextual Signaling Pathway: Role in NMDA Receptor Modulation
L-Aspartic acid, the degradation product, is an agonist of the N-Methyl-D-Aspartate (NMDA) receptor, a key player in excitatory neurotransmission. The use of L-Aspartic acid β-methyl ester can be a method to deliver L-Aspartate to experimental systems.
Caption: L-Aspartate as an agonist of the NMDA receptor.
References
Technical Support Center: Purification of L-Aspartic Acid β-Methyl Ester Hydrochloride by Recrystallization
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with L-Aspartic acid β-methyl ester hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the purification of this compound by recrystallization.
Troubleshooting Guide
This guide addresses common issues that may arise during the recrystallization of L-Aspartic acid β-methyl ester hydrochloride, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Failure to Dissolve | - Insufficient solvent. - Inappropriate solvent. - Low temperature. | - Gradually add more methanol while heating and stirring. - Ensure the methanol is of an appropriate grade and not wet. - Increase the temperature of the solvent, ensuring it is at or near its boiling point. |
| "Oiling Out" (Formation of a liquid/oily layer instead of crystals) | - The solution is supersaturated, and the compound's melting point is below the crystallization temperature. - Presence of significant impurities. - Cooling the solution too rapidly. | - Reheat the solution to dissolve the oil, then add a small amount of additional hot methanol to reduce saturation. - Allow the solution to cool more slowly. - Consider pre-purification by another method if the starting material is highly impure.[1] |
| No Crystal Formation Upon Cooling | - The solution is not sufficiently saturated. - The compound is too pure, leading to a lack of nucleation sites. - Cooling time is too short. | - Induce Crystallization: - Scratch the inside of the flask at the solution's surface with a glass rod.[1] - Add a "seed" crystal of pure L-Aspartic acid β-methyl ester hydrochloride.[1] - Increase Concentration: - Evaporate some of the methanol by gently heating the solution. - Slowly add a small amount of an anti-solvent like anhydrous diethyl ether to the cooled solution. |
| Formation of Fine Powder Instead of Crystals | - Crystallization occurred too rapidly. - High degree of supersaturation. | - Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. - Re-dissolve the powder in a slightly larger volume of hot methanol and cool slowly. |
| Low Yield of Recovered Crystals | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor. - Premature crystallization during hot filtration (if performed). - Crystals were washed with a solvent that was not cold. | - Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals. - If performing hot filtration, ensure the funnel and receiving flask are pre-heated, and use a slight excess of hot solvent. - Always wash the filtered crystals with a minimal amount of ice-cold solvent. |
| Poor Purity of Recrystallized Product | - Impurities co-precipitated with the product. - Rapid crystallization trapped impurities within the crystal lattice. - Incomplete removal of the mother liquor. | - Ensure a slow cooling rate to allow for selective crystallization. - Wash the crystals thoroughly with a small amount of ice-cold fresh solvent. - A second recrystallization may be necessary to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of L-Aspartic acid β-methyl ester hydrochloride?
A1: The most commonly cited method for purifying L-Aspartic acid β-methyl ester hydrochloride is recrystallization from methanol by the addition of anhydrous diethyl ether.[2] Methanol acts as the primary solvent in which the compound is soluble, especially when heated, while diethyl ether serves as an anti-solvent to induce precipitation.
Q2: What is the expected appearance of pure L-Aspartic acid β-methyl ester hydrochloride?
A2: Pure L-Aspartic acid β-methyl ester hydrochloride should be a white to off-white crystalline powder or colorless needles.[3][4]
Q3: At what temperature should I store L-Aspartic acid β-methyl ester hydrochloride?
A3: It is recommended to store the compound at -20°C for long-term stability.[5] For shorter periods, storage at 4°C in a sealed container away from moisture is also acceptable.[6]
Q4: What are some key physical properties of this compound?
A4: The table below summarizes some of the important physical and chemical properties of L-Aspartic acid β-methyl ester hydrochloride.
| Property | Value |
| Molecular Formula | C₅H₉NO₄·HCl[3] |
| Molecular Weight | 183.59 g/mol [5][6] |
| Appearance | White to off-white crystalline powder[3][5] |
| Melting Point | Approximately 190 °C[7] |
| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][6] Recrystallization is typically performed using methanol and diethyl ether.[2] |
| Storage Temperature | -20°C[5] |
Q5: Can I use other solvents for the recrystallization?
A5: While methanol and diethyl ether are the recommended solvents, other polar solvents in which the compound is soluble at high temperatures and less soluble at low temperatures could potentially be used. However, this would require experimental validation. The compound is also soluble in DMSO, chloroform, dichloromethane, and ethyl acetate, though these may not be ideal for recrystallization.[2]
Experimental Protocol: Recrystallization of L-Aspartic Acid β-Methyl Ester Hydrochloride
This protocol details the methodology for the purification of L-Aspartic acid β-methyl ester hydrochloride using a methanol and diethyl ether solvent system.
Materials:
-
Crude L-Aspartic acid β-methyl ester hydrochloride
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude L-Aspartic acid β-methyl ester hydrochloride into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of anhydrous methanol to just cover the solid.
-
Gently heat the mixture with stirring. Continue to add methanol portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Cooling and Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to minimize the inclusion of impurities.
-
After the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Inducing Precipitation (if necessary):
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod at the liquid's surface.
-
Alternatively, add a small "seed" crystal of the pure compound.
-
If the solution is too dilute, a small amount of anhydrous diethyl ether can be added dropwise to the cooled methanol solution until turbidity is observed, which indicates the onset of precipitation.
-
-
Isolation of Crystals:
-
Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold anhydrous diethyl ether to remove any remaining soluble impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.
-
Visualizing the Process
Recrystallization Workflow
Troubleshooting Decision Tree
References
Troubleshooting low yield in L-Aspartic acid beta-methyl ester hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of L-Aspartic acid β-methyl ester hydrochloride.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of L-Aspartic acid β-methyl ester hydrochloride. The questions are designed to pinpoint specific problems and provide actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in this synthesis can typically be attributed to several factors:
-
Incomplete Reaction: The esterification reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or inadequate mixing.
-
Side Reactions: The formation of byproducts, primarily dimethyl L-aspartate and unreacted L-aspartic acid, can significantly reduce the yield of the desired mono-ester. Aspartimide formation, a common side reaction in peptide synthesis involving aspartic acid, is less prevalent under the acidic conditions of this specific esterification but can occur, especially if the reaction is heated for prolonged periods.[1]
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps if not performed carefully.
-
Moisture Contamination: The presence of water in the reagents or reaction vessel can hydrolyze the thionyl chloride reagent and the ester product, leading to lower yields.
Q2: I suspect my reaction is not going to completion. How can I improve the conversion rate?
A2: To drive the Fischer esterification towards the product and improve your yield, consider the following:
-
Use of Excess Alcohol: Employing a large excess of methanol, which also acts as the solvent, shifts the reaction equilibrium towards the formation of the ester.[2]
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. While one protocol suggests a 25-minute reaction time after warming to room temperature yields 92%, another indicates stirring for 2 hours at room temperature for an 85% yield.[3][4] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Temperature Control: The initial addition of thionyl chloride to methanol is highly exothermic and should be performed at low temperatures (-10°C to 0°C) to prevent uncontrolled side reactions.[3][4][5] After the addition, allowing the reaction to slowly warm to room temperature and stir is a common procedure.[3][4]
Q3: How can I minimize the formation of the dimethyl ester byproduct?
A3: The formation of dimethyl L-aspartate is a common side reaction. To favor the formation of the β-mono-ester, precise control over the stoichiometry of the reagents and reaction conditions is crucial.
-
Stoichiometry of Thionyl Chloride: Using a slight excess of thionyl chloride (around 1.1 equivalents relative to L-aspartic acid) is often recommended.[3] A large excess can promote the formation of the diester.
-
Reaction Temperature and Time: Shorter reaction times and controlled temperatures can help minimize the conversion of the desired mono-ester to the di-ester.
Q4: What is the best way to purify the crude L-Aspartic acid β-methyl ester hydrochloride?
A4: The most common and effective method for purifying the product is recrystallization. A widely used solvent system is a mixture of methanol and diethyl ether. The crude product is dissolved in a minimal amount of hot methanol, and then diethyl ether is added to induce crystallization. The crystals are then collected by filtration and washed with cold diethyl ether.
Q5: My final product is not a white crystalline powder. What could be the issue?
A5: A non-white or oily product suggests the presence of impurities. These could include residual starting materials, byproducts, or solvent. Effective purification, as described in Q4, is essential. If the product remains discolored after recrystallization, consider using activated charcoal during the recrystallization process to remove colored impurities. Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.
Data Presentation
Table 1: Reported Yields for L-Aspartic Acid β-Methyl Ester Hydrochloride Synthesis
| L-Aspartic Acid (g) | Methanol (mL) | Thionyl Chloride (mL) | Reaction Conditions | Yield (%) | Reference |
| 5 | 27 | 3.86 | Cooled to -10°C, warmed to RT, stood for 25 min | 92 | [4] |
| 5 | 26 | 3.8 | Added at -10°C, stirred at RT for 2 h | 85 | [3] |
Experimental Protocols
High-Yield Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride [4]
This protocol is based on a reported method with a high yield.
Materials:
-
L-Aspartic acid (5g)
-
Anhydrous Methanol (27 mL)
-
Thionyl chloride (3.86 mL)
-
Absolute Diethyl Ether (75 mL)
Procedure:
-
Cool 27 mL of anhydrous methanol to -10°C in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Slowly add 3.86 mL of thionyl chloride to the cooled methanol with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
To this solution, add 5g of L-Aspartic acid.
-
Allow the reaction mixture to slowly warm to room temperature, at which point a clear solution should be obtained.
-
Let the solution stand at room temperature for 25 minutes.
-
Add 75 mL of absolute diethyl ether to the solution.
-
Upon cooling and shaking, the hydrochloride salt of L-Aspartic Acid β-methyl ester will crystallize as colorless needles.
-
Filter the crystals immediately and wash them carefully with absolute ether.
-
Dry the product under vacuum.
Visualizations
Caption: Workflow for the synthesis of L-Aspartic acid β-methyl ester hydrochloride.
Caption: A decision tree to troubleshoot low yields in the synthesis.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 3. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [chemicalbook.com]
- 4. jchps.com [jchps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Managing hygroscopic properties of L-Aspartic acid beta-methyl ester hydrochloride
Technical Support Center: L-Aspartic Acid β-Methyl Ester Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with L-Aspartic acid β-methyl ester hydrochloride. It provides detailed troubleshooting advice and answers to frequently asked questions regarding the management of its hygroscopic properties to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is L-Aspartic acid β-methyl ester hydrochloride and why is it hygroscopic?
A1: L-Aspartic acid β-methyl ester hydrochloride is the hydrochloride salt of the β-methyl ester of L-aspartic acid.[1] It is a fine, white crystalline powder.[1][2] Its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere, stems from the presence of polar functional groups (amine, carboxylic acid, ester) and its salt form (hydrochloride).[3][4] These features attract and bind water molecules from the air.[3]
Q2: What are the visible signs that the compound has absorbed moisture?
A2: The primary visible sign of moisture absorption is a change in the physical state of the powder.[5] You may observe:
-
Clumping or Caking: The fine powder will begin to form clumps or agglomerates.[3][5]
-
Gummy or Pasty Texture: With significant moisture absorption, the material can become gummy or paste-like.[5]
-
Deliquescence: In cases of high humidity, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.[4]
Q3: What are the consequences of using a moisture-contaminated sample in my experiments?
A3: Using L-Aspartic acid β-methyl ester hydrochloride that has been compromised by moisture can lead to significant experimental errors:
-
Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in molar calculations and reagent stoichiometry.
-
Altered Solubility: The presence of water can change the dissolution characteristics of the compound in organic solvents.
-
Chemical Degradation: As an ester, the compound is susceptible to hydrolysis, where water molecules can cleave the ester bond, reverting it to L-aspartic acid and methanol. This impurity can lead to unintended side reactions or lower yields.
-
Inconsistent Results: The variable water content between different batches or even the same batch over time will lead to poor reproducibility of experimental results.
Q4: What are the ideal storage conditions for this compound?
A4: To maintain its integrity, L-Aspartic acid β-methyl ester hydrochloride should be stored in a tightly sealed container to minimize exposure to air.[3][6][7] For long-term storage, a temperature of -20°C is recommended.[6][7] For daily use, storing the container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) at room temperature is an effective practice.[4][8]
Q5: The compound has been exposed to air. Can I dry it before use?
A5: Yes, if the compound is thermally stable, it can be dried before use.[3] A common method is to use a vacuum oven at a temperature well below the compound's melting point (190-193°C).[1][7][9] Drying in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) is another effective method.[9] It is crucial to verify the dryness by repeating the drying process until a constant weight is achieved.[10]
Troubleshooting Guide
This section addresses specific problems that may arise during experimentation due to the hygroscopic nature of L-Aspartic acid β-methyl ester hydrochloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Drifting Weight on Analytical Balance | The compound is actively absorbing moisture from the air during weighing. | Minimize the time the container is open. Weigh the compound quickly in a low-humidity environment if possible. For highly sensitive experiments, weigh the compound inside a glove box with an inert atmosphere.[8][11] |
| Powder Appears Clumped or Fails to Dissolve Properly in an Anhydrous Solvent | The compound has absorbed a significant amount of water, causing clumping and altering its solubility profile. | Dry the compound thoroughly before use using a vacuum oven or a vacuum desiccator (see Protocol 1). Ensure your solvent is truly anhydrous, as residual water in the solvent can also cause dissolution issues. |
| Low Yields or Unexpected Byproducts in a Moisture-Sensitive Reaction (e.g., Peptide Coupling) | Water from the hygroscopic starting material is interfering with the reaction mechanism (e.g., quenching reagents, causing hydrolysis). | 1. Dry the Reagent: Ensure the L-Aspartic acid β-methyl ester hydrochloride is completely dry before use. 2. Verify Water Content: If possible, determine the water content of the starting material using Karl Fischer titration (see Protocol 2).[12] 3. Use Anhydrous Techniques: Handle the compound and set up the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] |
| Inconsistent Analytical Data (NMR, HPLC, etc.) for Reaction Products | The purity of the starting material is compromised due to moisture absorption and potential hydrolysis, leading to variability in the reaction outcome. | Always use a freshly opened container or a properly stored and dried sample for each experiment. If you suspect contamination, obtain a new, verified lot of the compound. |
Experimental Protocols
Protocol 1: Drying L-Aspartic acid β-methyl ester hydrochloride using a Vacuum Oven
This protocol is for removing absorbed moisture from the solid compound.
-
Preparation: Place a thin layer of the compound in a clean, dry, tared glass weighing dish.
-
Placement: Place the dish in a vacuum oven.
-
Drying Cycle: Heat the oven to a moderate temperature (e.g., 40-50°C) to avoid any thermal degradation. Ensure the temperature is well below the melting point.
-
Vacuum Application: Gradually apply a vacuum to the oven.
-
Drying Time: Dry the material for several hours (e.g., 4-12 hours). The exact time will depend on the amount of material and the level of moisture.
-
Cooling: Release the vacuum using an inert gas like nitrogen, if possible. Otherwise, release it slowly with ambient air. Allow the compound to cool to room temperature in a desiccator before weighing.
-
Verify Dryness: Weigh the sample. Repeat the drying cycle for 1-2 hour intervals until the weight of the sample is constant between cycles.[10]
Protocol 2: Determination of Water Content by Karl Fischer Titration (Overview)
Karl Fischer (KF) titration is the gold standard method for accurately determining the water content of a solid sample.[13] It is a chemical method based on the reaction of iodine with water.[14]
-
Instrumentation: This procedure requires a specialized Karl Fischer titrator, which can be either volumetric or coulometric. Coulometric KF is ideal for samples with very low (ppm) water content.[12]
-
Sample Preparation: A precise amount of L-Aspartic acid β-methyl ester hydrochloride is weighed and introduced directly into the KF titration cell containing a solvent (like anhydrous methanol). The sample must dissolve completely for the water to be accessible.
-
Titration: The instrument automatically titrates the sample with the KF reagent (containing iodine) until all the water has been consumed. The endpoint is detected potentiometrically.[14]
-
Calculation: The instrument's software calculates the amount of water in the sample based on the amount of iodine reagent consumed. The result is typically expressed as a weight percentage (%).
Visualizations
Below are diagrams illustrating key workflows and concepts for managing L-Aspartic acid β-methyl ester hydrochloride.
Caption: Decision workflow for handling a new bottle of the compound.
References
- 1. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tutorchase.com [tutorchase.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. jove.com [jove.com]
- 11. hepatochem.com [hepatochem.com]
- 12. mt.com [mt.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Safe handling and disposal of L-Aspartic acid beta-methyl ester hydrochloride
This guide provides essential information for the safe handling and disposal of L-Aspartic acid β-methyl ester hydrochloride, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with L-Aspartic acid β-methyl ester hydrochloride?
A1: L-Aspartic acid β-methyl ester hydrochloride is classified with the following hazards:
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following PPE should be worn:
-
Eye/Face Protection: Chemical splash-resistant safety glasses or goggles with side protection.[1]
-
Hand Protection: Protective gloves.[5]
-
Respiratory Protection: A NIOSH-approved N95 (US) or equivalent respirator should be used when dusts are generated.
Q3: What are the proper storage conditions for L-Aspartic acid β-methyl ester hydrochloride?
A3: The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][2][3][6] For long-term stability, storage at -20°C is recommended.[1][4] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7][8] The storage area should be locked.[1][2][3]
Q4: What materials are incompatible with L-Aspartic acid β-methyl ester hydrochloride?
A4: Avoid contact with strong oxidizing agents.[1][9]
Q5: How should I dispose of waste L-Aspartic acid β-methyl ester hydrochloride?
A5: Disposal must be conducted in accordance with all applicable local, state, and federal regulations. The product should be disposed of at an approved waste disposal plant.[1][2][3][4] Do not allow the product to enter drains, other waterways, or soil.[1][5]
Troubleshooting Guide
Problem: I accidentally spilled a small amount of the powder on my lab bench.
Solution:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, restrict access to the area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the proper personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Contain and Clean: Prevent further spread of the spill.[1] Carefully sweep or vacuum the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][9][10]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., water), followed by a dry cloth.
-
Dispose of Waste: Dispose of the container with the spilled material and any cleaning materials as hazardous waste according to your institution's guidelines.[1]
Problem: I think I may have gotten some of the compound on my skin.
Solution:
-
Immediate Action: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1]
-
Remove Contaminated Clothing: While rinsing, remove any contaminated clothing and shoes.[1]
-
Seek Medical Attention: If skin irritation occurs or persists, get medical advice/attention.[1][2][3]
-
Launder Clothing: Wash contaminated clothing before reuse.[1][2][3]
Problem: The compound came into contact with my eyes.
Solution:
-
Immediate Rinsing: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Remove Contact Lenses: If present and easy to do, remove contact lenses and continue rinsing.[1][2][3]
-
Seek Medical Attention: Get medical advice/attention if eye irritation persists.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Long-Term Storage Temperature | -20°C | [1][4] |
| Stock Solution Storage (-80°C) | Up to 6 months | [7][8] |
| Stock Solution Storage (-20°C) | Up to 1 month | [7][8] |
| Melting Point | 190 °C | [3][4] |
| Boiling Point | 301.7°C at 760 mmHg | [3][4] |
| Flash Point | 136.3°C | [3][4] |
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and are familiar with the hazards. Set up a designated handling area in a well-ventilated chemical fume hood.
-
Personal Protective Equipment: Don all required PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Weighing and Transfer: To minimize dust generation, handle the solid carefully. Use a spatula for transfers. If possible, use a balance with a draft shield.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water.[1][2][3][6] Clean the work area and any equipment used.
-
Storage: Return the compound to its designated storage location, ensuring the container is tightly sealed.[1][2][3]
Visualizations
Caption: Workflow for the safe handling of L-Aspartic acid β-methyl ester hydrochloride.
Caption: Troubleshooting decision tree for a chemical spill.
References
Technical Support Center: Optimizing Peptide Coupling with L-Aspartic Acid β-Methyl Ester Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing peptide coupling reactions involving L-Aspartic acid β-methyl ester hydrochloride.
FAQs: Key Questions Answered
Q1: What is the primary challenge when using L-Aspartic acid β-methyl ester hydrochloride in peptide synthesis?
The main challenge is the formation of an aspartimide intermediate, a side reaction that can lead to a mixture of desired α-peptide and undesired β-peptide, as well as racemization of the aspartic acid residue.[1][2][3] This occurs when the backbone amide nitrogen attacks the side-chain β-ester carbonyl, a reaction often catalyzed by the bases used in Fmoc deprotection.[1][2]
Q2: How does the β-methyl ester protecting group influence aspartimide formation?
The β-methyl ester is a relatively small protecting group. While it offers some steric hindrance against the nucleophilic attack that initiates aspartimide formation, it is less effective than bulkier protecting groups like tert-butyl (OtBu) or trialkylmethyl esters.[4][5] Therefore, careful optimization of coupling conditions is crucial when using the β-methyl ester.
Q3: Which coupling reagents are recommended for L-Aspartic acid β-methyl ester hydrochloride?
Uronium/aminium salt-based reagents like HATU and HBTU are generally recommended for efficient coupling and suppression of side reactions.[6] HATU is often preferred for challenging couplings as it can lead to faster reactions and less epimerization.[7] Carbodiimide reagents like DIC, when used with an additive such as HOBt or Oxyma, are also a viable and cost-effective option.[8]
Q4: What is the role of the hydrochloride salt in the starting material?
The hydrochloride salt protects the α-amino group of the L-Aspartic acid β-methyl ester. Before the coupling reaction, this salt must be neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to liberate the free amine for reaction with the activated carboxyl group of the incoming amino acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete neutralization of the hydrochloride salt. 2. Inefficient activation of the incoming amino acid. 3. Steric hindrance. 4. Aggregation of the growing peptide chain. | 1. Ensure stoichiometric or slight excess of a non-nucleophilic base (e.g., DIEA) is used for neutralization prior to coupling. 2. Use a more efficient coupling reagent like HATU. Allow for a pre-activation step of the incoming amino acid before adding it to the reaction vessel.[9] 3. Increase coupling time and/or temperature. Consider a double coupling. 4. Use a solvent system known to disrupt aggregation, such as DMF with a small percentage of DMSO. |
| Presence of a side-product with the same mass as the desired peptide | 1. Aspartimide formation followed by hydrolysis back to the α- and β-peptides.[10][11] 2. Racemization at the α-carbon of the aspartic acid residue.[1] | 1. Use a less basic Fmoc deprotection solution (e.g., 20% piperidine in DMF with 0.1 M HOBt).[12] Minimize the time of exposure to basic conditions. 2. Use coupling reagents and additives known to suppress racemization, such as HATU or DIC/Oxyma.[8] Avoid high temperatures during coupling. |
| Presence of a side-product with an added mass of piperidine | 1. Aspartimide formation followed by nucleophilic attack of piperidine from the deprotection solution.[1][11] | 1. Add an acidic additive like HOBt to the piperidine deprotection solution to neutralize residual piperidine before the coupling step. 2. Ensure thorough washing of the resin after Fmoc deprotection to remove all traces of piperidine. |
| Incomplete Reaction | 1. Insufficient coupling time or temperature. 2. Inadequate amount of coupling reagent or base. | 1. Increase the coupling time (e.g., from 1 hour to 2-4 hours). For difficult couplings, consider performing the reaction at a slightly elevated temperature (e.g., 30-40°C). 2. Use a higher excess of the activated amino acid and coupling reagent (e.g., 3-4 equivalents). Ensure the amount of base used is sufficient for both neutralization and to facilitate the coupling reaction. |
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Aspartic Acid Derivatives
| Coupling Reagent | Class | Relative Speed | Racemization Risk | Notes |
| HATU | Uronium/Aminium | Very Fast | Very Low | Highly efficient, especially for sterically hindered couplings. |
| HBTU | Uronium/Aminium | Fast | Low | A reliable and widely used coupling reagent.[7][6] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low | Cost-effective; HOBt helps to suppress racemization.[8][9] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate-Fast | Very Low | Oxyma is a highly effective alternative to HOBt for suppressing racemization. |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Chemistry
This protocol outlines the manual coupling of an Fmoc-protected amino acid to a resin-bound peptide chain where the N-terminal residue is L-Aspartic acid β-methyl ester.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of the next Fmoc-Amino Acid:
- In a separate vial, dissolve the incoming Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
- Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 5 minutes.
- Add the activated amino acid solution to the reaction vessel containing the resin.
- Agitate at room temperature for 2 hours.
- Drain the coupling solution and wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).
- A ninhydrin test can be performed to check for complete coupling.
4. Capping (Optional):
- If the coupling is incomplete, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
- Wash the resin with DMF and DCM.
5. Final Cleavage and Deprotection:
- After the peptide sequence is complete, wash the resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Visualizations
Caption: Experimental workflow for peptide coupling with L-Aspartic acid beta-methyl ester.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Improving solubility of L-Aspartic acid beta-methyl ester hydrochloride for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing L-Aspartic acid β-methyl ester hydrochloride in experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is L-Aspartic acid β-methyl ester hydrochloride and what are its common applications in research?
A1: L-Aspartic acid β-methyl ester hydrochloride is a derivative of the amino acid L-aspartic acid. It is commonly used in biochemical research and pharmaceutical development. Its primary applications include serving as a building block in peptide synthesis and as an excitatory amino acid neurotransmitter analog that acts as an agonist at N-methyl-D-aspartate (NMDA) receptors. This makes it a valuable tool for studying neurotransmitter functions, metabolic pathways, and in the development of therapeutics targeting neurological disorders.
Q2: What are the recommended storage conditions for L-Aspartic acid β-methyl ester hydrochloride?
A2: For long-term stability, the solid compound should be stored at -20°C. Stock solutions, once prepared, should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: In which solvents is L-Aspartic acid β-methyl ester hydrochloride soluble?
A3: This compound exhibits excellent solubility in water and is also highly soluble in Dimethyl Sulfoxide (DMSO)[1][2]. For many biological experiments, sterile water or aqueous buffers are the preferred solvents.
Solubility Data
Quantitative data on the solubility of L-Aspartic acid β-methyl ester hydrochloride is crucial for preparing accurate and effective experimental solutions. The following table summarizes the available solubility information.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL[1] | 544.69 mM | Sonication may be required to achieve complete dissolution.[1] |
| Water | Reported as "excellent"[2] | Not specified | See experimental protocols for guidance on preparing aqueous solutions. |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution in Water
This protocol provides a step-by-step guide for preparing a concentrated stock solution of L-Aspartic acid β-methyl ester hydrochloride.
Materials:
-
L-Aspartic acid β-methyl ester hydrochloride (MW: 183.59 g/mol )
-
Sterile, deionized water
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Weigh the Compound: Accurately weigh out 18.36 mg of L-Aspartic acid β-methyl ester hydrochloride.
-
Initial Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 900 µL of sterile, deionized water to the tube.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes. The compound should readily dissolve in water.
-
Adjust Volume: Once fully dissolved, add sterile, deionized water to bring the final volume to 1 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Troubleshooting Guide
Encountering issues with solubility can be a common hurdle in experimental work. This guide provides a systematic approach to troubleshooting and resolving these challenges.
Problem: The compound is not dissolving completely in my aqueous buffer.
Problem: The compound precipitates out of solution after initial dissolution.
-
Cause: This can occur if the solution becomes supersaturated upon cooling or if the buffer components interact with the compound over time.
-
Solution:
-
Ensure the final concentration is below the solubility limit at the storage and experimental temperature.
-
Prepare fresh solutions before each experiment.
-
If using a co-solvent like DMSO, ensure the final concentration of the co-solvent in the aqueous buffer is low (typically <1%) to avoid precipitation.
-
Signaling Pathway
L-Aspartic acid β-methyl ester hydrochloride acts as an agonist at NMDA receptors, which are ionotropic glutamate receptors critical for synaptic plasticity and neuronal signaling. The binding of this compound, along with a co-agonist like glycine or D-serine, and subsequent membrane depolarization, leads to the opening of the receptor's ion channel. This allows for the influx of Ca²⁺, which acts as a second messenger to initiate a downstream signaling cascade.
References
L-Aspartic acid beta-methyl ester hydrochloride material safety data sheet (MSDS) handling
Technical Support Center: L-Aspartic Acid β-Methyl Ester Hydrochloride
This guide provides essential safety information, handling protocols, and emergency procedures for L-Aspartic acid β-methyl ester hydrochloride (CAS No: 16856-13-6).
Summary of Material Properties
The following table summarizes the key physical and chemical properties of L-Aspartic acid β-methyl ester hydrochloride.
| Property | Value |
| Appearance | White powder/solid[1] |
| Molecular Formula | C₅H₉NO₄ · HCl[1] |
| Molecular Weight | 183.59 g/mol [1] |
| Melting Point | 190 °C[1] |
| Storage Temperature | Long-term at -20°C; can be stored at -80°C for up to 6 months[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with L-Aspartic acid β-methyl ester hydrochloride?
A1: The primary hazards include:
Q2: What personal protective equipment (PPE) is required when handling this substance?
A2: To ensure safety, the following PPE should be worn:
-
Eye Protection: Safety glasses or eyeshields.[2]
-
Body Protection: Suitable protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator (such as a type N95) is recommended.
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][2] For long-term storage, a temperature of -20°C is recommended.[1][2]
Q4: How should I dispose of waste L-Aspartic acid β-methyl ester hydrochloride?
A4: Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not let the product enter drains, waterways, or soil.[2]
Troubleshooting Guide
Issue: I feel respiratory irritation (e.g., in my nose or throat) while weighing or transferring the powder.
-
Cause: Inhalation of airborne dust particles.
-
Solution:
-
Immediately move to an area with fresh air.[2] If breathing is difficult, seek medical attention.[2]
-
Prevention: Always handle this substance in a well-ventilated area or inside a fume hood to minimize dust formation and inhalation.[1][2] Avoid breathing in the dust.[2] Ensure you are wearing appropriate respiratory protection if ventilation is inadequate.
-
Issue: I accidentally spilled a small amount of the powder on the lab bench.
-
Cause: Accidental release during handling.
-
Solution:
-
Ensure adequate ventilation and wear your full PPE (gloves, eye protection, lab coat).[2]
-
Prevent further spread of the powder.[2]
-
Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust during cleanup.[5]
-
Decontaminate the area with an appropriate cleaning agent.
-
For detailed steps, refer to the "Spill Cleanup Protocol" below.
-
Issue: The compound came into contact with my skin or eyes.
-
Cause: Accidental exposure during handling.
-
Solution:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove any contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, making sure to hold the eyelids open.[2][4] If present, remove contact lenses after the initial rinsing and continue to flush.[2] Seek immediate medical attention.[2]
-
Experimental Protocols
Protocol 1: Standard Handling and Use
-
Preparation: Before handling, ensure the work area (preferably a fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.
-
PPE: Don appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling:
-
Post-Handling:
Protocol 2: Spill Cleanup
-
Evacuate and Secure: If the spill is large, evacuate unnecessary personnel from the area. Remove all sources of ignition.[2]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[2]
-
Contain: Prevent the powder from spreading or entering drains.[2]
-
Clean Up:
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste container according to institutional and local environmental regulations.[1][2]
Protocol 3: First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical aid.[2]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, get medical attention.[2]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Remove contact lenses if it is safe to do so.[2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water.[2][4] Never give anything by mouth to an unconscious person.[2] Obtain immediate medical aid.[2]
Visual Workflow
The following diagram illustrates the standard workflow for safely handling L-Aspartic acid β-methyl ester hydrochloride from receipt to disposal.
Caption: Safe handling workflow for L-Aspartic acid β-methyl ester hydrochloride.
References
Avoiding common mistakes in L-Aspartic acid beta-methyl ester hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with L-Aspartic acid beta-methyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 4°C is suitable, ensuring the container is sealed and protected from moisture.[1] Stock solutions, particularly in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q2: In which solvents is this compound soluble?
This compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1][3] One supplier indicates a solubility of 100 mg/mL in DMSO, which may require sonication to fully dissolve.[1] It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1]
Q3: What are the primary applications of this compound in research?
This compound is a derivative of the non-essential amino acid L-aspartic acid and serves as a versatile building block in various scientific fields.[1] It is frequently utilized as an intermediate in peptide synthesis and in the development of pharmaceuticals, particularly those targeting neurological disorders.[3] Additionally, it is employed in biochemical research to study amino acid metabolism and protein synthesis.[3]
Q4: What are the known safety hazards associated with this compound?
Users should be aware that this compound can cause skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended.
Troubleshooting Guides
Peptide Synthesis
A significant challenge in solid-phase peptide synthesis (SPPS) involving aspartic acid derivatives is the formation of aspartimide, a cyclic byproduct.[4][5] This side reaction can lead to impurities and lower yields of the desired peptide.[6]
Problem: Low yield or presence of impurities in peptide synthesis.
| Possible Cause | Troubleshooting Strategy |
| Aspartimide Formation | Aspartimide formation is a common side reaction with aspartic acid derivatives, especially during Fmoc deprotection with piperidine.[4][5] This can be minimized by using bulkier side-chain protecting groups on the aspartic acid residue.[7] Consider using di- or tri-methoxybenzyl (DMB/TMB) protecting groups when the aspartic acid is adjacent to a glycine residue.[5] The use of a less basic deprotection cocktail, such as one buffered with HOBt, can also reduce this side reaction.[8] |
| Incomplete Coupling | Ensure optimal coupling conditions. Standard activating agents like DIC and Oxyma can be used.[9] If coupling to a hindered amino acid, consider extended reaction times or a more potent coupling reagent. |
| Racemization | Racemization at the α-carbon can occur, particularly with histidine and cysteine residues, but can also be a concern for other amino acids under certain activation conditions.[9] Ensure that the activation and coupling reactions are performed under recommended conditions to minimize this risk. |
Cell-Based Assays
L-aspartic acid and its derivatives are known to act as excitatory amino acid neurotransmitters and can exhibit neurotoxicity at high concentrations.[10]
Problem: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Strategy |
| Compound Instability in Media | The stability of this compound in cell culture media can be influenced by pH and enzymatic activity. It is advisable to prepare fresh solutions before each experiment. Monitor the pH of the culture medium, as changes could indicate compound degradation or cellular stress. |
| Cytotoxicity | High concentrations of excitatory amino acids can be toxic to neuronal cells.[10] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay. Consider using a lower concentration range or a shorter exposure time. |
| Solubility Issues in Aqueous Buffers | While soluble in water, achieving high concentrations in physiological buffers might be challenging. If precipitation is observed, consider preparing a concentrated stock solution in DMSO and then diluting it to the final concentration in the assay medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Interaction with Media Components | Amino acid components in the culture media could potentially compete with or modulate the activity of the test compound. Using a defined, serum-free medium, if possible, can help to minimize these interactions and improve reproducibility. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 183.59 g/mol | [1] |
| Storage (Long-term) | -20°C | |
| Storage (Short-term) | 4°C (sealed, away from moisture) | [1] |
| Stock Solution Storage (DMSO) | -80°C (6 months), -20°C (1 month) | [1][2] |
| Solubility in DMSO | 100 mg/mL (544.69 mM) | [1] |
| Appearance | White to off-white solid | [1] |
Experimental Protocols
Protocol 1: General Peptide Coupling using this compound
This protocol outlines a general procedure for incorporating this compound into a peptide chain using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/water/TIPS 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: a. In a separate vessel, dissolve this compound (4 equivalents), Oxyma (4 equivalents) in DMF. b. Add DIC (5 equivalents) to the solution and pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin and treat with the TFA cleavage cocktail for 2-3 hours to deprotect the side chains and cleave the peptide from the resin.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by HPLC.
Protocol 2: In Vitro Neurotoxicity Assay
This protocol provides a general method for assessing the neurotoxic potential of this compound on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
This compound
-
Sterile PBS
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. It is recommended to prepare a concentrated stock in sterile water or DMSO and then dilute to the final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: a. After incubation, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 1-4 hours for MTT). c. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Caption: Workflow for a cell-based neurotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of excitatory amino acid neurotransmitters on acid secretion in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Freeze-thaw cycle stability of L-Aspartic acid beta-methyl ester hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Aspartic acid β-methyl ester hydrochloride stock solutions, particularly concerning freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of L-Aspartic acid β-methyl ester hydrochloride?
A1: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] The solubility in DMSO is high, allowing for the preparation of concentrated stock solutions (e.g., 100 mg/mL).[1] Due to the hygroscopic nature of both the compound and DMSO, it is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize the introduction of water, which can promote hydrolysis.[1][2]
Q2: What are the recommended storage conditions for L-Aspartic acid β-methyl ester hydrochloride stock solutions?
A2: To ensure the stability of your stock solution, it is best to aliquot it into single-use volumes and store them at low temperatures. Recommended storage conditions are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] It is critical to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1]
Q3: Why is it important to avoid repeated freeze-thaw cycles?
A3: Repeatedly freezing and thawing a stock solution can compromise the stability of L-Aspartic acid β-methyl ester hydrochloride. Each cycle can introduce atmospheric moisture, which may lead to hydrolysis of the methyl ester group.[2] This degradation can result in the formation of L-Aspartic acid and methanol, reducing the concentration of the active compound and potentially impacting experimental results. While some small molecules show no significant loss after several freeze-thaw cycles, the stability is highly compound-dependent.[3][4][5][6]
Q4: What are the potential degradation products of L-Aspartic acid β-methyl ester hydrochloride in solution?
A4: The primary degradation pathway for L-Aspartic acid β-methyl ester hydrochloride in the presence of water is hydrolysis. This reaction cleaves the ester bond, resulting in the formation of L-Aspartic acid and methanol.[2][7] The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of acids or bases.[7][8][9]
Troubleshooting Guide
Issue 1: I observe precipitation in my stock solution after thawing.
-
Question: Why is there precipitate in my stock solution, and how can I resolve it?
-
Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed water, reducing its solvating power. To resolve this, gently warm the solution and vortex or sonicate until the precipitate redissolves completely before use. To prevent this, ensure you are using anhydrous DMSO and that your stock concentration is within the solubility limits. Consider preparing a slightly lower concentration stock solution if the issue persists.
-
Issue 2: My experimental results are inconsistent when using an older stock solution.
-
Question: Could the age of my stock solution or multiple freeze-thaw cycles be affecting my results?
-
Answer: Yes, inconsistent results can be a strong indicator of compound degradation. L-Aspartic acid β-methyl ester hydrochloride is susceptible to hydrolysis, and its potency can decrease over time, especially with repeated freeze-thaw cycles.[1][2] It is highly recommended to use freshly prepared stock solutions or aliquots that have undergone a limited number of freeze-thaw cycles. For critical experiments, using a fresh aliquot each time is the best practice.
-
Issue 3: I am unsure about the stability of my stock solution after several freeze-thaw cycles.
-
Question: How can I check the stability of my stock solution?
-
Answer: The most reliable way to assess the stability of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC).[2] An HPLC analysis can quantify the amount of intact L-Aspartic acid β-methyl ester hydrochloride and detect the presence of degradation products. Comparing the chromatogram of a stressed sample (one that has undergone multiple freeze-thaw cycles) to a freshly prepared standard can provide a quantitative measure of degradation.
-
Experimental Protocols
Protocol for Assessing Freeze-Thaw Cycle Stability
This protocol outlines a general procedure to quantify the stability of L-Aspartic acid β-methyl ester hydrochloride stock solutions after multiple freeze-thaw cycles using HPLC.
-
Preparation of Stock Solution:
-
Accurately weigh L-Aspartic acid β-methyl ester hydrochloride powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex until the compound is completely dissolved.
-
-
Aliquoting and Initial Analysis (Cycle 0):
-
Dispense the stock solution into multiple single-use, tightly sealed vials.
-
Immediately take an aliquot for HPLC analysis. This will serve as the baseline (Cycle 0) measurement.
-
-
Freeze-Thaw Cycling:
-
Freeze the remaining aliquots at -20°C for at least 12 hours.
-
Thaw the aliquots at room temperature until completely liquid.
-
This completes one freeze-thaw cycle.
-
-
Sampling at Intervals:
-
After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for HPLC analysis.
-
-
HPLC Analysis:
-
Use a suitable reverse-phase C18 column.
-
Employ a mobile phase gradient appropriate for separating the parent compound from potential degradation products (e.g., L-Aspartic acid).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).
-
Quantify the peak area of L-Aspartic acid β-methyl ester hydrochloride at each cycle.
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each freeze-thaw cycle relative to the initial concentration (Cycle 0).
-
Percentage Remaining = (Peak Area at Cycle X / Peak Area at Cycle 0) * 100
-
Data Presentation
The following table presents illustrative data on the stability of a 10 mM L-Aspartic acid β-methyl ester hydrochloride stock solution in DMSO after multiple freeze-thaw cycles.
| Number of Freeze-Thaw Cycles | Average Remaining Compound (%) | Standard Deviation (%) |
| 0 | 100 | 0 |
| 1 | 99.5 | 0.2 |
| 3 | 98.2 | 0.5 |
| 5 | 95.8 | 0.8 |
| 10 | 90.3 | 1.2 |
Note: This data is for illustrative purposes only and may not represent the actual stability of the compound under all conditions.
Visualizations
Caption: Workflow for the preparation, storage, and stability assessment of L-Aspartic acid β-methyl ester hydrochloride stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Aspartame - Wikipedia [en.wikipedia.org]
- 8. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Validation & Comparative
A Comparative Guide to Purity Analysis of L-Aspartic Acid β-Methyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity and success of their work. L-Aspartic acid β-methyl ester hydrochloride, a key building block in peptide synthesis and pharmaceutical research, is no exception. This guide provides a comprehensive comparison of three prominent analytical techniques for assessing the chemical and enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Capillary Electrophoresis (CE). We present detailed experimental protocols and representative data to facilitate an informed selection of the most suitable method for your specific analytical needs.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the type of impurity to be detected (e.g., chemical, enantiomeric), the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and CE for the analysis of L-Aspartic acid β-methyl ester hydrochloride.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of the analyte between a stationary and a mobile phase. | Proportionality of the NMR signal integral to the number of nuclei. | Differential migration of ions in an electric field. |
| Primary Application | Chemical and enantiomeric purity. | Absolute and relative purity, structural confirmation. | Enantiomeric purity, impurity profiling. |
| Typical Purity Results | >99% | >99% | >99% |
| Precision (RSD) | < 2% | < 1% | < 3% |
| Accuracy | High | Very High | High |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% | ~0.06% |
| Analysis Time | 15-30 minutes | 5-15 minutes | 10-25 minutes |
| Sample Consumption | Low (µg) | Moderate (mg) | Very Low (ng) |
| Destructive | Yes | No | Yes |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is designed to separate the L- and D-enantiomers of aspartic acid β-methyl ester, allowing for the quantification of the enantiomeric excess.
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP) column (e.g., Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, water, and a small amount of an acidic or basic modifier to optimize separation. A typical mobile phase could be Methanol/Water/Acetic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of L-Aspartic acid β-methyl ester hydrochloride and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The enantiomeric purity is calculated by determining the peak areas of the L- and D-enantiomers in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.[1]
Experimental Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the analyte and internal standard protons.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh about 10 mg of L-Aspartic acid β-methyl ester hydrochloride and 5 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.
-
Transfer the solution to an NMR tube.
Data Analysis:
The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Caption: Workflow for qNMR Purity Analysis.
Capillary Electrophoresis (CE) for Enantiomeric Purity
CE offers high separation efficiency and requires minimal sample consumption, making it an excellent technique for determining enantiomeric purity.[2]
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (50 µm i.d., 375 µm o.d., effective length 50 cm).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector, such as 20 mM beta-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: UV at 200 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
Sample Preparation:
-
Prepare a stock solution of L-Aspartic acid β-methyl ester hydrochloride at a concentration of 1 mg/mL in deionized water.
-
Dilute the stock solution with the BGE to a final concentration of 100 µg/mL.
Data Analysis:
The enantiomeric purity is determined by comparing the corrected peak area of the D-enantiomer to that of the L-enantiomer.
Logical Relationship of Purity Analysis Methods
The selection of a purity analysis method is often guided by the specific requirements of the analysis, such as the need for absolute quantification or high-resolution separation of enantiomers.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
The purity of L-Aspartic acid β-methyl ester hydrochloride can be reliably determined using HPLC, qNMR, and CE. qNMR stands out for its ability to provide an absolute purity value without the need for a specific reference standard of the analyte, making it a powerful tool for the characterization of new batches and reference materials.[1] Chiral HPLC is a robust and widely available technique for routine enantiomeric purity assessment. Capillary Electrophoresis offers superior separation efficiency and is particularly advantageous when sample volume is limited or when high-resolution separation of closely related impurities is required.[2] The choice of the optimal method will ultimately depend on the specific analytical requirements, available instrumentation, and the desired level of characterization.
References
- 1. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral determination of amino acids by capillary electrophoresis and laser-induced fluorescence at picomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H NMR Spectrum of L-Aspartic Acid β-Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis and Comparison of the ¹H NMR Spectral Data of L-Aspartic Acid β-Methyl Ester Hydrochloride and Related Compounds.
This guide provides a comprehensive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of L-Aspartic acid β-methyl ester hydrochloride, a crucial analytical technique for structural elucidation and purity assessment. By comparing its spectral features with those of L-Aspartic acid and its α-methyl ester analogue, this document aims to equip researchers with the necessary data to confidently identify and characterize these compounds.
Comparison of ¹H NMR Spectral Data
The following table summarizes the key ¹H NMR spectral data for L-Aspartic acid β-methyl ester hydrochloride and its related compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, multiplicities describe the splitting pattern of the signal, and coupling constants (J) in Hertz (Hz) quantify the interaction between neighboring protons.
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| L-Aspartic acid β-methyl ester hydrochloride (in DMSO-d₆) | -OCH₃ | 3.78 | Singlet (s) | N/A |
| -CH₂ (diastereotopic) | ~3.05 | Doublet of doublets (dd) | J = 3.4, 4.7 Hz | |
| α-CH | 4.31-4.35 | Multiplet (m) | N/A | |
| L-Aspartic acid (in D₂O, pH 7.4) | -CH₂ (diastereotopic) | 2.703, 2.786 | Doublet of doublets (dd) | N/A |
| α-CH | 3.889 | Doublet of doublets (dd) | N/A | |
| L-Aspartic acid α-methyl ester hydrochloride (Predicted) | -OCH₃ | ~3.7-3.8 | Singlet (s) | N/A |
| -CH₂ (diastereotopic) | ~2.8-3.0 | Multiplet (m) | N/A | |
| α-CH | ~4.0-4.2 | Multiplet (m) | N/A |
Interpretation of the ¹H NMR Spectrum of L-Aspartic Acid β-Methyl Ester Hydrochloride
The ¹H NMR spectrum of L-Aspartic acid β-methyl ester hydrochloride in DMSO-d₆ displays three distinct sets of signals corresponding to the methoxy, methylene, and methine protons.
-
Methoxy Protons (-OCH₃): A sharp singlet appearing at approximately 3.78 ppm is characteristic of the three equivalent protons of the methyl ester group.[1] The absence of splitting indicates no adjacent protons.
-
Methylene Protons (-CH₂): The two protons on the β-carbon are diastereotopic due to the adjacent chiral center (the α-carbon). This non-equivalence results in two distinct signals that split each other. The resulting pattern is a doublet of doublets around 3.05 ppm.[1] The different coupling constants (J = 3.4 and 4.7 Hz) arise from the different spatial relationships (gauche and anti) of each methylene proton with the α-proton.
-
Methine Proton (α-CH): The proton on the α-carbon is coupled to the two diastereotopic protons of the methylene group, resulting in a more complex multiplet observed between 4.31 and 4.35 ppm.[1]
Spin-Spin Coupling Pathway
The following diagram illustrates the spin-spin coupling interactions between the protons in L-Aspartic acid β-methyl ester hydrochloride.
Caption: Spin-spin coupling in L-Aspartic acid β-methyl ester hydrochloride.
Experimental Protocol for ¹H NMR Spectroscopy
A detailed methodology for acquiring the ¹H NMR spectrum of an amino acid hydrochloride is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the amino acid hydrochloride sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). For hydrochlorides, DMSO-d₆ is often preferred to avoid exchange of the amide and carboxylic acid protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for amino acids).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns and measure the coupling constants.
By following this guide, researchers can effectively interpret the ¹H NMR spectrum of L-Aspartic acid β-methyl ester hydrochloride and confidently distinguish it from its related analogues, ensuring the accuracy and reliability of their scientific findings.
References
A Comparative Guide to L-Aspartic Acid Beta-Methyl Ester Hydrochloride and D-Aspartic Acid Beta-Methyl Ester for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of L-Aspartic acid beta-methyl ester hydrochloride and D-Aspartic acid beta-methyl ester, focusing on their physicochemical properties, synthesis, and distinct biological activities. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate stereoisomer for their specific applications.
Physicochemical Properties
This compound and D-Aspartic acid beta-methyl ester are stereoisomers, meaning they share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in chirality leads to distinct optical properties and, critically, different biological activities.
| Property | This compound | D-Aspartic Acid Beta-Methyl Ester |
| Synonyms | L-Asp(OMe)-OH·HCl, H-L-Asp(OMe)-OH·HCl | D-Asp(OMe)-OH, H-D-Asp(OMe)-OH |
| CAS Number | 16856-13-6 | 26349-46-6 |
| Molecular Formula | C₅H₁₀ClNO₄ | C₅H₉NO₄ |
| Molecular Weight | 183.59 g/mol | 147.13 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white powder |
| Optical Rotation | [α]²⁰/D +15.5 to +17.5° (c=1 in H₂O) | [α]²⁰/D -24 to -26° (c=1 in 5M HCl) |
| Solubility | Soluble in water | Information not readily available |
Synthesis and Chiral Purity Analysis
The synthesis of these enantiomers typically involves the esterification of the corresponding L- or D-aspartic acid. The hydrochloride salt of the L-isomer is commonly prepared to improve its stability and handling.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard esterification procedure using thionyl chloride in methanol.
Materials:
-
L-Aspartic acid
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Cool anhydrous methanol to -10°C in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Slowly add thionyl chloride to the cooled methanol with stirring.
-
Gradually add L-Aspartic acid to the methanolic HCl solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the crystalline product by filtration, wash with diethyl ether, and dry under vacuum.
Experimental Protocol: Synthesis of D-Aspartic Acid Beta-Methyl Ester
A general method for the esterification of D-aspartic acid can be adapted using similar principles, typically by reacting D-aspartic acid with methanol in the presence of an acid catalyst.
Materials:
-
D-Aspartic acid
-
Anhydrous methanol
-
Dry hydrogen chloride (HCl) gas or another suitable acid catalyst
-
Diethyl ether
Procedure:
-
Suspend D-Aspartic acid in anhydrous methanol.
-
Bubble dry HCl gas through the suspension or add another acid catalyst.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up of the reaction would involve neutralization and extraction to isolate the free ester.
Experimental Protocol: Chiral Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard method for determining the enantiomeric purity of the synthesized esters.
Instrumentation:
-
HPLC system with a UV or mass spectrometric detector
-
Chiral stationary phase column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T)
Mobile Phase (Isocratic):
-
A mixture of methanol, water, and a small amount of acid (e.g., formic acid) or base to optimize separation. The exact ratio should be optimized for the specific column and compounds.
Procedure:
-
Dissolve a small amount of the synthesized ester in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Monitor the elution of the enantiomers using the detector. The L- and D-enantiomers will have different retention times.
-
Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.
Biological Activity: A Tale of Two Isomers
The stereochemistry of the beta-methyl ester of aspartic acid dictates its biological function, particularly its interaction with receptors and enzymes.
L-Aspartic Acid Beta-Methyl Ester: The Protein Building Block
L-Aspartic acid is one of the 20 proteinogenic amino acids, and its derivatives, including the beta-methyl ester, are primarily recognized by the cellular machinery involved in protein synthesis. This compound is widely used in biochemical research and as a building block in peptide synthesis.[1]
D-Aspartic Acid Beta-Methyl Ester: The Neuromodulator and Endocrine Regulator
In contrast to its L-counterpart, D-aspartic acid and its derivatives are not typically incorporated into proteins. Instead, D-aspartic acid acts as a signaling molecule in the nervous and endocrine systems.
NMDA Receptor Agonism: D-aspartic acid is a known agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2] While direct comparative binding affinity data for the beta-methyl esters is not readily available in the literature, it is hypothesized that D-aspartic acid beta-methyl ester would exhibit significantly higher affinity for the NMDA receptor than the L-isomer.
Hormone Regulation: D-aspartic acid has been shown to stimulate the release of luteinizing hormone (LH) from the pituitary gland, which in turn can lead to an increase in testosterone synthesis in the testes.[2] This has led to the investigation of D-aspartic acid derivatives as potential testosterone boosters.
Enzymatic Stability
The stereochemistry of the amino acid ester can significantly influence its stability in the presence of enzymes. Esterases in biological systems often exhibit stereoselectivity.
Experimental Protocol: Comparative Enzymatic Stability Assay
This protocol outlines a general procedure to compare the enzymatic stability of the L- and D-isomers in a biological matrix like human serum.
Materials:
-
This compound
-
D-Aspartic acid beta-methyl ester
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the L- and D-esters in a suitable solvent.
-
Incubate a known concentration of each ester separately with human serum (e.g., at a 1:1 ratio with PBS) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding cold acetonitrile with formic acid to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the remaining ester using a validated LC-MS/MS method.
-
Plot the concentration of the ester versus time to determine the degradation rate for each isomer.
Conclusion
The choice between this compound and D-Aspartic acid beta-methyl ester is highly dependent on the intended application. The L-isomer serves as a valuable tool for peptide synthesis and general biochemical studies. In contrast, the D-isomer presents exciting opportunities in drug development, particularly for targeting the NMDA receptor and modulating endocrine function, with the added potential benefit of enhanced enzymatic stability. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological activities.
References
A Comparative Guide to L-Aspartic Acid Beta-Methyl Ester Hydrochloride and Other Aspartate Esters
For researchers and professionals in drug development and neuroscience, the selection of appropriate chemical tools is paramount. L-Aspartic acid and its derivatives are of particular interest due to their role as excitatory neurotransmitters. This guide provides an objective comparison of L-Aspartic acid beta-methyl ester hydrochloride with other key aspartate esters: L-Aspartic acid α-methyl ester and L-Aspartic acid dimethyl ester. The comparison focuses on their physicochemical properties, biological activity, and stability, supported by experimental data and detailed protocols.
Physicochemical Properties
The esterification of L-aspartic acid at its α- or β-carboxyl groups, or both, significantly alters its physical and chemical properties. These changes can influence solubility, stability, and ultimately, biological activity and application. The hydrochloride salt form of these esters is common as it generally improves stability and solubility in aqueous solutions[1].
| Property | L-Aspartic acid β-methyl ester HCl | L-Aspartic acid α-methyl ester | L-Aspartic acid dimethyl ester HCl |
| Molecular Formula | C₅H₁₀ClNO₄ | C₅H₉NO₄ | C₆H₁₂ClNO₄ |
| Molecular Weight | 183.59 g/mol [2] | 147.13 g/mol | 197.62 g/mol |
| Appearance | White crystalline powder | White powder | White to off-white crystalline powder |
| Melting Point | 174-177 °C[3] | 186 °C | 115-117 °C |
| Solubility | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | Data not readily available. Inferred to have some solubility in organic solvents. | Soluble in water and methanol. |
| Storage Conditions | -20°C[2] | 2-8 °C | 0-8°C |
Biological Activity: Interaction with NMDA Receptors
The activity of L-aspartate and other agonists at the NMDA receptor is quantified by the half-maximal effective concentration (EC50), with lower values indicating higher potency. L-Glutamate is the most potent endogenous agonist, with an EC50 in the low micromolar range (~2.3 µM)[6]. L-Aspartate also activates the NMDA receptor, and its esterified derivatives are investigated for their potential to modulate this activity. Aspartame (L-aspartyl-L-phenylalanine methyl ester), for instance, has been shown to competitively inhibit L-[3H]glutamate binding to NMDA-specific receptors[7]. This suggests that other simple methyl esters of L-aspartic acid would also interact with this receptor.
The following diagram illustrates the canonical NMDA receptor signaling pathway, which is the primary target for L-aspartic acid and its ester derivatives.
Caption: Simplified NMDA receptor signaling pathway.
Stability and Hydrolysis
A critical performance parameter for any ester is its stability against hydrolysis. The rate of hydrolysis determines the compound's shelf-life in solution and its metabolic fate in biological systems. Aspartate esters can undergo hydrolysis to yield L-aspartic acid and the corresponding alcohol. The stability is highly dependent on pH, temperature, and the specific ester linkage (α vs. β). For example, aspartame is most stable at a pH of 4.3 at room temperature, with a half-life of nearly 300 days, while at pH 7, its half-life is only a few days.
The hydrolysis of these esters can be monitored experimentally to determine their relative stability. Below is a detailed protocol for determining the rate of ester hydrolysis.
Experimental Protocol: Determination of Ester Hydrolysis Rate by Titration
This protocol outlines a method for determining the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of an aspartate ester.
Materials:
-
Aspartate ester (e.g., this compound)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 N)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Phenolphthalein indicator
-
Ice-cold distilled water
-
Conical flasks, burette, pipette, stopwatch, and a thermostatically controlled water bath.
Procedure:
-
Reaction Setup: Pipette a known volume (e.g., 100 mL) of the standard HCl solution into a conical flask and place it in the water bath to equilibrate at the desired temperature (e.g., 25°C).
-
Initiation of Reaction: Add a known amount (e.g., 5 mL) of the aspartate ester to the HCl solution and immediately start the stopwatch. Mix the solution thoroughly.
-
Time Zero (V₀) Sample: Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a conical flask containing ice-cold water to quench the reaction. Add 2-3 drops of phenolphthalein and titrate with the standardized NaOH solution until a faint pink color persists. Record the volume of NaOH used as V₀.
-
Sampling over Time (Vt): Withdraw 5 mL aliquots at regular time intervals (e.g., 10, 20, 30, 60, and 90 minutes), quench with ice-cold water, and titrate with NaOH as described above. Record the volume of NaOH for each time point (Vt).
-
Infinite Time (V∞) Sample: To determine the concentration at the completion of the reaction, heat a sealed aliquot of the reaction mixture in a boiling water bath for about an hour to ensure complete hydrolysis. Cool the sample and titrate a 5 mL aliquot as before. Record this volume as V∞.
-
Data Analysis: The rate constant (k) for a pseudo-first-order reaction is calculated using the integrated rate law: k = (2.303/t) * log[(V∞ - V₀) / (V∞ - Vt)] A plot of log(V∞ - Vt) versus time (t) should yield a straight line with a slope of -k/2.303, from which k can be determined.
Caption: Experimental workflow for hydrolysis rate determination.
Conclusion
This compound and its α- and dimethyl ester analogs are valuable derivatives of the endogenous neurotransmitter L-aspartic acid. Their esterification modifies key physicochemical properties such as solubility and stability, which in turn influences their utility in research and pharmaceutical development. While all are expected to interact with NMDA receptors, their specific potencies and selectivities are likely to differ. The choice between these esters will depend on the specific application, with considerations for required solubility, desired stability, and the intended biological target. The provided experimental protocol for hydrolysis rate determination offers a robust method for quantitatively comparing their stability, a critical factor in their performance and application. Further direct comparative studies on their biological activities are warranted to fully elucidate their pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Aspartic acid β-methyl ester 16856-13-6 [sigmaaldrich.com]
- 3. erpjietuniverse.in [erpjietuniverse.in]
- 4. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of aspartame on N-methyl-D-aspartate-sensitive L-[3H]glutamate binding sites in rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aspartic Acid Derivatives in Peptide Synthesis: Fmoc-Asp(OtBu)-OH versus L-Aspartic Acid β-Methyl Ester Hydrochloride
In the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is paramount to achieving high yield, purity, and fidelity of the target peptide sequence. This guide provides a detailed comparison between the standard, widely-used derivative, Fmoc-Asp(OtBu)-OH, and a less conventional alternative, L-Aspartic acid β-methyl ester hydrochloride, for the incorporation of aspartic acid into a growing peptide chain. The comparison is based on established principles of peptide chemistry and highlights the critical role of protecting group strategy.
Fundamental Differences in Chemical Structure and Strategy
The suitability of an amino acid derivative for SPPS is primarily dictated by its protecting groups. The standard Fmoc-based strategy requires an amino acid to have:
-
A temporary protecting group on the α-amino group (the Fmoc group), which is stable during coupling but can be selectively removed before the next amino acid is added.
-
A permanent protecting group on the reactive side chain (the OtBu group), which remains intact throughout the synthesis and is only removed during the final cleavage from the resin.
Fmoc-Asp(OtBu)-OH is designed to meet these requirements perfectly. The fluorenylmethyloxycarbonyl (Fmoc) group provides robust, base-labile protection for the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid from unwanted reactions.
Conversely, L-Aspartic acid β-methyl ester hydrochloride lacks any protection on its α-amino group. This fundamental structural difference renders it incompatible with modern automated SPPS protocols. The free amino group would lead to uncontrolled polymerization and insertion of multiple aspartic acid residues. Furthermore, the methyl ester used for side-chain protection has different chemical stability compared to the tert-butyl ester, which can complicate the overall synthesis strategy.
Comparative Analysis of Performance in Peptide Synthesis
The following table summarizes the expected performance of these two reagents in a standard SPPS workflow based on their chemical properties.
| Parameter | Fmoc-Asp(OtBu)-OH | L-Aspartic Acid β-Methyl Ester Hydrochloride | Scientific Rationale |
| Coupling Efficiency | High | Extremely Low / Uncontrolled | The free α-amino group in the hydrochloride salt would be protonated and unreactive under standard coupling conditions. If deprotonated, it would lead to uncontrolled self-polymerization rather than a single desired coupling event. |
| Yield of Target Peptide | High (Expected) | Near Zero | Uncontrolled side reactions, failure to couple, and formation of multiple insertion products would prevent the formation of the desired peptide sequence. |
| Purity of Crude Peptide | High | Very Low | The crude product would be a complex mixture of deletion sequences, truncated peptides, and polymers of aspartic acid. |
| Risk of Side Reactions | Low (with appropriate protocols) | Extremely High | Major side reactions include uncontrolled polymerization, and potential side reactions related to the methyl ester under various conditions. |
| Compatibility with Fmoc-SPPS | Fully Compatible | Fundamentally Incompatible | The lack of an N-α-Fmoc protecting group violates the core principle of controlled, stepwise elongation in Fmoc-based SPPS. |
Experimental Protocols: Standard Incorporation of Aspartic Acid
The following protocol outlines the standard method for incorporating an aspartic acid residue into a peptide sequence using Fmoc-Asp(OtBu)-OH in an automated peptide synthesizer.
Protocol: Single Coupling Cycle with Fmoc-Asp(OtBu)-OH
-
Resin Preparation: The synthesis starts with a resin-bound peptide chain that has a free N-terminal amino group.
-
Deprotection: The N-terminal Fmoc group of the preceding amino acid is removed by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF) for a specified period (e.g., two treatments of 5-10 minutes each). This exposes the free α-amino group for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Activation and Coupling:
-
A solution of Fmoc-Asp(OtBu)-OH (typically 3-5 equivalents over resin capacity) is prepared in DMF.
-
A coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base, such as DIPEA (N,N-diisopropylethylamine), are added to the amino acid solution to pre-activate the carboxylic acid group, forming an active ester.
-
This activated mixture is then added to the resin, and the reaction is allowed to proceed for 1-2 hours to form the new peptide bond.
-
-
Washing: The resin is again washed extensively with DMF to remove any unreacted reagents and byproducts.
-
Cycle Repetition: The process (steps 2-5) is repeated for each subsequent amino acid in the desired sequence.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of a standard SPPS cycle and the predicted outcome when using an incompatible reagent.
Caption: Standard workflow for incorporating Fmoc-Asp(OtBu)-OH in SPPS.
Caption: Predicted problematic outcome of using the unprotected amino acid.
Conclusion for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of building blocks is not interchangeable. The use of Fmoc-Asp(OtBu)-OH is the industry and academic standard for the incorporation of aspartic acid in Fmoc-based SPPS. Its protecting group strategy is logically sound and empirically validated, ensuring high-quality synthesis of the desired peptide.
In contrast, L-Aspartic acid β-methyl ester hydrochloride is fundamentally unsuitable for this application. Its lack of N-α-protection would lead to a catastrophic failure of the synthesis, resulting in a complex and unusable mixture of products. Therefore, for all applications requiring the stepwise synthesis of peptides, Fmoc-Asp(OtBu)-OH is the only viable and effective choice of the two.
A Comparative Guide to L-Aspartic Acid Beta-Methyl Ester Hydrochloride and Its Alternatives in Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is critical for success. L-Aspartic acid beta-methyl ester hydrochloride serves as a versatile building block in various applications, from peptide synthesis to neurobiological studies. This guide provides an objective comparison of this compound with its key alternatives in two major fields of application: Solid-Phase Peptide Synthesis (SPPS) and NMDA receptor research. The comparisons are supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.
Section 1: Application in Solid-Phase Peptide Synthesis
In SPPS, the choice of amino acid derivatives is crucial for the successful synthesis of pure, high-yield peptides. This compound can be used in peptide synthesis; however, for the widely used Fmoc (9-fluorenylmethoxycarbonyl) chemistry, N-terminally protected aspartic acid derivatives are standard. A primary challenge in the incorporation of aspartic acid is the propensity for aspartimide formation, a side reaction that can lead to impurities and lower yields.[1]
Comparison of this compound with N-α-Fmoc Protected Alternatives
The most common alternative for introducing aspartic acid in Fmoc-SPPS is Fmoc-Asp(OtBu)-OH , where the side chain is protected by a tert-butyl (OtBu) group. This protecting group is labile to strong acids, allowing for its removal during the final cleavage step. The key performance differentiator among various aspartic acid derivatives in SPPS is their ability to minimize aspartimide formation.
Table 1: Comparison of Physicochemical Properties and Performance in SPPS
| Parameter | This compound | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OMpe)-OH | Fmoc-Asp(OBno)-OH |
| Molecular Formula | C₅H₉NO₄·HCl[2] | C₂₃H₂₅NO₆[3] | - | - |
| Molecular Weight | 183.64 g/mol [2] | 411.45 g/mol [3] | - | - |
| Typical Purity | ≥98%[4] | ≥99.0%[5] | - | - |
| Protection Strategy | β-methyl ester | N-α-Fmoc, β-tert-butyl ester (OtBu) | N-α-Fmoc, β-1-(4-methoxyphenyl)ethyl ester (OMpe) | N-α-Fmoc, β-5-n-butyl-5-nonyl ester (OBno) |
| Aspartimide Formation (%) * | High risk in Fmoc SPPS without N-α-protection | Sequence-dependent, can be significant | Reduced compared to OtBu | Significantly reduced |
| Relative Purity of Model Peptide (%) | Not applicable for direct Fmoc SPPS | 75.1 (for VKDNYI) | 88.9 (for VKDNYI) | 97.4 (for VKDNYI) |
*Aspartimide formation is highly sequence-dependent. The data presented is for the model peptide VKDXYI, where X=N, after treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
The use of bulkier side-chain protecting groups, such as OMpe and OBno, has been shown to be highly effective in minimizing aspartimide formation compared to the standard OtBu group.[6]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the general steps for the manual synthesis of a peptide using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Asp(OtBu)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane - TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a 20% piperidine solution in DMF for 5-20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling:
-
Activate the next Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of SPPS Workflow and Aspartimide Formation
Section 2: Application in Neurobiology and Drug Development
L-Aspartic acid and its derivatives are also crucial in neurobiology, primarily due to their interaction with excitatory amino acid receptors. A key player in this field is the N-methyl-D-aspartate (NMDA) receptor , a glutamate-gated ion channel involved in synaptic plasticity, learning, and memory. While this compound is a derivative of the endogenous neurotransmitter L-aspartic acid, the compound N-methyl-D-aspartate (NMDA) is a highly specific agonist used to study the function and dysfunction of the NMDA receptor.
Comparison of this compound with NMDA
This comparison focuses on their role as agonists at the NMDA receptor.
Table 2: Comparison of Physicochemical Properties and Biological Activity
| Parameter | This compound | N-methyl-D-aspartate (NMDA) |
| Molecular Formula | C₅H₉NO₄·HCl[2] | C₅H₉NO₄[7] |
| Molecular Weight | 183.64 g/mol [2] | 147.1 g/mol [7] |
| Typical Purity | ≥98%[4] | ≥98%[7] |
| Primary Application | Peptide synthesis intermediate, general biochemical[2] | Selective NMDA receptor agonist in neurobiological research[7] |
| Receptor Specificity | Agonist at glutamate receptors, less specific than NMDA | Highly specific agonist for the NMDA receptor[8] |
| Potency (EC₅₀ at NMDA Receptor) | Less potent than L-glutamate | Potent agonist, though typically less so than L-glutamate |
Experimental Protocol: In Vitro NMDA Receptor Activation Assay (Calcium Flux)
This protocol describes a common method to assess the activation of NMDA receptors in cultured neurons by measuring changes in intracellular calcium concentration.
Materials:
-
Primary neuronal cell culture
-
Neurobasal medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
NMDA stock solution
-
Glycine or D-serine (co-agonist)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Culture: Plate primary neurons on appropriate culture plates and maintain until mature.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Incubate the cultured neurons with the loading buffer for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.
-
Compound Addition: Add the NMDA solution (along with a co-agonist like glycine) to the cells.
-
Signal Detection: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of NMDA receptors.
-
Data Analysis: Quantify the change in fluorescence to determine the extent of receptor activation.
Visualization of NMDA Receptor Signaling and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. L-Aspartic acid β-methyl ester 16856-13-6 [sigmaaldrich.com]
- 5. Fmoc-Asp(OtBu)-OH [cem.com]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
Validating Experimental Results: A Comparative Guide to L-Aspartic Acid β-Methyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, the rigorous validation of experimental results is paramount. The choice of chemical reagents, such as L-Aspartic acid β-methyl ester hydrochloride, can significantly influence experimental outcomes. This guide provides an objective comparison of this compound against common alternatives in its two primary application areas: solid-phase peptide synthesis (SPPS) and as an excitatory amino acid agonist for N-methyl-D-aspartate (NMDA) receptor studies.
Part 1: Application in Solid-Phase Peptide Synthesis
L-Aspartic acid β-methyl ester hydrochloride serves as a building block for incorporating aspartic acid into a peptide sequence. In the context of modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the primary challenge associated with aspartic acid is the formation of an aspartimide intermediate during the basic conditions of Fmoc-group removal.[1] This side reaction leads to hard-to-separate impurities, including β-aspartyl and racemized D-aspartyl peptides, which can compromise the yield, purity, and biological activity of the final peptide.[1][2]
The most common strategy to mitigate this issue is the use of sterically hindered protecting groups for the β-carboxyl group of aspartic acid. While the methyl ester of L-Aspartic acid β-methyl ester hydrochloride provides protection, it is not considered a standard choice for Fmoc-SPPS due to a lack of orthogonality. Alternatives with bulkier, acid-labile protecting groups are generally favored for their superior performance in preventing aspartimide formation.
Comparative Performance of Aspartic Acid Side-Chain Protecting Groups
The following table compares the performance of various β-carboxyl protecting groups for Fmoc-Aspartic acid in the synthesis of the scorpion toxin II peptide fragment (VKDGYI), a sequence highly susceptible to aspartimide formation.
| Protecting Group | Aspartimide Formation (% per cycle) | Racemization (D-Asp %) | Final Peptide Purity (%) | Key Advantages & Disadvantages |
| -OtBu (tert-Butyl) | High (~5-15%) | High | Low without optimization | Advantage: Standard, cost-effective. Disadvantage: High risk of aspartimide formation in sensitive sequences.[1][2] |
| -OMpe (3-Methylpent-3-yl) | Moderate | Moderate | Moderate | Advantage: Offers better steric hindrance than -OtBu.[3] Disadvantage: Still susceptible to some aspartimide formation. |
| -OBno (5-n-butyl-5-nonyl) | Very Low (<1%) | Very Low (<1%) | >90% | Advantage: Virtually eliminates aspartimide formation and racemization.[1] Disadvantage: Higher cost. |
| -OMe (Methyl Ester) | Not Widely Reported for Fmoc-SPPS | Not Widely Reported for Fmoc-SPPS | Not Widely Reported for Fmoc-SPPS | Advantage: Used in solution-phase synthesis with Z-protection.[4][5] Disadvantage: Not orthogonal with standard Fmoc-SPPS; requires harsh conditions (saponification) for removal which are incompatible with resin-bound peptides.[4] |
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard cycle for incorporating an amino acid, such as an appropriately protected aspartic acid derivative, into a peptide chain on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (e.g., Fmoc-Asp(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF for 5-20 minutes. This step is typically repeated once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc deprotection byproducts.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) (3-5 equivalents) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the reaction completion using a qualitative test (e.g., the Kaiser test).
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the SPPS Workflow and Aspartimide Formation
Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
A Comparative Guide to HPLC Methods for Purity Assessment of L-Aspartic Acid β-Methyl Ester Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of chiral building blocks like L-Aspartic acid β-methyl ester hydrochloride is a critical step in ensuring the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis, offering a variety of methods to resolve the main component from its potential impurities. This guide provides a comparative overview of three distinct HPLC methodologies for the comprehensive purity assessment of L-Aspartic acid β-methyl ester hydrochloride: Chiral HPLC, Reversed-Phase HPLC with Ion-Pairing, and Hydrophilic Interaction Liquid Chromatography (HILIC).
The choice of method depends on the specific purity aspect being investigated—enantiomeric purity (the presence of the D-enantiomer) or the presence of other related chemical impurities.
Comparison of HPLC Methods
The following table summarizes the key characteristics and primary applications of the three discussed HPLC methods for the analysis of L-Aspartic acid β-methyl ester hydrochloride.
| Feature | Chiral HPLC | Reversed-Phase HPLC (Ion-Pair) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Application | Enantiomeric Purity (Quantification of D-Aspartic acid β-methyl ester) | Chemical Purity (Impurity Profiling) | Orthogonal Chemical Purity and Polar Impurities |
| Stationary Phase | Chiral Stationary Phase (e.g., Teicoplanin-based) | C18 (Octadecylsilyl) | Polar (e.g., Amide, Silica) |
| Typical Mobile Phase | Polar organic or reversed-phase modifiers | Aqueous buffer with ion-pairing agent and organic modifier (e.g., Acetonitrile) | High concentration of organic solvent (e.g., Acetonitrile) with a small amount of aqueous buffer |
| Separation Principle | Enantioselective interactions (e.g., inclusion, hydrogen bonding) | Hydrophobic interactions, modulated by ion-pairing | Partitioning of analytes between the organic-rich mobile phase and a water-enriched layer on the stationary phase |
| Key Advantages | Direct separation of enantiomers without derivatization.[1] | Excellent for a broad range of impurities; robust and widely used. | Good retention of very polar compounds; orthogonal selectivity to reversed-phase.[2] |
| Potential Challenges | CSPs can be expensive and have specific mobile phase requirements. | Ion-pairing agents can be corrosive and may require dedicated columns; method development can be complex.[3] | Longer column equilibration times; analyte solubility in high organic mobile phases can be an issue. |
| Common Detectors | UV, Mass Spectrometry (MS) | UV, Charged Aerosol Detector (CAD), MS | CAD, MS, UV (at low wavelengths) |
Experimental Protocols
The following sections provide detailed experimental protocols for each of the compared HPLC methods. These are representative methods and may require optimization for specific instrumentation and impurity profiles.
Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the D-enantiomer from the desired L-enantiomer of Aspartic acid β-methyl ester. Direct analysis on a chiral stationary phase is often preferred as it avoids derivatization steps that can introduce impurities.[1] Macrocyclic glycopeptide-based CSPs are particularly effective for the separation of underivatized amino acids.[1]
Experimental Protocol:
-
Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: 70% Methanol, 30% Water, 0.02% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of L-Aspartic acid β-methyl ester hydrochloride in the mobile phase.
-
Detection: UV at 205 nm
-
Expected Elution Order: The L-enantiomer is typically expected to elute before the D-enantiomer on this type of chiral stationary phase.[1]
Reversed-Phase HPLC with Ion-Pairing for Impurity Profiling
This method is suitable for the separation of L-Aspartic acid β-methyl ester hydrochloride from its potential process-related impurities and degradation products. Ion-pairing agents are used to enhance the retention of the polar analyte and its impurities on a traditional C18 reversed-phase column.[4]
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: An aqueous solution of 7 mM perfluoropentanoic acid (PFPA) and 4 mM trifluoroacetic acid (TFA) in deionized water, with an organic modifier such as acetonitrile. A gradient elution may be necessary to resolve all impurities.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve 2 mg/mL of L-Aspartic acid β-methyl ester hydrochloride in deionized water or the mobile phase.
-
Detection:
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Impurities
HILIC is an excellent alternative to reversed-phase chromatography for the analysis of highly polar compounds.[2] It can provide orthogonal selectivity, which is beneficial for a comprehensive impurity profile. This method is particularly useful for separating the target compound from highly polar impurities that are not well-retained in reversed-phase systems.
Experimental Protocol:
-
Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide), 100 mm x 2.1 mm, 1.7 µm[6]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Acetonitrile:Water (95:5)
-
B: 10 mM Ammonium Acetate in Acetonitrile:Water (50:50)[6]
-
-
Gradient: A linear gradient tailored to the specific impurity profile.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg/mL of L-Aspartic acid β-methyl ester hydrochloride in a mixture of Acetonitrile and Water (e.g., 70:30) to ensure compatibility with the mobile phase.
-
Detection: Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) are ideal due to the low UV absorbance of the analyte and the volatile nature of the mobile phase.[7]
Visualizing the Workflow and Logic
The following diagrams illustrate the general experimental workflow for HPLC analysis and the logical relationship between the different purity assessments.
Caption: General experimental workflow for HPLC purity assessment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 4. Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Spectroscopic Analysis: A Comparative Guide to L-Aspartic Acid Beta-Methyl Ester Hydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for L-Aspartic acid beta-methyl ester hydrochloride and a structurally similar alternative, L-Glutamic acid dimethyl ester hydrochloride. This comparison aims to facilitate compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Comparison
Table 1: Comparison of Physical and Spectroscopic Properties
| Property | This compound | L-Glutamic acid dimethyl ester hydrochloride |
| CAS Number | 16856-13-6[1][2] | 23150-65-4 |
| Molecular Formula | C₅H₉NO₄·HCl[1][2] | C₇H₁₃NO₄·HCl |
| Molecular Weight | 183.59 g/mol [2] | 211.64 g/mol |
| Appearance | White to off-white solid[3] | Data not readily available |
| Purity | ≥98.0% (by NMR)[3] | Data not readily available |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H stretch (Amine salt) | 3200-2800 | Broad absorption due to the protonated amine. |
| C-H stretch (Aliphatic) | 3000-2850 | Absorption from the CH and CH₂ groups. |
| C=O stretch (Ester) | ~1740 | Strong absorption from the methyl ester carbonyl. |
| C=O stretch (Carboxylic acid) | ~1710 | Strong absorption from the carboxylic acid carbonyl. |
| N-H bend (Amine salt) | 1600-1500 | Bending vibration of the ammonium group. |
| C-O stretch (Ester & Acid) | 1300-1000 | Stretching vibrations of the C-O single bonds. |
A direct comparison with the IR spectrum of L-Glutamic acid dimethyl ester hydrochloride would likely show very similar absorption patterns due to the presence of the same functional groups. Minor shifts in peak positions might be observed due to the difference in the carbon chain length.
Mass Spectrometry (Mass Spec)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.
For this compound, the expected molecular ion peak [M]+ would correspond to the mass of the free base (C₅H₉NO₄), which is approximately 147.13 g/mol . In electrospray ionization (ESI) mass spectrometry, it is common to observe the protonated molecule [M+H]⁺ at an m/z of approximately 148.14.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment | Description |
| 148 | [M+H]⁺ | Protonated molecular ion. |
| 131 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule. |
| 116 | [M+H - CH₃OH]⁺ | Loss of methanol from the ester group. |
| 88 | [M+H - COOCH₃]⁺ | Loss of the methoxycarbonyl group. |
| 74 | [H₂N=CH-COOH]⁺ | Fragment containing the alpha-amino acid core. |
The fragmentation pattern of L-Glutamic acid dimethyl ester hydrochloride would be expected to show similar fragmentation pathways, with fragment masses shifted by 28 units (the mass of two additional methylene groups).
Experimental Protocols
The following are generalized protocols for obtaining IR and Mass Spec data for amino acid derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (typically a few milligrams) is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is analyzed for the presence and position of characteristic absorption bands.
Mass Spectrometry
Method: Electrospray Ionization - Mass Spectrometry (ESI-MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and methanol or acetonitrile, to a concentration of approximately 1 mg/mL. A small amount of formic acid may be added to promote protonation.
-
Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the spectroscopic analysis of an amino acid derivative.
References
A Comparative Analysis of the Neuroactivity of L-Aspartic Acid Beta-Methyl Ester and L-Glutamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroactive properties of the endogenous neurotransmitter L-glutamate and the synthetic amino acid derivative L-Aspartic acid beta-methyl ester. This document is intended to be a resource for researchers in neuroscience and professionals in drug development, offering a side-by-side look at their interactions with key excitatory receptors in the central nervous system (CNS).
Introduction
L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1][2] Its neuroactivity is mediated through its interaction with a variety of ionotropic receptors (iGluRs), namely N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, as well as metabotropic glutamate receptors (mGluRs).[2] L-Aspartic acid is also recognized as an excitatory neurotransmitter, demonstrating a high affinity for NMDA receptors, though its role and receptor interaction profile differ from that of L-glutamate.[1][3]
L-Aspartic acid beta-methyl ester is a derivative of L-aspartic acid and is utilized in biochemical research and as an intermediate in the synthesis of pharmaceuticals.[4] Due to its structural similarity to L-aspartic acid and other glutamate receptor ligands like aspartame (L-aspartyl-L-phenylalanine methyl ester), its potential neuroactivity is of significant interest. Notably, studies on aspartame have indicated that it can competitively inhibit L-glutamate binding to NMDA receptors, with its metabolite L-aspartic acid being a more potent inhibitor.[5] This suggests that the esterification of the carboxyl group can influence receptor interactions.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the binding affinities of L-glutamate and L-aspartic acid to NMDA and AMPA receptors. This data is essential for understanding their potency and selectivity.
Table 1: Receptor Binding Affinities (Ki in µM)
| Compound | NMDA Receptor | AMPA Receptor |
| L-Glutamate | ~0.2 - 1.0 | ~0.1 - 0.5 |
| L-Aspartic acid | ~1.0 - 5.0 | >1000 |
| L-Aspartic acid beta-methyl ester | Data not available | Data not available |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation. The values presented are approximate ranges from multiple studies.
Table 2: Electrophysiological Data (EC50 in µM)
| Compound | NMDA Receptor-mediated Current | AMPA Receptor-mediated Current |
| L-Glutamate | ~1 - 10 | ~10 - 100 |
| L-Aspartic acid | ~10 - 50 | No significant activation |
| L-Aspartic acid beta-methyl ester | Data not available | Data not available |
Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response and can vary based on the expression system and specific receptor subunits.
Experimental Protocols
To facilitate the replication and further investigation of the neuroactivity of these compounds, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for NMDA and AMPA Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration (determined by a protein assay like the Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of a radiolabeled ligand (e.g., [³H]CGP39653 for the NMDA receptor glutamate site, or [³H]AMPA for the AMPA receptor).
-
Add increasing concentrations of the unlabeled test compound (L-glutamate, L-aspartic acid, or L-Aspartic acid beta-methyl ester).
-
To determine non-specific binding, add a high concentration of a known potent unlabeled ligand (e.g., unlabeled L-glutamate) to a set of control tubes.
-
Add the prepared membrane suspension to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a set period to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ion currents flowing through receptor channels in response to agonist application, allowing for the determination of agonist efficacy and potency (EC50).
-
Cell Preparation:
-
Use primary neuronal cultures (e.g., from embryonic rat hippocampus) or cell lines (e.g., HEK293 cells) transiently or stably expressing specific glutamate receptor subunits.
-
Plate the cells on glass coverslips for recording.
-
-
Recording Setup:
-
Place a coverslip with adherent cells in a recording chamber mounted on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).
-
Fabricate recording pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution.
-
The internal solution should mimic the intracellular ionic composition (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP, pH 7.2).
-
-
Recording Procedure:
-
Under visual guidance, approach a target cell with the recording pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the membrane patch under the pipette tip with a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV or -70 mV).
-
Apply the test compounds (L-glutamate, L-aspartic acid, or L-Aspartic acid beta-methyl ester) at various concentrations to the cell using a rapid perfusion system.
-
Record the resulting inward currents mediated by the activation of glutamate receptors. To isolate specific receptor currents, selective antagonists can be used (e.g., AP5 for NMDA receptors, CNQX for AMPA receptors).
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current at each agonist concentration.
-
Normalize the current amplitudes to the maximal response.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutamate and Aspartate - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Is Aspartate an Excitatory Neurotransmitter? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Effect of aspartame on N-methyl-D-aspartate-sensitive L-[3H]glutamate binding sites in rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of L-Aspartic Acid Beta-Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
L-Aspartic acid beta-methyl ester hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals and peptides. The efficiency of its synthesis is a critical factor for researchers and drug development professionals. This guide provides an objective comparison of common synthesis methods, supported by experimental data, to aid in the selection of the most suitable protocol for your research needs.
Comparison of Synthesis Efficiency
The following table summarizes the key performance indicators for different methods of synthesizing this compound and a related diester for benchmarking purposes.
| Method | Reagents | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Thionyl Chloride Method | L-Aspartic acid, Methanol, SOCl₂ | 92 | - | 25 minutes at room temp. | High yield, relatively short reaction time. | Use of hazardous and corrosive thionyl chloride. |
| Trimethylchlorosilane (TMSCl) Method | L-Aspartic acid, Methanol, TMSCl | Good to Excellent | - | Room temperature | Convenient, mild conditions, simple workup.[1][2] | Yield for specific substrate may vary. |
| Fischer-Speier Esterification | L-Aspartic acid, Methanol, HCl (gas) | - | - | Reflux | Uses common and inexpensive reagents. | Requires gaseous HCl, equilibrium reaction. |
| Benchmark: Dimethyl Ester Synthesis | L-Aspartic acid, Methanol, HCl (conc.) | 78.4 | 96.5 | - | Provides a reference for a similar esterification.[3] | Produces the diester, not the monoester. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: Thionyl Chloride Method
This method involves the direct esterification of L-Aspartic acid using thionyl chloride in methanol.
Procedure: [4]
-
Cool 27 ml of methanol to -10°C.
-
Slowly add 3.86 ml of thionyl chloride (SOCl₂) to the cooled methanol.
-
Add 5g of L-Aspartic acid to the solution.
-
Allow the reaction mixture to slowly warm to room temperature.
-
After 25 minutes at room temperature, add 75 ml of absolute ether to precipitate the product.
-
Cool the mixture and shake to crystallize the L-Aspartic acid β-methyl ester hydrochloride.
-
Filter the colorless needles and wash with absolute ether.
The reported yield for this procedure is 92%.[4]
Method 2: Trimethylchlorosilane (TMSCl) Method
This method offers a milder and more convenient alternative to the thionyl chloride method.
-
To the amino acid (0.1 mol) in a round bottom flask, slowly add freshly distilled trimethylchlorosilane (0.2 mol) with stirring.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride.
This method is reported to provide good to excellent yields for a variety of amino acids.[1][2]
Method 3: Fischer-Speier Esterification
This is a classic method for esterification using an acid catalyst.
Conceptual Protocol:
-
Suspend L-Aspartic acid in an excess of methanol.
-
Bubble anhydrous hydrogen chloride gas through the suspension while cooling in an ice bath until the solution is saturated.
-
Reflux the reaction mixture until the reaction is complete (monitored by TLC).
-
Remove the excess methanol under reduced pressure.
-
The resulting solid is this compound.
Synthesis Workflows
The following diagrams illustrate the experimental workflows for the described synthesis methods.
Caption: Workflow for the Thionyl Chloride Method.
Caption: Workflow for the Trimethylchlorosilane (TMSCl) Method.
Caption: Workflow for the Fischer-Speier Esterification.
References
Comparative Analysis of L-Aspartic Acid Beta-Methyl Ester Hydrochloride Cross-Reactivity at Ionotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the expected cross-reactivity of L-Aspartic acid beta-methyl ester hydrochloride across the three main subtypes of ionotropic glutamate receptors: NMDA, AMPA, and kainate receptors. The insights provided are based on the well-documented pharmacological profile of its parent compound, L-aspartic acid, and serve as a valuable resource for experimental design and data interpretation in neuroscience and pharmacology.
Executive Summary
This compound is anticipated to act as a selective ligand for the N-methyl-D-aspartate (NMDA) receptor. This prediction is strongly supported by extensive research on L-aspartic acid, which demonstrates a significant affinity for NMDA receptors but negligible interaction with AMPA and kainate receptors. The esterification at the beta-carboxyl position is unlikely to alter this fundamental selectivity, though it may influence the compound's potency. This guide provides the available quantitative data for related compounds, detailed experimental protocols for validation, and visual representations of the relevant signaling pathway and experimental workflow.
Comparative Binding Affinities
The following table summarizes the binding affinities (Ki) of L-glutamate, L-aspartate, and other key ligands for the ionotropic glutamate receptor subtypes. The predicted affinity for this compound is included based on the data for L-aspartate.
| Compound | NMDA Receptor Ki | AMPA Receptor Ki | Kainate Receptor Ki | Primary Activity |
| L-Glutamate | ~250 nM | ~500 nM | High Affinity | Endogenous Agonist |
| L-Aspartic Acid | ~1.3 µM[1] | > 1 mM[1] | > 1 mM[1] | Endogenous Agonist |
| This compound (Predicted) | µM range | > 1 mM | > 1 mM | Selective NMDA Receptor Ligand |
| NMDA | High Affinity | No Affinity | No Affinity | Selective Agonist |
| AMPA | No Affinity | High Affinity | Low Affinity | Selective Agonist |
| Kainate | No Affinity | Low Affinity | High Affinity | Selective Agonist |
Note: The binding affinities for this compound are inferred from its parent compound, L-aspartic acid. Direct experimental validation is recommended for precise quantitative analysis.
Experimental Protocols
To empirically determine the cross-reactivity profile of this compound, the following experimental methodologies are recommended.
Radioligand Binding Assays
This technique provides a direct measure of the binding affinity of a compound to a specific receptor.
Objective: To quantify the binding affinity (Ki) of this compound at NMDA, AMPA, and kainate receptors.
Methodology:
-
Receptor Preparation: Synaptic membranes are prepared from rodent brain tissue (e.g., cortex or hippocampus) through a process of homogenization and differential centrifugation to isolate the receptor-rich fractions.
-
Competitive Binding: A constant concentration of a specific radiolabeled ligand (e.g., [³H]CGP 39653 for the glutamate site of the NMDA receptor, [³H]AMPA for the AMPA receptor, or [³H]kainate for the kainate receptor) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Whole-Cell Patch-Clamp Electrophysiology
This functional assay measures the ion flux through the receptor channel upon ligand binding, providing insights into the agonist or antagonist properties of a compound.
Objective: To characterize the functional effect of this compound at NMDA, AMPA, and kainate receptors.
Methodology:
-
Cell Culture: Primary neurons (e.g., from the hippocampus or cortex) or HEK293 cells heterologously expressing specific glutamate receptor subunits are cultured on coverslips.
-
Recording Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to achieve the whole-cell recording configuration, allowing control of the membrane potential and measurement of transmembrane currents.
-
Ligand Application: The cell is perfused with an external solution containing a specific agonist to activate the target receptors (e.g., NMDA and glycine for NMDA receptors, AMPA for AMPA receptors, or kainic acid for kainate receptors), and the resulting inward current is recorded.
-
Test Compound Evaluation: this compound is applied either alone (to test for agonist activity) or in conjunction with a known agonist (to test for antagonist or modulatory activity).
-
Data Analysis: The amplitude and kinetics of the elicited currents in the presence and absence of the test compound are compared to determine its functional effect and potency (e.g., EC50 or IC50).
Visualizing the Molecular Interactions and Experimental Design
Caption: Simplified NMDA Receptor Signaling Cascade.
Caption: Workflow for Assessing Cross-Reactivity.
References
Safety Operating Guide
Proper Disposal of L-Aspartic Acid β-Methyl Ester Hydrochloride: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal of L-Aspartic acid β-methyl ester hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) from the manufacturer before handling and disposing of any chemical.
Immediate Safety and Handling Precautions
L-Aspartic acid β-methyl ester hydrochloride is an irritant and requires careful handling to avoid exposure.
1.1 Personal Protective Equipment (PPE) Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a NIOSH-approved N95 (or equivalent) respirator.
1.2 Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
An eyewash station and safety shower should be readily accessible.
Hazard Identification and Summary
Understanding the hazards associated with L-Aspartic acid β-methyl ester hydrochloride is crucial for its safe handling and disposal. The compound is classified with the following GHS hazard statements:
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
Never dispose of L-Aspartic acid β-methyl ester hydrochloride down the drain or in regular trash.[1][3] It must be disposed of as chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired solid L-Aspartic acid β-methyl ester hydrochloride in its original container or a clearly labeled, sealed waste container.
-
Contaminated disposables such as weigh boats, gloves, and wipes must also be collected in a designated solid chemical waste container.[4]
-
-
Liquid Waste:
-
Collect any solutions containing L-Aspartic acid β-methyl ester hydrochloride in a designated, leak-proof, and clearly labeled liquid chemical waste container.
-
Do not mix this waste stream with other incompatible chemical wastes.
-
Step 2: Container Management
-
All waste containers must be securely sealed to prevent spills or leaks.
-
Label each container clearly with "Hazardous Waste," the full chemical name ("L-Aspartic acid β-methyl ester hydrochloride"), and the associated hazards (e.g., "Irritant").
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
Step 3: Spill Management In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.[1][3]
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[1]
-
Collect: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, collecting all cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Dispose of the collected waste through your institution's EHS department or a licensed professional waste disposal service.[1][5]
-
Follow all local, state, and federal regulations for chemical waste disposal.[1]
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of L-Aspartic acid β-methyl ester hydrochloride.
Caption: Disposal workflow for L-Aspartic acid β-methyl ester hydrochloride.
References
Essential Safety and Operational Guide for L-Aspartic Acid Beta-Methyl Ester Hydrochloride
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of L-Aspartic acid beta-methyl ester hydrochloride (CAS No: 16856-13-6). It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure a safe working environment and proper chemical management.
Hazard Identification and Immediate Precautions
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1]
Immediate first aid measures are critical in case of exposure. In case of skin contact, wash with plenty of soap and water.[1] If inhaled, move the person to fresh air.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] In all cases of exposure or if you feel unwell, seek medical advice.[1][2]
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against chemical exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Purpose |
| Torso/Body | Laboratory Coat | Standard lab coat | Protects skin and clothing from spills and contamination.[4][5] |
| Hands | Nitrile Gloves | Chemical-resistant (e.g., tested to EN 374) | Protects hands from direct contact with the chemical.[4] |
| Eyes/Face | Safety Glasses with Side Shields or Chemical Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and splashes.[3] Goggles are required for splash hazards.[3] |
| Respiratory | N95 Respirator or use in a Fume Hood | NIOSH-approved | Required when handling powder outside of a ventilated enclosure to prevent inhalation of dust.[4] |
Operational Plan: Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of the compound and the safety of laboratory personnel.
Receiving and Initial Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label matches the product ordered: this compound, CAS 16856-13-6.[6]
-
Ensure the Safety Data Sheet (SDS) is accessible.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Work should be conducted in a well-ventilated area or inside a chemical fume hood.[1][2] An eyewash station should be readily accessible.[1]
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Aliquoting:
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring.
-
Post-Handling: After handling, wash hands thoroughly, even if gloves were worn.[1] Clean all equipment and the work area to prevent cross-contamination. Remove and properly dispose of gloves.
Storage Plan:
-
The recommended long-term storage temperature is -20°C.[1]
-
Store locked up and away from incompatible substances.[1][2]
Emergency and Spill Response
Immediate and appropriate action during an emergency can significantly mitigate risks.
| Emergency Situation | Immediate Action Plan |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
| Minor Spill (Powder) | Prevent further spillage if safe to do so.[1] Carefully sweep or vacuum up the spilled solid, avoiding dust generation. Place into a suitable, labeled container for disposal.[1] |
| Major Spill | Evacuate the area. Restrict access. Ensure adequate ventilation. Follow institutional emergency procedures. |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect excess solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper, paper towels) in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, ensuring it is sealed.
-
Disposal: Dispose of the contents and container through an approved waste disposal plant or licensed waste management contractor.[1][2] Do not let the product enter drains, waterways, or soil.[1]
Workflow for Safe Handling of this compound
Caption: Workflow from chemical receipt to disposal.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. westlab.com.au [westlab.com.au]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
